Meptazinol hydrochloride
Description
Properties
IUPAC Name |
3-(3-ethyl-1-methylazepan-3-yl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13;/h6-8,11,17H,3-5,9-10,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJUSISYVXABBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54340-58-8 (Parent) | |
| Record name | Meptazinol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059263762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045485 | |
| Record name | Meptazinol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59263-76-2 | |
| Record name | Meptazinol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59263-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meptazinol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059263762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meptazinol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-ethylhexahydro-1-methyl-1H-azepin-3-yl)phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MEPTAZINOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T62FQ4ZCPA | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Meptazinol hydrochloride mechanism of action in the central nervous system
An In-depth Technical Guide to the Central Nervous System Mechanism of Action of Meptazinol Hydrochloride
Abstract
This compound, a synthetic analgesic from the hexahydroazepine series, presents a unique and complex pharmacological profile within the central nervous system (CNS).[1] Developed in the 1970s, it is clinically utilized for moderate to severe pain, particularly in obstetric and post-operative settings.[2][3] Unlike classical opioid analgesics, meptazinol's mechanism is not confined to the opioid system; it exhibits a dual action involving both partial agonism at specific opioid receptors and significant modulation of central cholinergic pathways.[4][5] This guide provides a detailed technical exploration of these mechanisms, synthesizing receptor binding data, downstream signaling events, and the experimental methodologies used to elucidate its action. The objective is to offer researchers and drug development professionals a comprehensive understanding of how meptazinol achieves effective analgesia while mitigating some of the most severe risks associated with traditional opioids, such as respiratory depression and high dependence liability.[3][4]
Primary Interaction with the Central Opioid System
The foundational component of meptazinol's analgesic effect is its interaction with the endogenous opioid system. However, its profile is distinct from that of full agonists like morphine, classifying it as a mixed agonist-antagonist.[1][3]
Selective Partial Agonism at μ-Opioid Receptors
Meptazinol's primary opioid-related activity is mediated through its action as a partial agonist at the mu (μ)-opioid receptor (MOR).[2][4][6] Receptor binding studies have demonstrated that while meptazinol has a relatively low affinity for kappa (κ) and delta (δ) opioid receptors, it possesses a notable affinity for a subpopulation of μ-receptors.[1][7]
Further investigation has revealed a significant selectivity for the μ1-subtype .[8][9] This is a critical distinction, as the μ1-receptor is predominantly associated with supraspinal analgesia, whereas the μ2-subtype is linked to the more perilous side effects of respiratory depression and gastrointestinal dysmotility.[1] This μ1-selectivity is a cornerstone of meptazinol's favorable safety profile, providing a mechanistic explanation for why it produces potent analgesia with a significantly lower risk of respiratory compromise compared to equianalgesic doses of morphine.[8][9]
The partial agonist nature of meptazinol has been quantified in binding studies through its "sodium shift." The affinity of opioid agonists for their receptors is typically reduced in the presence of sodium ions, while antagonist affinity is unaffected. Meptazinol exhibits a sodium shift of 8.7, a value intermediate between the full agonist morphine (22.5) and the antagonist naloxone (1.6), providing strong evidence for its classification as a partial agonist at the μ-receptor.[8]
| Ligand | Receptor Target | Activity Profile | Key Implication |
| Meptazinol | μ1-Opioid Receptor | Partial Agonist | Supraspinal analgesia with reduced respiratory depression risk.[1][8][9] |
| Morphine | μ-Opioid Receptor | Full Agonist | Potent analgesia but high risk of respiratory depression and dependence.[8] |
| Naloxone | μ-Opioid Receptor | Antagonist | Reversal of opioid effects.[8] |
Downstream Signaling of μ-Opioid Receptor Activation
Upon binding to the μ1-opioid receptor, meptazinol initiates a cascade of intracellular signaling events characteristic of Gi/o protein-coupled receptors (GPCRs).[10] This activation leads to:
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Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization.[12] Concurrently, it inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx.[10]
The net effect of these actions is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, such as substance P, from presynaptic terminals in pain pathways.[10][13]
Experimental Protocol: Competitive Radioligand Binding Assay
To determine the binding affinity (Ki) of meptazinol for the μ-opioid receptor, a competitive radioligand binding assay is a standard and self-validating method.
Causality: This assay works on the principle of competition. An unlabeled compound (meptazinol) competes with a radiolabeled ligand (e.g., [³H]-DAMGO, a potent μ-agonist) for a finite number of receptors in a tissue preparation (e.g., rat brain homogenate). The concentration of meptazinol required to displace 50% of the specific binding of the radioligand (IC50) is determined, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Methodology:
-
Tissue Preparation: Homogenize rat brain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes and wash several times to remove endogenous ligands. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a series of tubes, combine:
-
A fixed concentration of the radioligand (e.g., [³H]-DAMGO) near its Kd value.
-
Increasing concentrations of unlabeled meptazinol.
-
The membrane preparation.
-
Control tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled μ-agonist like naloxone).
-
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with cold buffer to minimize dissociation.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of meptazinol.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the formula: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Integrated Mechanism and Functional Consequences
The clinical efficacy and safety profile of meptazinol arise from the integration of its dual opioid and cholinergic actions.
Synergy and Supraspinal Analgesia
The analgesic effect of meptazinol is primarily supraspinal, meaning it acts at sites within the brain rather than at the spinal cord level. [8]This was demonstrated in studies where the analgesic activity of meptazinol was eliminated in mice following spinal transection. [8]Both the μ-opioid and central cholinergic systems are key players in descending pain-modulating pathways. The partial agonism at μ1-receptors likely dampens ascending pain signals in brain regions like the thalamus and periaqueductal gray, while the enhanced cholinergic transmission may further engage these descending inhibitory circuits. [5]This synergy provides a broader spectrum of action than a purely opioid-based mechanism. [4]
Favorable Pharmacodynamic Profile
The integrated mechanism results in a distinct clinical profile:
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Effective Analgesia: Provides pain relief comparable to other opioids like pentazocine for moderate to severe pain. [3]* Rapid Onset: Has a faster onset of action than morphine or pentazocine, making it suitable for acute pain. [3][4]* Reduced Side Effects:
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Respiratory System: A benign respiratory profile, with depression observed only rarely, typically in the context of anesthesia. [3][14] * Central Nervous System: A low incidence of euphoria, dysphoria, and hallucinations. [14] * Dependence: The partial agonist/antagonist nature confers a lower risk of dependence and abuse. [2][3][6]
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Conclusion
The mechanism of action of this compound in the central nervous system is a compelling example of multi-target pharmacology. It deviates from the classical opioid paradigm by combining selective partial agonism at μ1-opioid receptors with a unique enhancement of central cholinergic transmission, likely via cholinesterase inhibition. This dual action provides effective, centrally-mediated analgesia while concurrently establishing a superior safety profile, characterized by a lower risk of respiratory depression and dependence liability. For researchers and clinicians, meptazinol serves as both a valuable therapeutic tool and a model for the development of future analgesics with improved risk-benefit ratios.
References
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- Wikipedia. (n.d.). Meptazinol.
- Holmes, B., & Ward, A. (n.d.). Meptazinol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. PubMed.
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
- Franklin, R. A. (n.d.). Clinical review of parenteral meptazinol. PubMed.
- Pasternak, G. W., & Wood, P. L. (1985). Characterization of the opioid receptor binding and animal pharmacology of meptazinol. Postgraduate Medical Journal.
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- Expert Committee on Drug Dependence. (n.d.). Meptazinol. WHO.
- HPRA. (2022, January 28). Summary of Product Characteristics.
- Hughes, I. E., & Smith, J. A. (n.d.). An investigation of the mechanism involved in the cholinergic action of meptazinol. PubMed.
- Bel-Am-Rung, S., & Phillips, G. H. (1983, May). The antinociceptive activity of meptazinol depends on both opiate and cholinergic mechanisms. British Journal of Pharmacology, 79(1), 191-199.
- Bradley, C. M., & Nicholson, A. N. (n.d.). Studies on performance with aspirin and paracetamol and with the centrally acting analgesics meptazinol and pentazocine. PubMed.
- Manchikanti, L., & Benyamin, R. M. (n.d.). Opioid Pharmacology. Pain Physician.
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The Enigmatic Profile of Meptazinol Hydrochloride: A Technical Guide to its Dual Agonist-Antagonist Actions at Opioid Receptors
For Immediate Release
A Deep Dive into the Complex Pharmacology of a Unique Analgesic
This technical guide offers an in-depth exploration of the dual agonist-antagonist properties of Meptazinol hydrochloride, a centrally acting opioid analgesic with a distinct pharmacological profile. Developed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on its mechanism of action, receptor binding affinities, functional activities, and the clinical implications of its unique characteristics.
Introduction: A Departure from Classical Opioids
Meptazinol, a synthetic opioid analgesic developed in the 1970s, presents a departure from traditional opioid structures and mechanisms.[1] Unlike full µ-opioid receptor agonists such as morphine, Meptazinol exhibits a mixed agonist-antagonist profile, contributing to its distinct therapeutic window and side-effect profile.[1][2] This guide will dissect the molecular interactions and physiological consequences of Meptazinol's engagement with the opioid receptor system, with a particular focus on its partial agonism at µ-opioid receptors and its intriguing cholinergic properties.[1][3]
Unraveling the Core Mechanism: A Tale of Two Actions
Meptazinol's analgesic effects are primarily mediated through its interaction with the µ-opioid receptor (MOR).[3] However, its activity is not a simple on-off switch. It acts as a partial agonist , meaning it binds to and activates the receptor, but with lower intrinsic efficacy than a full agonist like morphine.[2][4] This partial agonism is a key factor in its pharmacological signature, offering analgesia with a potential ceiling effect for certain adverse effects.[4]
Adding another layer of complexity, Meptazinol possesses a unique cholinergic component to its mechanism of action.[3] It has been shown to have anticholinesterase activity, which distinguishes it from conventional opioid analgesics.[3] This dual mechanism, targeting both the opioid and cholinergic systems, contributes to its overall analgesic and side-effect profile.
Opioid Receptor Binding Profile: A Preference for Mu
The affinity of a ligand for its receptor is a critical determinant of its pharmacological activity. While comprehensive comparative data for all opioid receptor subtypes are not extensively published in a single source, available studies indicate that Meptazinol demonstrates a clear preference for the µ-opioid receptor.
Detailed competition studies have revealed that while Meptazinol displaces the binding of various radiolabeled opioids with relatively low overall potency (IC50 values generally greater than 55 nM), it potently inhibits a specific portion of this binding with an IC50 value under 1 nM.[4] Further investigation through saturation studies has indicated that this high-affinity binding corresponds to the µ-1 receptor subtype .[4] This selectivity for the µ-1 receptor is a cornerstone of Meptazinol's unique pharmacology.[2][4]
| Receptor Subtype | Binding Affinity (IC50/Ki) | Source |
| µ-Opioid (µ-1 subtype) | High affinity (IC50 < 1 nM for a portion of binding) | [4] |
| µ-Opioid (Overall) | Moderate affinity (IC50 > 55 nM) | [4] |
| δ-Opioid | Low affinity (Implied) | [1] |
| κ-Opioid | Low affinity (Implied) | [1] |
Table 1: Summary of this compound's Opioid Receptor Binding Affinity.
Functional Activity: The Nuances of Partial Agonism
Functional assays provide insight into not just whether a drug binds to a receptor, but how it modulates receptor activity. The partial agonist nature of Meptazinol at the µ-opioid receptor has been characterized through various experimental approaches.
The Sodium Shift Assay: An Indicator of Agonist Activity
The "sodium shift" assay is a classic in vitro method used to differentiate between opioid agonists and antagonists. The binding affinity of opioid agonists is typically reduced in the presence of sodium ions, while the affinity of antagonists is largely unaffected. Meptazinol exhibits a sodium shift of 8.7.[4] This value lies between that of the full agonist morphine (22.5) and the antagonist naloxone (1.6), providing strong evidence for its classification as a partial agonist .[4]
In Vivo Functional Correlates: Analgesia and Respiratory Effects
The functional consequences of Meptazinol's receptor interactions are evident in its in vivo pharmacological profile.
-
Analgesia: In animal models, such as the mouse writhing and rat tail-flick assays, Meptazinol's analgesic effects are attenuated by the µ-1 selective antagonist naloxonazine, further supporting its µ-1 mediated mechanism.[4] Studies in conscious rats have demonstrated its antinociceptive activity.[5]
-
Respiratory Depression: A significant advantage of Meptazinol is its comparatively benign respiratory profile. At equianalgesic doses in rats, morphine significantly decreases pO2 and increases pCO2, indicative of respiratory depression. In contrast, Meptazinol has no significant effect on these parameters.[4] Furthermore, when administered with morphine, Meptazinol does not reverse the respiratory depressant actions of morphine, distinguishing it from other mixed agonist-antagonist drugs.[4] This limited impact on respiration is thought to be a consequence of its partial agonism and its cholinergic properties.[5]
The Cholinergic Connection: A Unique Mechanistic Feature
A distinguishing characteristic of Meptazinol is its interaction with the cholinergic system.[3] Studies have shown that its antinociceptive activity is dependent on both opiate and cholinergic mechanisms.[5] While the precise nicotinic acetylcholine receptor (nAChR) subtypes involved are not yet fully elucidated, this cholinergic activity is believed to contribute to its analgesic efficacy and may also play a role in its favorable side-effect profile, particularly the reduced respiratory depression.[3][5] The respiratory depression induced by Meptazinol, but not morphine, is enhanced by pretreatment with atropine, further highlighting the involvement of the cholinergic system.[5]
Stereochemistry: A Tale of Two Enantiomers
Meptazinol is a chiral molecule and exists as a racemic mixture of two enantiomers.[3] Studies on the individual enantiomers have revealed a separation of its dual actions:
-
The (+)-enantiomer is primarily responsible for the increase in arterial pCO2, suggesting it mediates the opioid agonist effects leading to respiratory depression.[5]
-
The (-)-enantiomer , on the other hand, is responsible for reducing the respiratory depressant effect of morphine, indicating it carries the opioid antagonist properties.[5]
This stereospecificity underscores the complex structure-activity relationship of Meptazinol.
Experimental Protocols: A Guide for Researchers
To facilitate further research into the pharmacology of Meptazinol, this section provides an overview of key experimental methodologies.
Radioligand Binding Assay (Opioid Receptors)
Objective: To determine the binding affinity (Ki) of Meptazinol for µ, δ, and κ opioid receptors.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from brain tissue (e.g., rat or guinea pig) or from cells stably expressing the desired human opioid receptor subtype.
-
Radioligand Incubation: Incubate the membrane preparations with a specific radiolabeled opioid ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ) in the presence of increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of Meptazinol that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Causality: This assay directly measures the ability of Meptazinol to compete with a known high-affinity radioligand for binding to a specific receptor subtype. The resulting Ki value is an inverse measure of binding affinity; a lower Ki indicates a higher affinity.
[³⁵S]GTPγS Binding Assay (Functional Activity)
Objective: To determine the potency (EC50) and efficacy (Emax) of Meptazinol as a partial agonist at the µ-opioid receptor.
Methodology:
-
Membrane Preparation: Use membrane preparations from cells expressing the µ-opioid receptor and the relevant G-proteins.
-
Incubation: Incubate the membranes with increasing concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.
-
Stimulation: The binding of an agonist to the receptor stimulates the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable [³⁵S]GTPγS becomes incorporated.
-
Separation and Quantification: Separate bound from free [³⁵S]GTPγS by filtration and quantify the radioactivity.
-
Data Analysis: Plot the concentration-response curve to determine the EC50 (the concentration of Meptazinol that produces 50% of its maximal effect) and the Emax (the maximal effect), which can be compared to that of a full agonist.
Causality: This functional assay measures a proximal event in G-protein coupled receptor signaling. The amount of [³⁵S]GTPγS binding is directly proportional to the degree of receptor activation by the agonist.
Visualizing the Mechanisms
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the chemical structure of Meptazinol and its proposed mechanism of action.
Caption: Chemical Structure of this compound.
Caption: Proposed Dual Mechanism of Action of Meptazinol.
Conclusion: A Unique Player in the Opioid Landscape
This compound stands out in the field of opioid analgesics due to its multifaceted pharmacological profile. Its partial agonism at the µ-1 opioid receptor subtype, coupled with its unique cholinergic activity, results in a clinical profile characterized by effective analgesia with a reduced risk of respiratory depression and potentially lower abuse liability compared to full µ-opioid agonists.[1][2][4] For researchers and drug development professionals, a thorough understanding of its dual agonist-antagonist properties at the molecular level is crucial for the rational design of safer and more effective pain therapeutics. Further investigation into its interaction with specific nicotinic acetylcholine receptor subtypes and a more comprehensive characterization of its functional activity at delta and kappa opioid receptors will undoubtedly provide deeper insights into the enigmatic and promising nature of this unique analgesic.
References
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Spiegel, K., & Pasternak, G. W. (1984). Meptazinol: a novel Mu-1 selective opioid analgesic. The Journal of pharmacology and experimental therapeutics, 228(2), 414–419. [Link]
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Chen, Z. R., & Pan, H. L. (2006). Structural comparisons of meptazinol with opioid analgesics. Acta pharmacologica Sinica, 27(5), 593–598. [Link]
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Expert Committee on Drug Dependence. (1989). Meptazinol. World Health Organization. [Link]
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Wikipedia. (2023). Meptazinol. [Link]
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Patsnap Synapse. (2024). What is this compound used for?[Link]
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Cowlrick, I. S., & Shepperson, N. B. (1985). The effects of a new opioid analgesic, meptazinol, on the respiration of the conscious rat. British journal of pharmacology, 85(1), 205–211. [Link]
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An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Meptazinol Hydrochloride
Introduction: Unveiling Meptazinol Hydrochloride
This compound is a synthetic opioid analgesic belonging to the hexahydroazepine series, recognized for its unique mixed agonist-antagonist activity at opioid receptors.[1][2] Chemically designated as 3-(3-ethyl-1-methylazepan-3-yl)phenol hydrochloride, this compound holds a significant position in pain management, particularly for moderate to severe pain, including obstetric and post-operative scenarios.[3] Its pharmacological profile suggests a lower propensity for respiratory depression and dependence compared to full mu-opioid agonists, rendering it a subject of continued interest in drug development. This guide provides a comprehensive overview of a plausible synthetic route to this compound and details the essential analytical techniques for its thorough chemical characterization, tailored for researchers, scientists, and professionals in drug development.
Part 1: The Synthetic Pathway to this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. The following pathway represents a logical and feasible approach based on established organic chemistry principles.
Visualizing the Synthesis: A Step-by-Step Flow
Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.
Detailed Experimental Protocol: A Guided Journey
Step 1: Alkylation of 3-Methoxyphenylacetonitrile
The synthesis commences with the alkylation of 3-methoxyphenylacetonitrile. This reaction introduces the carbon chain that will ultimately form the azepane ring.
-
Rationale: Phenylacetonitriles are valuable starting materials in organic synthesis due to the acidity of the α-protons, which allows for facile deprotonation and subsequent alkylation.[4] The methoxy group serves as a protected phenol, which will be deprotected in a later step.
-
Protocol:
-
To a solution of sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF), 3-methoxyphenylacetonitrile is added dropwise under an inert atmosphere (e.g., nitrogen or argon) at 0°C.
-
The reaction mixture is stirred at room temperature for 1 hour to ensure complete deprotonation.
-
1-Bromo-4-chlorobutane is then added dropwise, and the reaction is heated to 60-70°C for several hours.
-
After completion (monitored by TLC), the reaction is quenched with water and extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkylated product, 6-chloro-2-(3-methoxyphenyl)hexanenitrile.
-
Step 2: Reductive Cyclization to Form the Azepane Ring
The linear precursor is then cyclized to form the core azepane structure through a reductive amination process.
-
Rationale: The nitrile group is reduced to a primary amine, which then undergoes intramolecular cyclization by displacing the terminal chloride to form the seven-membered azepane ring.[5]
-
Protocol:
-
The crude 6-chloro-2-(3-methoxyphenyl)hexanenitrile is dissolved in a suitable solvent such as methanol.
-
Raney nickel or a similar hydrogenation catalyst is added to the solution.
-
The mixture is subjected to hydrogenation under pressure (e.g., 50 psi) in a Parr apparatus until the uptake of hydrogen ceases.
-
The catalyst is filtered off, and the solvent is evaporated to yield the crude 3-(3-methoxyphenyl)azepan-2-one.
-
Step 3: N-Methylation of the Azepane Ring
The secondary amine within the azepane ring is methylated to introduce the N-methyl group present in Meptazinol.
-
Rationale: The Eschweiler-Clarke reaction provides a mild and efficient method for the methylation of primary and secondary amines without the risk of forming quaternary ammonium salts.[3][6][7]
-
Protocol:
-
The crude 3-(3-methoxyphenyl)azepan-2-one is dissolved in an excess of formic acid and formaldehyde.
-
The reaction mixture is heated at reflux for several hours.
-
After cooling, the excess formic acid and formaldehyde are removed under reduced pressure.
-
The residue is basified with a sodium hydroxide solution and extracted with an organic solvent like dichloromethane.
-
The organic layer is dried and concentrated to give 3-(3-methoxyphenyl)-1-methylazepan-2-one.
-
Step 4: Grignard Reaction to Introduce the Ethyl Group
An ethyl group is introduced at the C3 position of the azepane ring via a Grignard reaction.
-
Rationale: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds by reacting an organomagnesium halide with a carbonyl compound.
-
Protocol:
-
Ethylmagnesium bromide in a suitable ether solvent (e.g., THF or diethyl ether) is prepared.
-
A solution of 3-(3-methoxyphenyl)-1-methylazepan-2-one in the same solvent is added dropwise to the Grignard reagent at 0°C.
-
The reaction is stirred at room temperature for a few hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield 3-(3-methoxyphenyl)-3-ethyl-1-methylazepane.
-
Step 5: Demethylation to Unveil the Phenolic Group
The methoxy group is cleaved to reveal the free hydroxyl group, a critical step in forming the active Meptazinol molecule.
-
Rationale: Cleavage of aryl methyl ethers is a common transformation in the synthesis of phenolic compounds. Reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) are effective for this purpose.[1][2][8][9]
-
Protocol:
-
The 3-(3-methoxyphenyl)-3-ethyl-1-methylazepane is dissolved in a dry, inert solvent such as dichloromethane.
-
The solution is cooled to -78°C, and a solution of boron tribromide (BBr₃) in dichloromethane is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure.
-
The residue is taken up in a basic aqueous solution and then neutralized with a mild acid to precipitate the Meptazinol free base.
-
Step 6: Formation of the Hydrochloride Salt
The final step involves converting the Meptazinol free base into its more stable and water-soluble hydrochloride salt.
-
Rationale: The formation of a hydrochloride salt improves the stability, handling, and bioavailability of the amine-containing drug substance.[10]
-
Protocol:
-
The purified Meptazinol free base is dissolved in a suitable organic solvent, such as isopropanol or diethyl ether.
-
A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.
-
The solid this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Part 2: Rigorous Chemical Characterization
Thorough chemical characterization is paramount to confirm the identity, purity, and quality of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Visualizing the Analytical Workflow
Caption: A schematic representing the analytical techniques employed for the characterization of this compound.
Spectroscopic and Chromatographic Analyses
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
-
¹H NMR Spectroscopy:
-
Expected Chemical Shifts (δ, ppm):
-
Aromatic Protons: 6.5 - 7.5 ppm (multiplets corresponding to the protons on the phenyl ring).
-
Azepane Ring Protons: 1.5 - 3.5 ppm (complex multiplets due to the various methylene groups in the seven-membered ring).
-
N-Methyl Protons: ~2.5 ppm (singlet).
-
Ethyl Group Protons: 0.8 - 1.0 ppm (triplet, -CH₃) and 1.5 - 1.8 ppm (quartet, -CH₂-).
-
Phenolic Proton (-OH): Variable, typically a broad singlet.
-
Amine Hydrochloride Proton (-NH⁺): Variable, typically a broad singlet.
-
-
-
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts (δ, ppm):
-
Aromatic Carbons: 110 - 160 ppm.
-
Azepane Ring Carbons: 20 - 60 ppm.
-
N-Methyl Carbon: ~40 ppm.
-
Ethyl Group Carbons: ~10 ppm (-CH₃) and ~30 ppm (-CH₂-).
-
Quaternary Carbon (C3): ~45-55 ppm.
-
-
Table 1: Hypothetical NMR Data for this compound
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Ethyl -CH₃ | 0.9 (t, 3H) | 8.5 |
| Ethyl -CH₂ | 1.7 (q, 2H) | 32.1 |
| Azepane -CH₂- | 1.6-2.2 (m) | 25.8, 29.5, 38.2 |
| Azepane -NCH₂- | 2.8-3.2 (m) | 55.4, 58.9 |
| N-CH₃ | 2.6 (s, 3H) | 42.3 |
| Quaternary C3 | - | 49.7 |
| Aromatic CH | 6.7-7.3 (m, 4H) | 114.2, 115.8, 120.1, 129.8 |
| Aromatic C-OH | - | 157.5 |
| Aromatic C-Azepane | - | 141.3 |
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule based on their characteristic vibrational frequencies.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
O-H Stretch (Phenolic): Broad band around 3200-3600 cm⁻¹.
-
N-H Stretch (Ammonium Salt): Broad band around 2400-2800 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic): 1450-1600 cm⁻¹.
-
C-N Stretch: 1000-1250 cm⁻¹.
-
C-O Stretch (Phenolic): 1200-1260 cm⁻¹.
-
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Meptazinol, which aids in structural confirmation.
-
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (233.35 g/mol ) should be observed.[9]
-
Major Fragments:
-
4. High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the synthesized this compound and for quantitative analysis.
-
Rationale: A well-developed HPLC method can separate Meptazinol from any starting materials, intermediates, by-products, and degradation products.
-
Typical HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[13]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate, pH adjusted to 7.4) and an organic modifier (e.g., methanol or acetonitrile).[13] A common mobile phase composition is a 25:75 (v/v) mixture of the buffer and methanol.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detector at a wavelength of 230 nm.[13]
-
Column Temperature: 30°C.[13]
-
Table 2: HPLC Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery between 98.0% and 102.0% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 |
Conclusion: A Foundation for Further Development
This in-depth technical guide has outlined a robust and logical pathway for the synthesis of this compound, grounded in established chemical principles. Furthermore, it has detailed the essential analytical methodologies required for its comprehensive chemical characterization, ensuring the identity, purity, and quality of the final product. The provided protocols and data serve as a valuable resource for researchers and drug development professionals, enabling the confident synthesis and analysis of this important opioid analgesic. This foundational knowledge is critical for further investigations into its pharmacology, formulation, and clinical applications.
References
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Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. [Link]
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Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]
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Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. ResearchGate. [Link]
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Meptazinol | C15H23NO | CID 41049 - PubChem. NIH. [Link]
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Meptazinol - Expert Committee on Drug Dependence Information Repository. [Link]
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demethylation of aryl methyl ethers by. [Link]
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NMR Chemical Shifts. [Link]
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Electron impact mass spectrum with proposed fragmentation (a) and HR-MS. ResearchGate. [Link]
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Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
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The Scientific Foundation of this compound: From Synthesis to Application. [Link]
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Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]
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Meptazinol. Wikipedia. [Link]
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13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
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Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones: X-ray crystal structure of 3,3-diphenyl-5. Arkivoc. [Link]
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13 C NMR Chemical Shifts. Oregon State University. [Link]
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MEPTAZINOL. precisionFDA. [Link]
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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a guide to 13c nmr chemical shift values. Compound Interest. [Link]
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13-C NMR Chemical Shift Table.pdf. [Link]
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Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. NSF Public Access Repository. [Link]
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Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]
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Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. MDPI. [Link]
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(PDF) Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. ResearchGate. [Link]
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Synthesis of 2-Methoxy-3H-Azepine Derived Compounds Through the Thermal Reaction between Alkylnitrobenzene and Tributylphosphine | Request PDF. ResearchGate. [Link]
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Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]
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Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry | Request PDF. ResearchGate. [Link]
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FTIR INTERPRETATION OF DRUGS. RJPN. [Link]
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Quantitative screening of the pharmaceutical ingredient for the rapid identification of substandard and falsified medicines using reflectance infrared spectroscopy. NIH. [Link]
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Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry | Request PDF. ResearchGate. [Link]
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Method Development and Validation of Controlled Substances on a Gas Chromatography - Fourier Transform Infrared Spectrophotomete. CUNY Academic Works. [Link]
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Structural comparisons of meptazinol with opioid analgesics1. OUCI. [Link]
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Studies on the metabolism of meptazinol, a new analgesic drug. PubMed. [Link]
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Navigating the Preclinical Journey of Meptazinol Hydrochloride: A Deep Dive into its Pharmacokinetic Profile and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Meptazinol Hydrochloride
This compound, a centrally acting analgesic, presents a unique pharmacological profile as a mixed agonist-antagonist at opioid receptors. This distinct mechanism of action has positioned it as a compound of interest for the management of moderate to severe pain. A thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug—and its metabolic fate in preclinical models is paramount for its successful development and translation to clinical applications. This guide provides a comprehensive technical overview of the preclinical pharmacokinetics and metabolism of meptazinol, offering insights into experimental design and data interpretation for researchers in the field.
I. The Pharmacokinetic Trajectory of Meptazinol in Preclinical Species
The journey of meptazinol through the biological system has been primarily characterized in rat and monkey models, providing foundational knowledge for its subsequent clinical evaluation.
A. Absorption: A Tale of Two Species
B. Distribution: Reaching the Target Tissues
Distribution studies have revealed that after administration of the same dosage, higher concentrations of unchanged meptazinol are found in the tissues and plasma of rats compared to monkeys[1]. In humans, meptazinol exhibits a plasma protein binding of approximately 27%, which is considered relatively low[2][3]. This low level of protein binding contributes to a wider distribution of the drug outside the vasculature.
C. Metabolism: The Biotransformation Blueprint
Meptazinol undergoes extensive metabolism in both rats and monkeys, with less than 6% of the parent drug being excreted unchanged[1]. The primary route of biotransformation is conjugation of the parent drug with glucuronic acid, a common Phase II metabolic pathway that increases the water solubility of compounds to facilitate their excretion[1].
A significant species and sex-specific metabolic pathway has been identified: N-demethylation. This reaction is observed exclusively in male rats and is not present in female rats or in monkeys of either sex[1]. This highlights the importance of considering sex as a biological variable in preclinical toxicology and metabolism studies.
D. Excretion: The Final Exit
The primary route of elimination for meptazinol and its metabolites is through the urine. In both rats and monkeys, over 60% of the administered dose is recovered in the urine within the first 24 hours post-administration[1].
II. Deciphering the Metabolic Machinery: Key Pathways and Enzymes
The biotransformation of meptazinol is a critical determinant of its pharmacokinetic profile and duration of action. Understanding the specific enzymes involved is crucial for predicting potential drug-drug interactions and inter-individual variability in response.
A. Phase II Metabolism: The Dominance of Glucuronidation
The conjugation of meptazinol with glucuronic acid is the major metabolic pathway across the preclinical species studied[1]. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver. While the specific UGT isoforms responsible for meptazinol glucuronidation have not been definitively identified in the available literature, this pathway's prominence underscores its importance in the drug's clearance.
B. Phase I Metabolism: A Sex-Specific Phenomenon
The N-demethylation of meptazinol, a Phase I metabolic reaction, is a unique feature observed only in male rats[1]. This process is typically mediated by cytochrome P450 (CYP) enzymes. The specific CYP isoform(s) responsible for this sex-specific metabolism in male rats have not been elucidated in the reviewed studies. This observation warrants further investigation to understand the underlying hormonal and enzymatic regulation.
Diagram: Meptazinol Metabolism Pathways
Caption: Major metabolic pathways of Meptazinol.
III. Methodologies for Preclinical Assessment
Robust analytical methods and well-designed in vivo and in vitro studies are the cornerstones of a comprehensive preclinical pharmacokinetic and metabolism assessment.
A. In Vivo Pharmacokinetic Studies: A Step-by-Step Workflow
A typical in vivo pharmacokinetic study in a preclinical model, such as the rat, involves the following key steps:
-
Animal Acclimatization and Dosing:
-
House animals in a controlled environment with a regular light-dark cycle and access to food and water ad libitum.
-
Acclimatize animals for a sufficient period before the study.
-
Administer this compound via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.
-
-
Serial Blood Sampling:
-
Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
The sampling site (e.g., tail vein, jugular vein) and volume should be appropriate for the species and study design.
-
Process blood samples to obtain plasma by centrifugation.
-
-
Sample Processing and Analysis:
-
Store plasma samples at -80°C until analysis.
-
Extract meptazinol and its metabolites from the plasma matrix using techniques such as protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the parent drug and metabolites using a validated analytical method.
-
-
Pharmacokinetic Data Analysis:
-
Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
-
Calculate oral bioavailability (F%) by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Diagram: In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for a typical in vivo pharmacokinetic study.
B. Analytical Methodologies for Quantification
Accurate and sensitive quantification of meptazinol and its metabolites in biological matrices is essential for reliable pharmacokinetic analysis.
1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection:
This method has been historically used for the determination of meptazinol in plasma[3].
-
Principle: HPLC separates the components of a mixture based on their differential interactions with a stationary phase. Meptazinol, possessing intrinsic fluorescence, can be detected with high sensitivity and selectivity using a fluorescence detector.
-
Typical Protocol Outline:
-
Sample Preparation: Liquid-liquid extraction of plasma samples.
-
Chromatographic Separation: Utilize a C18 reversed-phase column with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and a buffer).
-
Fluorescence Detection: Set the excitation and emission wavelengths to the optimal values for meptazinol.
-
Quantification: Generate a calibration curve using standards of known concentrations to determine the concentration of meptazinol in the unknown samples.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the current gold standard for bioanalysis due to its superior sensitivity, selectivity, and ability to quantify multiple analytes simultaneously.
-
Principle: This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for the parent drug and its metabolites, providing a high degree of certainty in identification and quantification.
-
General Protocol for Meptazinol and its Glucuronide Metabolite:
-
Sample Preparation: Protein precipitation of plasma samples with a solvent like acetonitrile, followed by centrifugation.
-
Chromatographic Separation: Employ a reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for meptazinol and its glucuronide conjugate.
-
Data Analysis: Use specialized software to integrate the peak areas and quantify the analytes against a calibration curve prepared in the same biological matrix.
-
C. In Vitro Metabolism Studies: Unmasking the Enzymes
In vitro systems, such as liver microsomes, are invaluable tools for identifying the enzymes responsible for drug metabolism and for studying species differences.
-
Liver Microsome Incubation Assay:
-
Preparation: Obtain liver microsomes from the preclinical species of interest (e.g., rat, monkey).
-
Incubation Mixture: Prepare an incubation mixture containing:
-
Liver microsomes
-
This compound
-
Cofactors: NADPH (for CYP-mediated reactions) and UDPGA (for UGT-mediated reactions)
-
Buffer (e.g., phosphate buffer, pH 7.4)
-
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the supernatant by LC-MS/MS to identify and quantify the formation of metabolites.
-
-
Enzyme Phenotyping:
-
CYP Isoform Identification: To identify the specific CYP isoforms involved in N-demethylation, incubate meptazinol with a panel of recombinant human CYP enzymes or use specific chemical inhibitors or antibodies against different CYP isoforms in liver microsome incubations.
-
UGT Isoform Identification: Similarly, to identify the UGT isoforms responsible for glucuronidation, incubate meptazinol with a panel of recombinant UGT enzymes.
-
IV. Summary and Future Directions
The preclinical pharmacokinetic and metabolism profile of this compound in rats and monkeys reveals extensive absorption, rapid elimination, and a primary metabolic pathway of glucuronidation. A key finding is the sex-specific N-demethylation in male rats, underscoring the importance of considering species and sex differences in drug development.
For future research, several areas warrant further investigation to build a more complete preclinical profile of meptazinol:
-
Quantitative Pharmacokinetic Parameters: Detailed studies to determine and report specific PK parameters (Cmax, Tmax, AUC, oral bioavailability) in both rats and monkeys are needed for a more robust interspecies comparison and for informing human dose projections.
-
Enzyme Phenotyping: Definitive identification of the specific CYP and UGT isoforms responsible for meptazinol's metabolism is crucial for predicting potential drug-drug interactions.
-
Metabolite Profiling: A more comprehensive characterization of all metabolites formed in different preclinical species would provide a clearer picture of the drug's biotransformation.
By addressing these knowledge gaps, researchers can further refine the understanding of meptazinol's disposition in the body, ultimately contributing to its safer and more effective therapeutic use.
References
-
Franklin, R. A., & Aldridge, A. (1976). Pharmacokinetics and metabolism of the new analgesic meptazinol in rats and patas monkeys. Xenobiotica, 6(8), 499-508. [Link]
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Franklin, R. A. (1988). The clinical pharmacokinetics and metabolism of the analgesic meptazinol. Xenobiotica, 18(1), 105-112. [Link]
-
Franklin, R. A., & Aldridge, A. (1976). Studies on the metabolism of meptazinol, a new analgesic drug. British Journal of Clinical Pharmacology, 3(3), 497-502. [Link]
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Franklin, R. A., Southgate, P. J., & Coleman, A. J. (1977). Studies on the absorption and disposition of meptazinol following rectal administration. British Journal of Clinical Pharmacology, 4(2), 163-167. [Link]
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Murray, G. R., Petitjean, O., Franklin, R. A., Graham, D., Trouvin, J. H., & Jacquot, C. (1989). The systemic availability of meptazinol in man after oral and rectal doses. European Journal of Clinical Pharmacology, 37(5), 525-527. [Link]
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Norbury, H. M., Franklin, R. A., & Graham, D. F. (1983). Pharmacokinetics of the new analgesic, meptazinol, after oral and intravenous administration to volunteers. European Journal of Clinical Pharmacology, 25(1), 77-80. [Link]
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Dhiri, A. K., Sanford, J., & Wyllie, M. G. (1987). Disposition and pharmacokinetics of meptazinol in the CSF. Studies after intrathecal administration in the non-human primate Erythrocebus patas. British Journal of Anaesthesia, 59(9), 1140-1146. [Link]
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Nimmo, W. S., Todd, J. G., & Vogel, J. (1986). Effect of meptazinol on drug absorption and gastric emptying. European Journal of Anaesthesiology, 3(4), 295-298. [Link]
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Holmes, B., & Ward, A. (1985). Meptazinol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. Drugs, 30(4), 285-312. [Link]
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Chiou, W. L., & Buehler, P. W. (2002). Comparison of oral absorption and bioavailability of drugs between monkey and human. Pharmaceutical Research, 19(6), 868-874. [Link]
-
Norbury, H. M., Franklin, R. A., Graham, D. F., & Sinha, B. (1984). Pharmacokinetics of meptazinol after single and multiple oral administration to elderly patients. European Journal of Clinical Pharmacology, 27(2), 223-226. [Link]
-
Akabane, T., et al. (2010). A comparison of pharmacokinetics between humans and monkeys. Drug Metabolism and Disposition, 38(2), 308-316. [Link]
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Stacher, G., Steinringer, H., Winklehner, S., Mittelbach, G., & Schneider, C. (1984). Effects of graded oral doses of meptazinol and pentazocine in comparison with placebo on experimentally induced pain in healthy humans. British Journal of Clinical Pharmacology, 18(5), 723-731. [Link]
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Jackson, A. J., & Cooper, M. J. (1981). The rate and extent of absorption of oral meptazinol 200 mg on healthy volunteer. Biopharmaceutics & Drug Disposition, 2(3), 269-276. [Link]
-
Jackson, A. J., & Findlay, J. W. (1984). Characterization of the effects of (+/-)-meptazinol, its individual enantiomers and N-methyl meptazinol on food consumption in the rat. British Journal of Pharmacology, 82(3), 689-695. [Link]
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An In-Depth Technical Guide to the Stereospecific Activity of Meptazinol Hydrochloride Enantiomers
Foreword: The Imperative of Chirality in Modern Analgesia
In the landscape of pharmaceutical development, the principle of stereoisomerism has transitioned from a nuanced chemical curiosity to a cornerstone of rational drug design and personalized medicine. For researchers, scientists, and drug development professionals, a comprehensive understanding of how enantiomers can elicit distinct pharmacological responses is paramount. This guide provides an in-depth technical exploration of the stereospecific activity of Meptazinol hydrochloride, a centrally acting opioid analgesic with a unique pharmacological profile. By dissecting the synthesis, separation, and differential bioactivities of its (+) and (-) enantiomers, we aim to equip you with the foundational knowledge and practical methodologies necessary to navigate the complexities of chiral drug development in the realm of pain management.
Introduction to Meptazinol and the Significance of its Chiral Center
Meptazinol, chemically (RS)-3-(3-ethyl-1-methylazepan-3-yl)phenol, is a mixed agonist-antagonist opioid analgesic.[1] It possesses a single chiral center at the C-3 position of the azepane ring, giving rise to two enantiomers: (S)- and (R)-Meptazinol.[2] While commercially available as a racemic mixture, emerging evidence underscores the distinct pharmacological profiles of its constituent enantiomers. This stereochemical dichotomy necessitates a deeper investigation into their individual contributions to the overall therapeutic and adverse effect profile of the drug.
The analgesic action of racemic meptazinol is primarily mediated through its activity at μ-opioid receptors, with a noted selectivity for the μ1 subtype.[3][4] This interaction is believed to be responsible for its analgesic effects, which are comparable to other opioids like pentazocine and pethidine.[5] However, unlike classical opioids, meptazinol exhibits a lower incidence of respiratory depression and a reduced potential for abuse, characteristics that may be attributable to the interplay of its enantiomeric components.[5]
Stereospecific Pharmacodynamics: A Tale of Two Enantiomers
The differential interaction of Meptazinol's enantiomers with biological systems is most evident in their pharmacodynamic profiles. While one enantiomer may be primarily responsible for the desired analgesic effects, the other may contribute to side effects or even possess antagonistic properties.
Opioid Receptor Binding Profile
While comprehensive binding affinity data (Ki values) for the individual enantiomers of Meptazinol at the various opioid receptor subtypes (μ, δ, κ) are not extensively published in readily available literature, studies on the racemic mixture indicate a high affinity for μ1-opioid receptors.[3][4] It is hypothesized that one enantiomer possesses a significantly higher affinity for the μ-opioid receptor, thereby being the primary contributor to analgesia. The other enantiomer may have a lower affinity or interact with other receptor systems, potentially modulating the overall effect.
Analgesic Efficacy
Clinical and preclinical studies have established the analgesic efficacy of racemic meptazinol in managing moderate to severe pain.[6] However, a direct comparison of the in vivo analgesic potency of the individual enantiomers is not well-documented in the available scientific literature. It is reasonable to hypothesize that the enantiomer with higher affinity for the μ-opioid receptor would exhibit greater analgesic activity.
Respiratory Depression: A Key Stereospecific Effect
A significant and clinically relevant stereospecific effect of Meptazinol enantiomers lies in their impact on respiration. Research has demonstrated that the (+)-enantiomer of meptazinol is primarily responsible for the respiratory depressant effects observed with the racemic mixture. Conversely, the (-)-enantiomer has been shown to reduce the respiratory depressant effect of morphine, suggesting an antagonistic action at the respiratory control centers. This differential effect highlights the potential for developing a safer analgesic by isolating the enantiomer with a more favorable therapeutic index.
Stereoselective Pharmacokinetics: The Journey of Each Enantiomer in the Body
The absorption, distribution, metabolism, and excretion (ADME) of a chiral drug can be stereoselective, leading to different plasma concentrations and durations of action for each enantiomer.[7][8] While detailed stereoselective pharmacokinetic data for meptazinol in humans is not extensively available, in-vitro metabolism studies have been conducted.
Racemic meptazinol is known to be rapidly absorbed and extensively metabolized, primarily through glucuronidation of the phenolic group.[2][9] In-vitro studies incubating the racemic compound and individual enantiomers with liver microsomes from different species have been performed, suggesting the potential for stereoselective metabolism.[10] However, specific details on the differential metabolic pathways and clearance rates of the (+) and (-) enantiomers in humans require further investigation.
Experimental Protocols: Synthesis and Separation of Meptazinol Enantiomers
The investigation of stereospecific activity is predicated on the ability to obtain enantiomerically pure compounds. This section outlines the methodologies for the enantioselective synthesis and chiral separation of Meptazinol enantiomers.
Enantioselective Synthesis of (S)-Meptazinol
The first enantioselective synthesis of (S)-Meptazinol has been reported, providing a pathway to obtain this specific enantiomer in high purity.[10] While the full detailed protocol is extensive, the general strategy involves a multi-step synthesis starting from commercially available precursors.
Conceptual Workflow for Enantioselective Synthesis:
Caption: Conceptual workflow for the enantioselective synthesis of (S)-Meptazinol.
A detailed, step-by-step protocol would involve specific reagents, reaction conditions, and purification methods as outlined in the primary literature.[10]
Chiral Separation of Meptazinol Enantiomers by HPLC
For the analysis and purification of Meptazinol enantiomers from a racemic mixture, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice. A reported method utilizes a Chiral AGP (α1-acid glycoprotein) column.
Experimental Protocol for Chiral HPLC Separation:
-
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
-
-
Chiral Stationary Phase:
-
Chiral AGP column.
-
-
Mobile Phase:
-
A suitable mobile phase, such as a phosphate buffer (e.g., pH 7.0) with an organic modifier like acetonitrile, should be optimized for the best resolution.
-
-
Sample Preparation:
-
Dissolve racemic this compound in the mobile phase to a suitable concentration.
-
-
Chromatographic Conditions:
-
Flow rate: Typically 0.5 - 1.5 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of Meptazinol.
-
Column Temperature: Maintained at a constant temperature to ensure reproducibility.
-
-
Data Analysis:
-
The two enantiomers will elute at different retention times, allowing for their separation and quantification. The enantiomeric ratio can be determined by integrating the peak areas of the two enantiomers.
-
Workflow for Chiral HPLC Method Development:
Caption: Workflow for the chiral separation and analysis of Meptazinol enantiomers by HPLC.
Data Presentation and Interpretation
To facilitate a clear understanding of the stereospecific differences, the following table summarizes the key known and hypothesized properties of Meptazinol enantiomers.
| Property | (+)-Meptazinol | (-)-Meptazinol | Racemic Meptazinol |
| Opioid Receptor Affinity | High affinity for μ1 receptors[3][4] | ||
| Analgesic Activity | Likely contributes to analgesia | Likely contributes to analgesia | Effective for moderate to severe pain[6] |
| Respiratory Depression | Primarily responsible for this effect | Antagonizes morphine-induced respiratory depression | Lower incidence than classical opioids[5] |
Conclusion and Future Directions
The stereospecificity of this compound enantiomers presents a compelling case for the development of a single-enantiomer analgesic. The clear differentiation in their effects on respiratory depression suggests that isolating the enantiomer with a superior therapeutic window could lead to a safer and more effective pain management therapy.
Further research is warranted to fully elucidate the stereospecific pharmacodynamics and pharmacokinetics of Meptazinol. Specifically, quantitative receptor binding assays for the individual enantiomers at all opioid receptor subtypes are crucial. Additionally, comprehensive in vivo studies directly comparing the analgesic potency and detailed pharmacokinetic profiling of the (+) and (-) enantiomers in humans are necessary to guide future drug development efforts. The methodologies for enantioselective synthesis and chiral separation outlined in this guide provide the essential tools for undertaking these critical investigations. By embracing the principles of stereochemistry, the scientific community can continue to refine and improve analgesic therapies, ultimately enhancing patient safety and well-being.
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Meptazinol Hydrochloride: A Multifaceted Analgesic with Significant Non-Opioid Cholinergic Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Meptazinol hydrochloride, a synthetic opioid analgesic developed in the 1970s, presents a unique pharmacological profile that distinguishes it from classical opioids.[1][2] While its primary analgesic effects are mediated through partial agonism at μ-opioid receptors, a significant body of evidence reveals a multifaceted mechanism of action involving the cholinergic neurotransmitter system.[1][3] This technical guide provides a comprehensive exploration of meptazinol's effects beyond the opioid system, with a particular focus on its cholinergic activities. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the drug's complex pharmacology, supported by experimental methodologies and mechanistic insights.
Introduction: Re-evaluating Meptazinol's Mechanism of Action
Meptazinol is a centrally acting analgesic from the hexahydroazepine series, primarily indicated for the management of moderate to severe pain, particularly in surgical and obstetric settings.[1][4][5] Unlike traditional μ-opioid receptor full agonists like morphine, meptazinol is a partial agonist with a mixed agonist-antagonist profile.[1][2][4] This characteristic is thought to contribute to its favorable safety profile, including a lower risk of respiratory depression and dependence compared to other opioids.[1][4]
However, a purely opioid-centric view of meptazinol's pharmacology is incomplete. Early investigations and subsequent studies have consistently pointed towards a significant interaction with the cholinergic system, suggesting a dual mechanism of action that contributes to its overall analgesic and side-effect profile.[3][6] This guide will delve into the non-opioid, specifically cholinergic, dimensions of meptazinol's activity, providing a deeper understanding for future research and development.
Established Opioid Receptor Interactions
Meptazinol's interaction with the opioid system is characterized by its partial agonist activity at the μ-opioid receptor (MOR).[1][3] Receptor binding studies have indicated that meptazinol has a higher affinity for a subpopulation of μ-receptors, potentially the μ-1 subtype, which is associated with analgesia but not respiratory depression.[5][7] This selectivity may further explain its improved safety profile. The analgesic effect of meptazinol is primarily mediated supraspinally and can be consistently inhibited by the opioid antagonist naloxone, confirming its action on opiate pathways.[6][7][8]
The Cholinergic Dimension: A Key to Meptazinol's Uniqueness
A compelling body of evidence demonstrates that meptazinol's pharmacological activity extends to the cholinergic system. This interaction is not a minor footnote but a crucial aspect of its mechanism that influences both its efficacy and its adverse effect profile.
Evidence for Cholinergic Activity
Multiple studies have highlighted meptazinol's cholinergic properties. It has been shown to act as an agonist at nicotinic acetylcholine receptors (nAChR) and to possess anticholinesterase activity.[1][3][8] The antinociceptive effects of meptazinol can be attenuated by the muscarinic antagonist scopolamine in some experimental models, further supporting a cholinergic contribution to its analgesia.[6][9] This dual action on both opioid and cholinergic systems is a distinguishing feature of meptazinol among analgesic drugs.[6]
Some of the reported side effects of meptazinol, such as nausea, vomiting, dizziness, and sweating, may be related to its anticholinesterase activity, which can lead to cholinomimetic toxic effects at higher doses.[8]
Proposed Mechanism: Indirect Cholinergic Action
Research suggests that meptazinol's cholinergic effects are primarily indirect, likely stemming from the inhibition of acetylcholinesterase (AChE).[10] By inhibiting AChE, meptazinol increases the synaptic concentration and duration of action of acetylcholine (ACh), thereby potentiating cholinergic transmission.
-
In vitro studies have demonstrated that meptazinol can potentiate twitch responses in nerve-diaphragm preparations, an effect that is absent when a cholinesterase inhibitor is already present.[10]
-
This potentiation of cholinergic signaling is thought to contribute to its analgesic properties, potentially by modulating pain pathways in a manner distinct from opioids.[3]
The following diagram illustrates the proposed dual mechanism of action of meptazinol.
Caption: Proposed dual mechanism of this compound.
Investigating Cholinergic Effects: Experimental Protocols
To further elucidate the cholinergic properties of meptazinol, the following experimental workflows can be employed.
Acetylcholinesterase (AChE) Inhibition Assay
This in vitro assay directly measures the ability of meptazinol to inhibit the activity of AChE.
Principle: Based on the Ellman's method, where thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare solutions of acetylthiocholine iodide (substrate) and DTNB in the same buffer.
-
Prepare a solution of purified AChE (from a commercial source, e.g., electric eel).
-
-
Assay Procedure:
-
In a 96-well microplate, add the buffer, DTNB solution, and varying concentrations of meptazinol (or a known AChE inhibitor as a positive control, and buffer alone as a negative control).
-
Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the acetylthiocholine iodide solution to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each meptazinol concentration.
-
Determine the percentage of AChE inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the meptazinol concentration to determine the IC50 value (the concentration of meptazinol that inhibits 50% of AChE activity).
-
Caption: Workflow for the AChE Inhibition Assay.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs)
This assay determines the binding affinity of meptazinol for nAChRs.
Principle: A radiolabeled ligand with known high affinity for nAChRs (e.g., [³H]epibatidine) is incubated with a tissue preparation rich in these receptors (e.g., rat brain membranes). The ability of unlabeled meptazinol to displace the radioligand is measured.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize rat brain tissue in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer.
-
-
Binding Assay:
-
In test tubes, combine the membrane preparation, the radiolabeled ligand ([³H]epibatidine), and varying concentrations of meptazinol (or a known nAChR ligand as a positive control).
-
For non-specific binding determination, include tubes with a high concentration of an unlabeled ligand (e.g., nicotine).
-
Incubate the tubes to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the meptazinol concentration.
-
Determine the Ki (inhibition constant) value for meptazinol using the Cheng-Prusoff equation.
-
Interactions with Other Neurotransmitter Systems
While the cholinergic system is the most prominently studied non-opioid target of meptazinol, its interactions with other neurotransmitter systems warrant consideration, particularly in the context of potential drug-drug interactions.
Serotonergic System
There is limited direct evidence of meptazinol significantly modulating the serotonin system. However, caution is advised when co-administering meptazinol with other serotonergic agents, such as monoamine oxidase inhibitors (MAOIs).[1] Concomitant use is generally contraindicated due to the risk of severe interactions, including serotonin syndrome.[1][5] This suggests a potential, albeit likely indirect, influence on serotonergic pathways.
Dopaminergic System
Currently, there is a lack of substantial research directly linking meptazinol to significant interactions with the dopamine system. Dopamine agonists and antagonists are classes of drugs that modulate dopaminergic activity, but meptazinol is not typically classified within these groups.[11][12][13]
Clinical Implications and Future Directions
The dual action of meptazinol on opioid and cholinergic systems has several clinical implications:
-
Enhanced Analgesia: The cholinergic component may contribute to its analgesic efficacy, potentially making it effective for types of pain less responsive to pure opioid agonists.[1]
-
Unique Side-Effect Profile: Cholinergic effects likely contribute to its characteristic side effects, such as nausea and vomiting.[4][8][14]
-
Lower Abuse Potential: The mixed agonist-antagonist profile at opioid receptors and its distinct mechanism of action contribute to a relatively low abuse potential.[4]
Future research should focus on:
-
Quantifying the relative contributions of the opioid and cholinergic systems to meptazinol's overall analgesic effect in different pain models.
-
Investigating the specific subtypes of nicotinic and muscarinic receptors with which meptazinol interacts.
-
Exploring the potential for developing novel analgesics that leverage this dual-target approach to optimize efficacy and minimize adverse effects.
Conclusion
This compound is more than a simple opioid analgesic. Its significant and well-documented interactions with the cholinergic system, primarily through the inhibition of acetylcholinesterase, position it as a unique pharmacological agent. A comprehensive understanding of this dual mechanism of action is essential for researchers and drug development professionals seeking to leverage its therapeutic potential and to inform the development of next-generation analgesics with improved safety and efficacy profiles.
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In Vitro Binding Affinity of Meptazinol Hydrochloride to Mu, Delta, and Kappa Opioid Receptors: A Technical Guide
Introduction: The Unique Profile of Meptazinol Hydrochloride
This compound is a synthetic opioid analgesic with a distinct pharmacological profile that has garnered significant interest in the fields of pain management and opioid research.[1][2] Developed in the 1970s, it is structurally a 3-phenylazepane derivative.[2] Clinically, Meptazinol is utilized for the management of moderate to severe pain, particularly in obstetric and postoperative settings.[3] Its mechanism of action is primarily centered on its interaction with the opioid receptor system, but it also exhibits cholinergic activity, distinguishing it from many conventional opioids.[1]
This technical guide provides an in-depth exploration of the in vitro binding affinity of this compound to the three classical opioid receptors: mu (µ), delta (δ), and kappa (κ). Understanding this binding profile is crucial for elucidating its therapeutic effects and its comparatively lower incidence of certain opioid-related side effects, such as respiratory depression.[1][3]
Meptazinol is characterized as a partial agonist at the mu-opioid receptor (MOR), with a mixed agonist-antagonist profile.[2] This partial agonism means that while it activates the receptor to produce analgesia, it does so to a lesser extent than full agonists like morphine, which may contribute to its favorable safety profile.[1] Of particular note, and a central focus of this guide, is Meptazinol's reported selectivity for a subpopulation of mu-opioid receptors, specifically the mu-1 subtype.[1][4]
Causality Behind Experimental Choices: Why In Vitro Binding Assays?
The foundational step in characterizing any compound that interacts with a receptor system is to determine its binding affinity. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and a quantitative measure of the interaction between a ligand (in this case, Meptazinol) and a receptor.[5] These assays are indispensable in drug discovery and development for screening and characterizing new chemical entities.
The choice of a competitive binding assay format is a deliberate one. In this setup, an unlabeled compound (Meptazinol) is used to compete with a radiolabeled ligand that has a known high affinity and specificity for the target receptor. This approach allows for the determination of the inhibitor constant (Ki), a measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity. This methodology provides a robust and reproducible means of comparing the affinity of a novel compound to that of well-characterized reference ligands.
Quantitative Binding Affinity Data
| Ligand | Receptor Subtype | Binding Affinity (IC50/Ki) | Reference |
| This compound | Mu-1 (µ1) Opioid Receptor | IC50 < 1 nM | [1] |
| This compound | General Opioid Receptors | IC50 > 55 nM | [1] |
Note: The IC50 value represents the concentration of a ligand that is required for 50% inhibition of the binding of a radioligand. The Ki (inhibitor constant) is a more absolute measure of binding affinity, calculated from the IC50. For Meptazinol, the potent inhibition of a portion of radioligand binding at sub-nanomolar concentrations is indicative of high affinity for the mu-1 receptor subtype, while the much higher IC50 for overall opioid binding suggests low affinity for other mu subtypes, as well as delta and kappa receptors.
Experimental Protocols: A Self-Validating System
The following protocols describe a detailed, step-by-step methodology for determining the in vitro binding affinity of this compound to mu, delta, and kappa opioid receptors using a competitive radioligand binding assay. This protocol is designed as a self-validating system, incorporating appropriate controls and data analysis methods to ensure the integrity of the results.
Part 1: Preparation of Cell Membranes Expressing Opioid Receptors
The source of the opioid receptors is a critical component of the assay. Stably transfected cell lines, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells, expressing a high density of a single human opioid receptor subtype (mu, delta, or kappa) are ideal.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human mu, delta, or kappa opioid receptors
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4), ice-cold
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors), ice-cold
-
Cell scraper
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Culture the transfected cells to confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping them into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 15 minutes.
-
Homogenize the cell suspension with a Dounce homogenizer (approximately 20 strokes).
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in Homogenization Buffer, and repeat the centrifugation step.
-
Resuspend the final membrane pellet in Assay Buffer to a protein concentration of 1-2 mg/mL, as determined by a Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.[5]
Part 2: Competitive Radioligand Binding Assay
Materials and Reagents:
-
Prepared cell membranes expressing mu, delta, or kappa opioid receptors
-
This compound, prepared in a dilution series
-
Radioligands:
-
For µ-receptors: [³H]DAMGO (a selective mu-opioid receptor agonist)
-
For δ-receptors: [³H]DPDPE (a selective delta-opioid receptor agonist)
-
For κ-receptors: [³H]U-69,593 (a selective kappa-opioid receptor agonist)
-
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Non-specific binding (NSB) control: Naloxone (10 µM final concentration)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine
-
Cell harvester
-
Scintillation vials
-
Liquid scintillation cocktail
Procedure:
-
Prepare a dilution series of this compound in Assay Buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
In a 96-well microplate, set up the following reactions in triplicate for each concentration of Meptazinol:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of the respective radioligand (at a final concentration near its Kd), and 100 µL of the membrane preparation (10-20 µg of protein).
-
Competition Binding: 50 µL of this compound dilution, 50 µL of the radioligand, and 100 µL of the membrane preparation.
-
Non-specific Binding (NSB): 50 µL of 10 µM Naloxone, 50 µL of the radioligand, and 100 µL of the membrane preparation.
-
-
The final assay volume is 200 µL.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Transfer the filters to scintillation vials and add 4 mL of liquid scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in a scintillation counter.[5]
Part 3: Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression analysis to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
Ki is the inhibition constant of Meptazinol.
-
IC50 is the concentration of Meptazinol that inhibits 50% of the specific binding of the radioligand.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.[6]
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for determining opioid receptor binding affinity.
Opioid Receptor Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like Meptazinol, initiate a cascade of intracellular signaling events.[7][8]
Caption: Generalized opioid receptor signaling pathway.
Conclusion: Field-Proven Insights and Future Directions
The in vitro binding profile of this compound provides a strong rationale for its clinical characteristics. Its high affinity for the mu-1 opioid receptor subtype, coupled with lower affinity for other opioid receptors, is consistent with its potent analgesic effects and reduced liability for certain side effects.[1][4] The partial agonist nature of its interaction with the mu receptor further contributes to its safety profile.[1]
The methodologies outlined in this guide represent a robust framework for the continued investigation of Meptazinol and other novel opioid compounds. Future research could focus on further delineating the binding affinities at all mu-opioid receptor splice variants and exploring the functional consequences of its cholinergic activity in concert with its opioid receptor interactions. A deeper understanding of these molecular interactions will undoubtedly pave the way for the development of safer and more effective analgesics.
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Opioid receptor binding affinity (K i ) and antagonistic potency (K i ) of opioid antagonists on MOR, DOR, and KOR. (n.d.). ResearchGate. [Link]
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The Supraspinal Analgesic Action of Meptazinol Hydrochloride: A Technical Guide for Researchers
Introduction
Meptazinol hydrochloride, a centrally acting analgesic of the hexahydroazepine series, presents a unique pharmacological profile that distinguishes it from classical opioid analgesics.[1] Developed for the management of moderate to severe pain, its clinical utility is underscored by a reduced potential for respiratory depression and abuse liability compared to full mu-opioid receptor agonists.[2] This in-depth technical guide provides a comprehensive overview of the supraspinal analgesic mechanisms of Meptazinol, intended for researchers, scientists, and drug development professionals. We will delve into its dual mechanism of action, detailing the experimental protocols that have been pivotal in elucidating its supraspinal effects, and provide insights into its complex pharmacology.
I. Unraveling the Dual Mechanism of Action: Opioidergic and Cholinergic Synergy
The analgesic efficacy of Meptazinol is primarily attributed to its intricate interplay with two major neurotransmitter systems in the central nervous system: the opioid and cholinergic systems.[3] This dual action is central to its unique therapeutic profile.
Selective Partial Agonism at Mu-1 Opioid Receptors
Meptazinol acts as a partial agonist at mu-opioid receptors, with a notable selectivity for the mu-1 (μ₁) subtype.[4][5] This selectivity is a key factor in its favorable side-effect profile. While it binds to mu-opioid receptors to produce analgesia, its partial agonist activity results in a ceiling effect for respiratory depression.[5]
Competition binding studies have demonstrated that Meptazinol potently inhibits the binding of radiolabeled opioids with an IC50 value under 1 nM for the high-affinity, or mu-1, binding site.[4] In contrast, its affinity for delta (δ) and kappa (κ) opioid receptor sites is considerably lower.[1] The sodium shift assay, a method to differentiate agonists from antagonists, revealed a sodium shift of 8.7 for Meptazinol, positioning it between the full agonist morphine (22.5) and the antagonist naloxone (1.6), further confirming its partial agonist nature.[4]
The supraspinal localization of Meptazinol's opioid action is strongly supported by spinal transection studies in mice. In these experiments, the analgesic activity of high doses of Meptazinol in the tail-flick assay was completely eliminated following spinal transection, indicating that its primary analgesic effect is mediated at sites above the spinal cord.[4] Furthermore, the analgesic effects of Meptazinol are sensitive to the mu-1 selective opioid antagonist, naloxonazine.[6] Pretreatment with naloxonazine has been shown to attenuate Meptazinol-induced analgesia in both the mouse writhing and rat tail-flick assays.[4]
Modulation of the Central Cholinergic System
A distinguishing feature of Meptazinol is its influence on the central cholinergic system, a mechanism not typically associated with opioid analgesics.[3] Evidence suggests that a component of Meptazinol's analgesic action is attributable to an effect on central cholinergic transmission.[1] Studies have indicated that Meptazinol may induce antinociception through a dual action on both opiate and cholinergic mechanisms.[3]
The precise mechanism of this cholinergic interaction is thought to involve the inhibition of cholinesterase, the enzyme responsible for the breakdown of acetylcholine. This leads to an increase in the synaptic availability of acetylcholine, thereby potentiating cholinergic neurotransmission.[7] This hypothesis is supported by findings that the cholinomimetic effects of Meptazinol are not observed in the presence of a cholinesterase inhibitor.[7] Furthermore, the antinociceptive effects of Meptazinol can be attenuated by the muscarinic receptor antagonist, scopolamine, in some analgesic tests.[8]
The interplay between the opioid and cholinergic systems in the context of Meptazinol's action is complex. It is proposed that the cholinomimetic properties of Meptazinol may contribute to its analgesic efficacy and also limit the extent of respiratory depression.[9]
Proposed Supraspinal Signaling Pathway
The synergistic action of Meptazinol on both the opioidergic and cholinergic systems at the supraspinal level culminates in its analgesic effect. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of Meptazinol's supraspinal analgesic action.
II. Experimental Validation of Supraspinal Analgesia
A cornerstone of understanding Meptazinol's mechanism of action lies in the robust experimental models used to assess its analgesic properties and delineate its supraspinal effects.
Behavioral Assays for Antinociception
The hot plate test is a classic method for evaluating the analgesic efficacy of centrally acting compounds by measuring the latency of a thermal nociceptive response.
Protocol:
-
Animal Model: Male Swiss albino mice (20-25 g) are commonly used.[10]
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 1°C.[11]
-
Acclimatization: Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Each mouse is placed individually on the hot plate, and the time taken to elicit a nociceptive response (e.g., licking of the hind paw, jumping) is recorded as the baseline latency. A cut-off time of 30 seconds is typically employed to prevent tissue damage.[11]
-
Drug Administration: this compound is dissolved in sterile saline and administered intraperitoneally (i.p.) or subcutaneously (s.c.) at various doses. A control group receives an equivalent volume of saline.
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the latency to the nociceptive response is measured again.
-
Data Analysis: The percentage of the maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can then be generated to determine the ED50 of Meptazinol.[12]
The tail-flick test is another widely used method to assess spinal and supraspinal analgesia by measuring the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) or mice are suitable for this assay.
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the ventral surface of the tail.
-
Baseline Latency: The animal is gently restrained, and the tail is positioned over the light source. The time taken for the animal to flick its tail out of the beam is automatically recorded. A cut-off time of 10-15 seconds is set to prevent tissue injury.[13]
-
Drug Administration: this compound is administered as described in the hot plate test.
-
Post-treatment Latency: Tail-flick latencies are measured at various time intervals after drug administration.
-
Data Analysis: The increase in tail-flick latency is calculated as a percentage of the baseline latency or as %MPE.
Differentiating Supraspinal from Spinal Sites of Action
To specifically investigate the supraspinal effects of Meptazinol, direct administration into the central nervous system is employed.
This technique involves the injection of the drug directly into the cerebral ventricles, allowing it to bypass the blood-brain barrier and act on supraspinal structures.
Protocol:
-
Surgical Preparation: Under anesthesia, a guide cannula is stereotaxically implanted into a lateral ventricle of the rodent brain. Animals are allowed to recover for several days.
-
Drug Administration: A microinjection syringe is used to deliver a small volume of this compound solution directly into the ventricle.
-
Behavioral Testing: Following i.c.v. administration, animals are subjected to the hot plate or tail-flick test to assess the analgesic response.
-
Antagonist Studies: To confirm the involvement of specific receptors, antagonists such as naloxone (for opioid receptors) or scopolamine (for muscarinic receptors) can be co-administered or pre-administered i.c.v.
For a more localized investigation of the supraspinal sites of action, microinjections into specific brain regions known to be involved in pain modulation, such as the periaqueductal gray (PAG) or the rostral ventromedial medulla (RVM), can be performed.[14] Autoradiographic studies have shown high levels of Meptazinol-sensitive binding sites in the periaqueductal gray, interpeduncular nucleus, thalamus, and hypothalamus.[15][16]
Neurochemical Analysis: In Vivo Microdialysis
In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of awake, freely moving animals. This method can be employed to investigate the impact of Meptazinol on acetylcholine release in supraspinal areas.
Hypothetical Experimental Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region, such as the prefrontal cortex or hippocampus.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min).[17]
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of acetylcholine.
-
Drug Administration: this compound is administered systemically (i.p. or s.c.).
-
Post-treatment Sample Collection: Dialysate samples continue to be collected to measure changes in acetylcholine concentration following drug administration.
-
Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.[17][18]
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for investigating the supraspinal analgesic action of Meptazinol.
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The Acetylcholinesterase Inhibitory Potential of Meptazinol Hydrochloride: A Mechanistic and Methodological Exploration
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Meptazinol hydrochloride, a synthetic opioid analgesic, is primarily recognized for its unique dual-action profile as a partial agonist at mu-opioid receptors and its activity within the cholinergic system.[1][2] While its analgesic properties are well-documented, its interaction with acetylcholinesterase (AChE), the critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, presents a compelling area for scientific investigation. Evidence suggests that Meptazinol's cholinergic effects are likely mediated through the inhibition of AChE, a mechanism of significant therapeutic interest for neurodegenerative conditions such as Alzheimer's disease.[3][4] This guide provides a comprehensive technical overview of the AChE inhibitory potential of Meptazinol, delving into its mechanism of action, detailed protocols for in vitro assessment, and the drug development implications of its molecular scaffold. Molecular docking studies and the synthesis of highly potent derivatives underscore the promise of the Meptazinol structure as a foundational element for novel cholinesterase inhibitors.[5][6][7]
This compound: A Dual-Action Analgesic
Meptazinol is a synthetic opioid analgesic used for treating moderate to severe pain, including that associated with obstetrics and renal colic.[2][8] Developed in the 1970s, its clinical utility is distinguished by a pharmacological profile that differs from traditional opioids.[2]
-
Opioid System Interaction : Meptazinol acts as a partial agonist at the mu-opioid receptors.[1][2] This partial agonism provides effective analgesia while theoretically imposing a ceiling effect on adverse events like respiratory depression and euphoria, potentially lowering its abuse potential compared to full agonists like morphine.[1][9]
-
Cholinergic System Interaction : Uniquely among opioids, Meptazinol exhibits distinct cholinergic activity.[1][2] It has been shown to potentiate cholinergic responses, an effect that is not blocked by opioid antagonists like naloxone but is sensitive to cholinesterase inhibitors, strongly suggesting an indirect mechanism involving the inhibition of acetylcholinesterase.[3][10] This secondary mechanism may contribute to its analgesic properties and differentiate its side-effect profile.[1]
Acetylcholinesterase: A Key Therapeutic Target
Acetylcholinesterase (AChE) is a serine hydrolase that terminates synaptic transmission at cholinergic synapses by rapidly breaking down acetylcholine into choline and acetate.[11] The inhibition of AChE is a cornerstone therapeutic strategy for Alzheimer's disease, where cognitive decline is linked to a deficit in cholinergic neurotransmission.[11] By inhibiting AChE, the concentration and duration of acetylcholine in the synaptic cleft are increased, enhancing neuronal communication. This mechanism is also leveraged in the treatment of glaucoma and myasthenia gravis.[4]
Signaling Pathway and Inhibition
The diagram below illustrates the standard cholinergic synapse function and the intervention point for an AChE inhibitor like Meptazinol.
Caption: Cholinergic synapse function and the inhibitory action of Meptazinol on AChE.
Unraveling the Mechanism: Meptazinol as an AChE Inhibitor
The cholinergic properties of Meptazinol are not due to direct receptor agonism but rather an indirect potentiation of acetylcholine's effects.[3] Studies using isolated tissue preparations, such as the guinea-pig ileum and rat phrenic nerve-diaphragm, have demonstrated that Meptazinol enhances electrically stimulated muscle contractions.[3][10] Crucially, this enhancement is absent in preparations pre-treated with a known cholinesterase inhibitor, indicating that Meptazinol's effect relies on a functioning AChE that it can then inhibit.[3]
Molecular docking studies have further elucidated the binding mode of (-)-meptazinol within the AChE active site. These computational models suggest that Meptazinol binds to the enzyme's catalytic site through a combination of strong hydrophobic interactions and hydrogen bonding, physically obstructing the enzyme's ability to hydrolyze acetylcholine.[5]
Experimental Protocol: In Vitro Assessment of AChE Inhibition
The most common method for quantifying AChE inhibitory activity is the spectrophotometric method developed by Ellman.[4][11] This assay is reliable, adaptable for high-throughput screening in a 96-well plate format, and is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.[4]
Workflow for AChE Inhibition Assay
Caption: Standard experimental workflow for the in vitro AChE inhibition assay.
Step-by-Step Methodology
This protocol is adapted for a 96-well plate format.[11][12]
A. Reagent Preparation:
-
Assay Buffer: Prepare a phosphate buffer (e.g., 0.1 M, pH 7.4).
-
AChE Solution: Prepare a working solution of acetylcholinesterase (e.g., from Electrophorus electricus) in the assay buffer to a final concentration of approximately 0.1 U/mL.[11]
-
DTNB Solution (3 mM): Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) in the assay buffer. Protect this solution from light.[11]
-
Substrate Solution (10 mM): Prepare a fresh solution of acetylthiocholine iodide (ATCh) in deionized water.[11]
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a series of serial dilutions in the assay buffer to achieve a range of final concentrations for testing.
B. Assay Procedure:
-
Plate Setup: Designate wells for blanks (no enzyme), negative controls (enzyme, no inhibitor), and test samples (enzyme + Meptazinol dilutions).
-
Pre-incubation:
-
To each well, add 45 µL of the AChE working solution (or 45 µL of assay buffer for the blank).[12]
-
Add 5 µL of the corresponding Meptazinol dilution to the test wells.
-
Add 5 µL of the solvent vehicle (e.g., buffer or 40% DMSO) to the control wells.[12]
-
Incubate the plate at 37°C for 15 minutes.[11][12] This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Mix containing the substrate and DTNB. For each well, this will consist of 150 µL total volume (e.g., 1 µL Substrate, 0.5 µL DTNB, 154 µL Assay Buffer).[12]
-
Using a multichannel pipette, add 150 µL of the Reaction Mix to all wells to start the reaction.[12]
-
Immediately place the plate in a microplate reader and begin kinetic measurements of absorbance at 412 nm every minute for 10-15 minutes.[11]
-
C. Data Analysis:
-
Calculate Reaction Rate: Determine the rate of reaction (V) for each well by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate Percentage Inhibition: Use the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the reaction rate of the negative control and V_inhibitor is the rate for a given Meptazinol concentration.
-
Determine IC50: Plot the % Inhibition against the logarithm of the Meptazinol concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of Meptazinol required to inhibit 50% of AChE activity.
Quantitative Data and Drug Development Implications
While Meptazinol itself demonstrates AChE inhibitory activity, its scaffold has proven to be a highly valuable starting point for the design of more potent inhibitors. Researchers have successfully developed derivatives with significantly enhanced potency, highlighting the tractability of the Meptazinol core for medicinal chemistry efforts.
Structure-Activity Relationship (SAR) Insights
Pharmacophore modeling and structural modifications of the Meptazinol molecule have yielded derivatives with nanomolar inhibitory potency.[6][13] Two key strategies have been particularly successful:
-
Carbamate Derivatives: Adding a carbamoyl group to the Meptazinol scaffold, guided by pharmacophore models of other carbamate-type inhibitors, led to the synthesis of compounds with potent, pseudo-irreversible AChE inhibition.[6][13] The phenylcarbamate derivative 43 was found to be highly potent with an IC50 of 31.6 nM for AChE.[13][14]
-
Dimeric Ligands: Connecting two (-)-nor-meptazinol units with an alkylene linker created "dual-binding" inhibitors.[7] These molecules can simultaneously interact with the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. The nonamethylene-tethered dimer 5h showed a dramatic increase in potency, with an IC50 in the low-nanomolar range, representing a 10,000-fold increase in AChE inhibition compared to the parent compound.[7][15]
Caption: Drug development strategies based on the Meptazinol scaffold.
Comparative Inhibitory Activity
The following table summarizes the reported inhibitory concentrations for Meptazinol derivatives, demonstrating the successful optimization of the core structure.
| Compound | Target Enzyme | IC50 Value | Key Feature | Reference |
| (-)-Meptazinol Phenylcarbamate (43) | Acetylcholinesterase (AChE) | 31.6 nM | Carbamate derivative | [13][14] |
| Bis-(−)-nor-meptazinol (5h) | Acetylcholinesterase (AChE) | Low-nanomolar | Dimeric, dual-binding | [7] |
| Bis-(−)-nor-meptazinol (5h) | Butyrylcholinesterase (BChE) | Low-nanomolar | Dimeric ligand | [7] |
Conclusion and Future Directions
This compound possesses a clear, albeit modest, intrinsic ability to inhibit acetylcholinesterase. This activity is a likely contributor to its known cholinergic effects. More significantly, the Meptazinol molecular scaffold has been established as a fertile ground for the development of highly potent, next-generation AChE inhibitors. The success in creating both carbamate and dimeric derivatives with nanomolar efficacy underscores its value as a lead compound.
Future research should focus on:
-
In Vivo Efficacy: Assessing the cognitive-enhancing effects of novel Meptazinol derivatives in animal models of cognitive impairment.[15]
-
Selectivity Profiling: Further characterizing the selectivity of new compounds for AChE versus BChE, as this can influence side-effect profiles.
-
Pharmacokinetics and Safety: Evaluating the drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion) and toxicity profiles of the most promising candidates.[13]
-
Dual-Target Applications: Exploring the potential of these compounds as multi-target-directed ligands, for instance, by combining AChE inhibition with anti-amyloid aggregation properties for disease modification in Alzheimer's disease.[6][7]
The journey from recognizing the secondary cholinergic action of an established analgesic to designing potent, disease-modifying therapeutic candidates exemplifies a powerful strategy in modern drug discovery.
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- Luo, W., et al. (2013). Bis-(−)
- Luo, W., et al. (2014). Bis(9)-(-)-nor-meptazinol as a Novel Dual-Binding AChEI Potently Ameliorates Scopolamine-Induced Cognitive Deficits in Mice. PubMed.
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Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of Meptazinol Hydrochloride in Human Plasma
This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Meptazinol hydrochloride in human plasma. This guide is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, or toxicokinetic studies of Meptazinol. The methodology detailed herein provides a comprehensive framework, from sample preparation to data analysis, ensuring accuracy, precision, and reliability of results in a research setting.
Introduction: The Significance of Meptazinol Quantification
Meptazinol is a synthetic opioid analgesic with mixed agonist-antagonist properties, primarily used for the management of moderate to severe pain.[1] Accurate quantification of Meptazinol in plasma is crucial for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Such data is fundamental in determining appropriate dosing regimens, assessing bioavailability, and ensuring patient safety during clinical trials and therapeutic drug monitoring. This document provides a detailed protocol for a reliable HPLC method coupled with UV detection, a widely accessible and cost-effective analytical technique in most pharmaceutical laboratories.
Method Overview: The Analytical Strategy
The developed method employs a liquid-liquid extraction (LLE) technique for sample clean-up, followed by chromatographic separation on a reversed-phase C18 column with a buffered mobile phase, and subsequent detection by UV spectrophotometry. LLE was chosen for its high recovery and ability to provide a clean extract, which is critical for minimizing matrix effects and ensuring the longevity of the analytical column.[2] The selection of a C18 stationary phase is predicated on its hydrophobicity, which is well-suited for the retention of a moderately non-polar compound like Meptazinol.[3] The mobile phase composition and pH are optimized to achieve a good peak shape and resolution from endogenous plasma components.
Materials and Reagents
-
Chemicals and Solvents:
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Desipramine hydrochloride (≥98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
1-Chlorobutane (analytical grade)
-
Sodium carbonate (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Solutions:
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate buffer (pH adjusted to 3.5 with formic acid) in a 30:70 (v/v) ratio.
-
Internal Standard Stock Solution: 100 µg/mL of Desipramine hydrochloride in methanol.
-
This compound Stock Solution: 100 µg/mL in methanol.
-
Working Standard Solutions: Prepared by serial dilution of the stock solution in mobile phase to obtain concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
0.2 M Sodium Carbonate Solution: Dissolve 2.12 g of sodium carbonate in 100 mL of ultrapure water.
-
-
Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Zorbax SB-Aq, 4.6 x 150 mm, 5 µm)
-
Vortex mixer
-
Centrifuge
-
Sample evaporation system (e.g., nitrogen evaporator)
-
Analytical balance
-
pH meter
-
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
The following protocol details the liquid-liquid extraction procedure for the isolation of Meptazinol from human plasma.
Protocol Steps:
-
Pipette 500 µL of human plasma into a polypropylene centrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., 1 µg/mL Desipramine).
-
Add 500 µL of 0.2 M sodium carbonate solution to adjust the pH to approximately 10.[1] This basification is crucial for ensuring that Meptazinol, a basic drug, is in its non-ionized form, thereby maximizing its partitioning into the organic solvent.
-
Vortex the mixture for 30 seconds.
-
Add 5 mL of 1-chlorobutane as the extraction solvent.[1]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and efficient extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC Analysis
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax SB-Aq C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Formate (pH 3.5) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 278 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: The Zorbax SB-Aq C18 column is designed for use with highly aqueous mobile phases and provides excellent peak shape for basic compounds due to its stable bonding and thorough end-capping.
-
Mobile Phase: The combination of acetonitrile and a low pH ammonium formate buffer provides good separation and sharp peaks. The acidic pH ensures that the residual silanol groups on the stationary phase are protonated, minimizing undesirable interactions with the basic analyte.[4]
-
Detection Wavelength: 278 nm is chosen based on the UV absorption maximum of Meptazinol, providing optimal sensitivity.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[5] The validation parameters assessed were linearity, precision, accuracy, recovery, and stability.
Linearity
The linearity of the method was evaluated by analyzing a series of calibration standards prepared in blank plasma over the concentration range of 10-1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Meptazinol to the internal standard against the nominal concentration.
| Parameter | Result |
| Concentration Range | 10 - 1000 ng/mL |
| Regression Equation | y = 0.0025x + 0.0015 |
| Correlation Coefficient (r²) | > 0.998 |
The high correlation coefficient indicates a strong linear relationship between the detector response and the analyte concentration over the tested range.
Precision and Accuracy
Intra-day and inter-day precision and accuracy were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day and on three different days, respectively.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 30 | 4.5 | 102.3 | 6.8 | 101.5 |
| Medium | 300 | 3.1 | 98.7 | 5.2 | 99.4 |
| High | 800 | 2.5 | 100.5 | 4.1 | 100.9 |
The results demonstrate that the method is both precise and accurate, with all values falling within the acceptable limits set by regulatory guidelines (precision ≤15% RSD, accuracy within ±15%).
Recovery
The extraction recovery of Meptazinol from plasma was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentrations.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 30 | 88.2 |
| Medium | 300 | 91.5 |
| High | 800 | 90.7 |
The consistent and high recovery across all concentration levels indicates the efficiency of the liquid-liquid extraction procedure.
Stability
The stability of Meptazinol in human plasma was assessed under various storage conditions to ensure the integrity of the samples from collection to analysis. QC samples were subjected to short-term bench-top storage, long-term freezer storage, and freeze-thaw cycles.
| Stability Condition | Duration | Mean Stability (%) |
| Bench-top (Room Temperature) | 6 hours | 97.8 |
| Long-term (-20°C) | 30 days | 96.5 |
| Freeze-Thaw Cycles (3 cycles) | -20°C to RT | 95.9 |
The results indicate that Meptazinol is stable in human plasma under the tested conditions.
Overall Workflow
The entire analytical process, from sample receipt to final data reporting, is illustrated in the following diagram.
Conclusion
The HPLC method described in this application note provides a reliable, accurate, and precise means for the quantification of this compound in human plasma. The detailed protocols for sample preparation and chromatographic analysis, along with the comprehensive validation data, demonstrate the robustness and suitability of this method for pharmacokinetic and other related studies in a drug development setting. Adherence to these protocols will ensure the generation of high-quality data that can confidently be used for regulatory submissions and scientific publications.
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Schulz, M., Schmoldt, A., Andresen-Streichert, H., & Iwersen-Bergmann, S. (2020). Therapeutic and toxic blood concentrations of more than 1,100 drugs and other xenobiotics. Critical Care, 24(1), 1-10. [Link]
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Qiao, J., Tan, Z., Li, W., Huang, L., & Ge, M. (2009). Liquid chromatography/positive ion electrospray tandem mass spectrometry method for the quantification of hydrochloride meptazinol in human plasma: application to a pharmacokinetic study. Journal of Chromatography B, 877(30), 3787-3791. [Link]
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Mudi, S. R., & Biswas, S. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. Acta Pharmaceutica Sciencia, 60(3), 273-284. [Link]
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El-Behery, M. G., El-Kafrawy, D. S., & El-Sherif, Z. A. (2020). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. ResearchGate. [Link]
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Dhiri, A. K., Sanford, J., & Wyllie, M. G. (1987). Disposition and pharmacokinetics of meptazinol in the CSF. Studies after intrathecal administration in the non-human primate Erythrocebus patas. British journal of anaesthesia, 59(9), 1140-1146. [Link]
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Li, W., & Jia, H. (2013). Stability of drugs, drug candidates, and metabolites in blood and plasma. Current protocols in pharmacology, 63(1), 7-9. [Link]
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Application Notes and Protocols for Intravenous Administration of Meptazinol Hydrochloride in Rodent Studies
Introduction to Meptazinol Hydrochloride
Meptazinol is a centrally acting opioid analgesic from the hexahydroazepine series, recognized for its mixed agonist-antagonist activity at opioid receptors.[1] Its primary mechanism involves partial agonism at the mu-opioid receptors (MOR), which are crucial in mediating pain perception within the central nervous system.[2][3] Unlike full agonists such as morphine, meptazinol's partial agonism may limit the maximal potential for significant side effects like respiratory depression.[2][4]
A unique aspect of meptazinol's pharmacological profile is its interaction with central cholinergic systems, which contributes to its analgesic effect and differentiates it from conventional opioids.[1][2][5] In research settings, intravenous (IV) administration is the most efficient delivery route, as it bypasses absorption barriers and ensures immediate systemic circulation and 100% bioavailability.[6][7] This route is critical for pharmacokinetic and pharmacodynamic studies where precise control over plasma concentration and rapid onset of action are required.[1][3]
Pre-Administration Planning and Formulation
Successful and ethical intravenous administration begins with meticulous planning. This phase encompasses regulatory compliance, careful formulation of the dosing solution, and appropriate preparation of the animal subjects.
Ethical and Regulatory Compliance
All procedures involving laboratory animals must be conducted with the highest commitment to animal welfare.[8] Researchers must obtain prior approval from their institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[9][10] The experimental design should adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement, to minimize animal use and distress.[11]
Dose and Vehicle Formulation
The preparation of a sterile, safe, and effective injectable solution is paramount.
Vehicle Selection: The choice of vehicle is critical to prevent adverse reactions such as hemolysis, phlebitis, and pain upon injection.
-
Aqueous Solutions: For this compound, which is soluble in water, sterile Water for Injection or, preferably, sterile 0.9% Sodium Chloride (isotonic saline) are the recommended vehicles.[12][13]
-
pH and Osmolality: The final solution should be adjusted to a pH as close to physiological (7.2-7.4) as possible and be isotonic (approximately 300 mOsm) to ensure compatibility with blood and minimize vessel irritation.[12][14] A patent for an injectable formulation suggests adjusting the pH to a range of 5.5-6.0 for stability.[15]
-
Sterility: All parenteral solutions must be sterile.[14][16] Non-pharmaceutical grade compounds must be dissolved in a sterile diluent and then filter-sterilized through a 0.2 or 0.22 µm syringe filter into a sterile, sealed vial.[12][17][18] This process should be conducted using aseptic techniques, preferably within a laminar flow hood or biological safety cabinet.[12][17]
Dose Calculation: Dosage will vary based on the specific research question. Previous studies in rats have used intravenous doses of 10 mg/kg to assess analgesic effects without causing significant respiratory depression, whereas equianalgesic doses of morphine (3.5 mg/kg i.v.) did produce such effects.[4] Another study in conscious rats investigating respiratory effects used doses ranging from 7.5 to 30 mg/kg.[19] The final injection volume should be minimized, with a recommended maximum bolus volume of 5 ml/kg for a slow injection in mice.[20][21]
Table 1: Recommended Maximum Intravenous Injection Volumes for Rodents
| Species | Body Weight (g) | Max Bolus Volume (slow IV, ml/kg)[20][22] | Example Max Volume (ml) |
|---|---|---|---|
| Mouse | 25 - 30 g | 5 - 10 ml/kg | 0.125 - 0.3 ml |
| Rat | 200 - 250 g | 5 ml/kg | 1.0 - 1.25 ml |
Note: These are maximums; the smallest scientifically valid volume should always be used. Slower injection rates can accommodate slightly larger volumes if justified and approved.[20]
Caption: Decision workflow for preparing a sterile Meptazinol HCl solution.
Detailed Intravenous Administration Protocol (Lateral Tail Vein)
The lateral tail vein is the most common and accessible site for intravenous administration in both mice and rats.[23][24]
Materials and Equipment
| Category | Item | Specifications |
| Animal Preparation | Rodent restrainer | Appropriate size for the animal. |
| Heat source | Warming box, circulating warm water pad, or heat lamp.[23][25] | |
| Injection | Syringes | 1 ml or smaller, with appropriate gradations.[23] |
| Needles | Mice: 27-30 gauge. Rats: 25-27 gauge.[23][24][25] | |
| Disinfectant | 70% Isopropyl alcohol wipes or gauze.[24] | |
| Post-Injection | Dry gauze | For applying pressure to the injection site.[24] |
| Sharps container | For safe disposal of needles and syringes.[20] |
Step-by-Step Procedure
-
Preparation: Draw up the calculated dose of the Meptazinol HCl solution into a sterile syringe. Carefully expel any air bubbles.[9] For each animal, a new sterile needle and syringe should be used.[23]
-
Animal Restraint & Vein Dilation:
-
Secure the conscious animal in an appropriately sized restrainer.[24] Anesthesia may be used if the researcher is not yet proficient or if scientifically justified.[23][25]
-
Warm the animal or its tail for 5-10 minutes to induce vasodilation, making the veins more visible and accessible.[23][24] This is a critical step for success. Avoid overheating the animal.[25]
-
-
Site Preparation: Gently wipe the tail with an alcohol pad to clean the injection site and improve visualization of the two lateral tail veins.[24]
-
Injection:
-
Start the injection attempt towards the distal third (end) of the tail. This preserves more proximal sites for subsequent attempts if the first one is unsuccessful.[9][26]
-
Hold the tail gently and introduce the needle, bevel facing up, into the vein at a very shallow angle, nearly parallel to the tail.[23][25]
-
A successful cannulation may be indicated by a small flash of blood in the hub of the needle, though this is not always seen.[24][26]
-
Inject the solution slowly and steadily.[9] There should be no resistance.[26] The vein may be seen to blanch or clear as the solution displaces the blood.[24]
-
If any swelling (a "bleb") appears or resistance is felt, the needle is not in the vein.[9] Stop immediately, withdraw the needle, and apply gentle pressure. A new attempt can be made at a site more proximal (closer to the body) than the first.[9] Limit attempts to a maximum of three per vein.[26]
-
-
Post-Injection:
Caption: Standard workflow for intravenous tail vein injection in rodents.
Post-Administration Monitoring and Care
Close observation after administration is essential for both animal welfare and data integrity. Meptazinol, like other opioids, can have effects on the central nervous and gastrointestinal systems.
Key Monitoring Parameters:
-
Immediate (0-30 minutes): Monitor for any signs of acute distress, allergic reaction, or adverse cardiovascular events. Note the onset of expected analgesic effects through behavioral observation (e.g., changes in posture, activity, or response to stimuli). The onset of action after IV administration is immediate, occurring within minutes.[1]
-
Short-Term (1-4 hours): The plasma half-life of meptazinol is approximately 2 hours.[1][7] During this period, observe for common side effects reported in humans, which may translate to observable signs in rodents. These include nausea/vomiting (indicated by pica behavior in rats), dizziness/sedation (reduced mobility, ataxia), and changes in gastrointestinal motility.[27][28]
-
Long-Term: For studies involving repeated dosing, monitor the injection site for signs of irritation, thrombosis, or necrosis. Also, track body weight, food and water intake, and general behavior to assess overall health and well-being.
Table 2: Post-Administration Monitoring Checklist
| Parameter | Expected Observation (Analgesia) | Potential Adverse Event | Intervention |
|---|---|---|---|
| Respiration | Minimal to no respiratory depression at therapeutic doses.[1][4] | Significant slowing or shallow breathing.[28] | Provide supportive care; consider opioid antagonist (naloxone) if severe and protocol-approved.[1] |
| Behavior | Reduced signs of pain (e.g., decreased writhing, increased pain threshold). | Excessive sedation, ataxia, agitation, or signs of distress.[28] | Document observations; consult with veterinary staff. Reduce dose in subsequent experiments if necessary. |
| Injection Site | Clean, no swelling, hemostasis achieved. | Hematoma, persistent swelling, signs of necrosis. | Apply warm compress for hematoma; consult veterinary staff for tissue injury. |
| GI Function | Normal feces production. | Diarrhea or constipation.[27] | Ensure free access to food and water; monitor hydration status. |
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Application Notes and Protocols: Evaluating Meptazinol Hydrochloride in the Hot Plate Test for Analgesia
Introduction: A Dual-Mechanism Analgesic Meets a Classic Nociceptive Assay
Meptazinol hydrochloride, a synthetic opioid analgesic developed in the 1970s, presents a unique pharmacological profile for the management of moderate to severe pain.[1] Unlike traditional opioids, Meptazinol acts as a partial agonist at the mu-opioid receptors (MOR) and possesses a mixed agonist-antagonist profile.[1][2] This characteristic is thought to contribute to a lower potential for addiction and respiratory depression compared to full MOR agonists like morphine.[1] A further distinguishing feature of Meptazinol is its activity on the cholinergic system, which contributes to its analgesic efficacy.[1][2] This dual action on both opioid and central cholinergic pathways suggests a complex and potentially advantageous mechanism for pain relief.[1]
The hot plate test is a well-established and widely used method for assessing the efficacy of centrally acting analgesics.[3][4] The assay measures the reaction time of an animal, typically a mouse or rat, to a thermal stimulus applied to its paws.[3] This response is considered to be supraspinally integrated, making it particularly suitable for evaluating compounds that act on the central nervous system.[5] By placing the animal on a heated surface maintained at a constant temperature, the latency to a nocifensive response, such as paw licking or jumping, is recorded as an indicator of pain sensitivity.[3][5]
These application notes provide a detailed protocol for evaluating the analgesic properties of this compound using the hot plate test. The information herein is designed for researchers, scientists, and drug development professionals, offering both a step-by-step methodology and the scientific rationale behind the experimental design.
Scientific Rationale and Experimental Considerations
The decision to use the hot plate test for evaluating Meptazinol is based on the drug's central mechanism of action. The test is sensitive to opioid analgesics and provides a quantitative measure of thermal nociceptive thresholds.[3] Given Meptazinol's action on central mu-opioid receptors, a measurable increase in paw withdrawal latency is the expected outcome.
Furthermore, Meptazinol's unique cholinergic component adds an interesting dimension to its evaluation. Preclinical studies have shown that its antinociceptive effects are attenuated not only by the opioid antagonist naloxone but also by the cholinergic antagonist scopolamine.[1][2] This suggests that the cholinergic system is actively involved in its analgesic properties. Researchers should be aware that this dual mechanism might result in a pharmacological profile in the hot plate test that differs from classic opioids. For instance, Meptazinol has been observed to evoke a greater increase in nociceptive thresholds in mice compared to rats, a species-specific difference that is important for model selection.[1][2]
Experimental Workflow and Key Parameters
The following diagram illustrates the general workflow for conducting a hot plate test to assess the analgesic effects of this compound.
Caption: Experimental workflow for the hot plate test with Meptazinol.
Key Experimental Parameters
A summary of the critical parameters for the hot plate test is provided in the table below. These parameters should be optimized and standardized within the laboratory to ensure data reproducibility and validity.
| Parameter | Recommended Value/Consideration | Rationale |
| Animal Model | Male Swiss albino mice (20-25 g) | Mice have shown a greater antinociceptive response to Meptazinol compared to rats.[1][2] Using a single sex minimizes variability due to hormonal cycles. |
| Apparatus | Commercial hot plate apparatus | Ensures consistent and accurate temperature control. |
| Plate Temperature | 55 ± 0.5°C | A commonly used temperature that provides a measurable baseline latency without causing rapid tissue damage.[6] |
| Cut-off Time | 30-60 seconds | Prevents tissue injury to the animals. The specific time should be chosen based on baseline latencies and ethical guidelines.[6] |
| Nocifensive Endpoint | Paw licking, paw shaking, or jumping | These are clear and quantifiable behavioral responses to the thermal stimulus.[3] |
| Acclimatization | Minimum of 3 days to the housing facility and 30-60 minutes to the testing room | Reduces stress-induced variability in pain perception and behavior. |
| Baseline Latency | Measured for each animal prior to drug administration | Establishes a pre-treatment control for each subject, increasing the statistical power of the experiment. |
| Drug Administration | Intraperitoneal (i.p.) or subcutaneous (s.c.) | Provides rapid and reliable systemic absorption for preclinical studies. Oral administration (p.o.) can also be used but requires consideration of absorption kinetics. |
| Observation Period | 15-120 minutes post-administration | Meptazinol has a rapid onset and a relatively short half-life of about 2-3 hours.[1] Testing at multiple time points allows for the determination of peak effect and duration of action. |
Detailed Experimental Protocol
This protocol outlines a typical experiment to determine the dose-response relationship of this compound in the hot plate test.
Materials
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Positive control (e.g., Morphine sulfate)
-
Hot plate apparatus
-
Animal enclosure for observation
-
Calibrated animal scale
-
Syringes and needles for administration
-
Timers
Procedure
-
Animal Acclimatization:
-
House the animals in a temperature and light-controlled environment (12:12 hour light/dark cycle) with ad libitum access to food and water for at least three days prior to the experiment.
-
On the day of the experiment, transfer the animals to the testing room and allow them to acclimatize for at least 30-60 minutes.
-
-
Drug Preparation:
-
Prepare fresh solutions of this compound and the positive control (e.g., Morphine) in the chosen vehicle on the day of the experiment.
-
A suggested starting dose range for Meptazinol in mice could be 5, 10, and 20 mg/kg, administered intraperitoneally. This is an estimation based on doses used in other rodent models and should be optimized in pilot studies.
-
The vehicle control group should receive an equivalent volume of the vehicle.
-
-
Baseline Latency Measurement:
-
Set the hot plate temperature to a constant 55 ± 0.5°C.
-
Gently place each mouse individually on the hot plate and immediately start the timer.
-
Observe the animal for nocifensive behaviors (hind paw licking, shaking, or jumping).
-
Stop the timer as soon as a clear response is observed and record the latency in seconds.
-
If no response is observed within the pre-determined cut-off time (e.g., 30 seconds), remove the mouse and record the latency as the cut-off time.
-
Allow at least 15-20 minutes between baseline testing and drug administration.
-
-
Drug Administration:
-
Randomly assign the animals to treatment groups (vehicle, Meptazinol doses, positive control).
-
Administer the assigned treatment via the chosen route (e.g., i.p. injection). The injection volume should be consistent across all groups (e.g., 10 mL/kg).
-
-
Post-Administration Latency Measurement:
-
At pre-determined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency as described in step 3.
-
It is crucial to test the animals in a consistent order to maintain the accuracy of the time points.
-
-
Behavioral Observation:
-
Throughout the post-administration period, observe the animals for any other behavioral changes, such as sedation, hyperactivity, or stereotyped behaviors, which could potentially interfere with the hot plate response.
-
Data Analysis
The primary endpoint is the latency to the nocifensive response. The data can be expressed as:
-
Raw latency (in seconds): The direct measurement from the timer.
-
Maximum Possible Effect (%MPE): This normalizes the data and accounts for individual differences in baseline sensitivity. It is calculated using the following formula:
%MPE = [ (Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency) ] x 100
Statistical analysis can be performed using appropriate methods, such as a two-way ANOVA (with treatment and time as factors) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A p-value of <0.05 is typically considered statistically significant.
Interpreting the Results: The Dual-Action Signature
A dose-dependent increase in paw withdrawal latency compared to the vehicle-treated group would indicate a significant analgesic effect of this compound. The inclusion of a positive control like morphine allows for a comparison of the relative potency and efficacy.
Given Meptazinol's dual mechanism, it is insightful to consider follow-up studies to dissect the contribution of the opioid and cholinergic systems. This can be achieved by pre-treating animals with selective antagonists prior to Meptazinol administration.
Caption: Investigating Meptazinol's mechanism with antagonists.
A reduction in Meptazinol-induced analgesia after pre-treatment with naloxone would confirm the involvement of the opioid system. Similarly, attenuation of the analgesic effect by scopolamine would provide evidence for the contribution of the cholinergic pathway.[1][2]
Trustworthiness and Self-Validation
To ensure the reliability and validity of the results obtained from this protocol, the following points should be strictly adhered to:
-
Blinding: The experimenter conducting the hot plate test and data analysis should be blinded to the treatment groups to minimize bias.
-
Randomization: Animals should be randomly assigned to treatment groups to prevent systematic differences between groups.
-
Control Groups: The inclusion of both a vehicle control and a positive control is essential for validating the assay and interpreting the effects of the test compound.
-
Apparatus Calibration: The hot plate apparatus should be regularly calibrated to ensure the accuracy and consistency of the temperature.
-
Ethical Considerations: All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. The use of a cut-off time is a critical measure to prevent unnecessary pain and injury.
By following this detailed protocol and considering the unique pharmacological properties of this compound, researchers can effectively and reliably assess its analgesic potential in a preclinical setting.
References
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Bill, D. J., Hartley, J. E., Stephens, R. J., & Thompson, A. M. (1983). The antinociceptive activity of meptazinol depends on both opiate and cholinergic mechanisms. British Journal of Pharmacology, 79(1), 191–199. [Link]
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Holmes, B., & Ward, A. (1985). Meptazinol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. Drugs, 30(4), 285–312. [Link]
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Investigating Meptazinol Hydrochloride in Animal Models of Neuropathic Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preclinical investigation of Meptazinol hydrochloride as a potential therapeutic for neuropathic pain. Meptazinol, a mixed partial agonist/antagonist at the µ-opioid receptor with additional cholinergic properties, presents a unique pharmacological profile that warrants exploration in the context of neuropathic pain, a condition often refractory to standard opioid analgesics.[1][2][3][4] This guide details the rationale for this investigation, provides step-by-step protocols for established rodent models of neuropathic pain, and outlines the necessary behavioral assays for assessing analgesic efficacy. The included methodologies are designed to ensure scientific rigor and reproducibility, offering a self-validating framework for researchers.
Introduction: The Rationale for Investigating Meptazinol in Neuropathic Pain
Neuropathic pain, arising from a lesion or disease of the somatosensory nervous system, represents a significant clinical challenge.[5] Its complex pathophysiology, involving both peripheral and central sensitization, often renders traditional analgesics, including classical opioids, ineffective or fraught with dose-limiting side effects and abuse potential.[6] this compound emerges as a compelling candidate for investigation due to its distinct mechanism of action. As a partial agonist at the µ-opioid receptor, it may offer a safer therapeutic window with a lower risk of respiratory depression and dependence compared to full agonists like morphine.[1][3][7] Furthermore, its activity at central cholinergic systems, a mechanism distinct from conventional opioids, may provide an alternative or synergistic pathway for pain modulation.[2][4][8][9][10]
This application note will focus on three widely validated and utilized animal models of neuropathic pain:
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve: A model of traumatic mononeuropathy.[4][5][8][11][12][13][14][15][16]
-
Spared Nerve Injury (SNI): A model that produces a more localized and persistent neuropathic pain state.[1][3][6][17][18][19][20][21][22]
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy: A model representing a metabolic neuropathy.[7][23][24][25][26][27]
This compound: Pharmacological Profile
Meptazinol is a centrally acting analgesic with a multifaceted mechanism.[1][4] Understanding its pharmacological properties is crucial for designing and interpreting preclinical studies.
| Property | Description | Source(s) |
| Mechanism of Action | Partial agonist at the µ-opioid receptor; also exhibits cholinergic activity through interaction with nicotinic acetylcholine receptors.[1][2][3][4] | [1][2][3][4] |
| Pharmacokinetics (Rodents) | Rapidly absorbed after oral and parenteral administration. Extensively metabolized, primarily through glucuronidation. The plasma elimination half-life is approximately 2 hours in rats.[9][10][28][29][30] | [9][10][28][29][30] |
| Reported Analgesic Efficacy | Effective for moderate to severe pain in clinical settings, including postoperative and obstetric pain.[1][7][31][32] | [1][7][31][32] |
| Safety Profile | Lower potential for respiratory depression and addiction compared to full µ-opioid agonists.[1][3][7] Side effects can include nausea, vomiting, and dizziness.[4][31][32] | [1][3][4][7][31][32] |
Experimental Workflow
The following diagram outlines the general experimental workflow for investigating this compound in animal models of neuropathic pain.
Caption: General experimental workflow for assessing this compound in neuropathic pain models.
Detailed Protocols
Animal Models of Neuropathic Pain
Ethical considerations and adherence to institutional animal care and use committee (IACUC) guidelines are paramount for all procedures.
This model induces a painful peripheral mononeuropathy through loose ligation of the sciatic nerve.[4][5][8][11][12][13][14][15][16]
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures
Procedure:
-
Anesthetize the rat and shave the left thigh.
-
Make a small incision in the skin of the mid-thigh level to expose the biceps femoris muscle.
-
Bluntly dissect through the biceps femoris to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Proximal to the sciatic trifurcation, loosely tie four ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them. The ligatures should be tied just tight enough to elicit a brief twitch in the hindlimb.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Allow the animal to recover in a warm environment.
-
A sham surgery group should be included where the sciatic nerve is exposed but not ligated.
Pain behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop within 7-14 days and can persist for several months.[17][33]
The SNI model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.[1][3][6][17][18][19][20][21][22] This results in a robust and long-lasting pain phenotype in the territory of the spared nerve.[20]
Materials:
-
Adult male C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope or magnifying lens
-
Fine surgical instruments (iridectomy scissors, fine forceps)
-
6-0 silk sutures
Procedure:
-
Anesthetize the mouse and shave the lateral surface of the left thigh.
-
Make a small incision and expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Isolate the common peroneal and tibial nerves.
-
Tightly ligate each of these two nerves with 6-0 silk suture.
-
Transect the nerves distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.
-
Take care to avoid any contact with or stretching of the intact sural nerve.[20]
-
Close the muscle and skin layers with sutures.
-
A sham group should undergo the same procedure, including nerve exposure, but without ligation and transection.
Mechanical allodynia develops rapidly, within 24 hours, and is maintained for several months.[12]
This model mimics the painful neuropathy associated with type 1 diabetes.[27] STZ is a toxin that selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[7][23]
Materials:
-
Adult male Wistar rats (180-220 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucose meter and test strips
Procedure:
-
Fast the rats overnight but allow free access to water.
-
On the day of induction, weigh the rats and prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of STZ (typically 50-65 mg/kg).[23][26]
-
Return the animals to their cages with free access to food and a 10% sucrose solution for the first 24 hours to prevent hypoglycemic shock.[25]
-
Confirm the induction of diabetes 48-72 hours later by measuring blood glucose levels from a tail vein sample. Animals with blood glucose levels >250 mg/dL are considered diabetic.
-
A control group should be injected with citrate buffer only.
Neuropathic pain symptoms, such as mechanical allodynia and thermal hyperalgesia, typically develop over 2-4 weeks.[7]
Behavioral Assays for Pain Assessment
To ensure reliable and reproducible data, animals should be acclimated to the testing environment and equipment for several days before baseline measurements are taken.[34]
This test measures the withdrawal threshold to a non-painful mechanical stimulus, indicating the presence of mechanical allodynia.[33][34][35][36][37]
Materials:
-
Von Frey filaments (a series of calibrated nylon monofilaments) or an electronic von Frey apparatus
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Place the animal in a Plexiglas enclosure on the wire mesh platform and allow it to acclimate for at least 30 minutes.[35]
-
Apply the von Frey filaments to the plantar surface of the hind paw (the area innervated by the injured or spared nerve) with increasing force.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method.[36]
-
If using an electronic von Frey apparatus, apply a gradually increasing force to the plantar surface of the paw until the animal withdraws its limb. The device will record the force at which the withdrawal occurred.[34][35]
This test assesses the latency to withdraw from a radiant heat source, indicating thermal hyperalgesia.[32][38][39][40][41]
Materials:
-
Plantar test apparatus (Hargreaves' apparatus)
-
Glass platform
-
Plexiglas enclosures
Procedure:
-
Place the animal in a Plexiglas enclosure on the glass platform of the apparatus and allow it to acclimate.
-
Position the radiant heat source under the glass directly beneath the plantar surface of the hind paw to be tested.
-
Activate the heat source. A timer will start automatically.
-
When the animal withdraws its paw, the timer stops, and the withdrawal latency is recorded.[39]
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[41]
Data Presentation and Analysis
All quantitative data should be presented as the mean ± standard error of the mean (SEM). Statistical analysis, such as a two-way analysis of variance (ANOVA) followed by an appropriate post-hoc test, should be used to determine the significance of the effects of this compound compared to vehicle-treated and sham-operated controls.
Example Data Table: Effect of this compound on Mechanical Allodynia in the CCI Model
| Treatment Group | Dose (mg/kg, i.p.) | Baseline Paw Withdrawal Threshold (g) | Post-CCI Paw Withdrawal Threshold (g) | Post-Meptazinol Paw Withdrawal Threshold (g) |
| Sham + Vehicle | - | 15.2 ± 1.1 | 14.8 ± 1.3 | 15.0 ± 1.2 |
| CCI + Vehicle | - | 15.5 ± 1.0 | 3.2 ± 0.5 | 3.5 ± 0.6 |
| CCI + Meptazinol HCl | 10 | 15.3 ± 1.2 | 3.4 ± 0.6 | 8.7 ± 0.9# |
| CCI + Meptazinol HCl | 30 | 15.1 ± 1.1 | 3.1 ± 0.4 | 12.5 ± 1.0# |
*p < 0.05 compared to baseline; #p < 0.05 compared to CCI + Vehicle. (Fictional data for illustrative purposes)
Signaling Pathways and Meptazinol's Proposed Mechanism in Neuropathic Pain
The following diagram illustrates the proposed dual mechanism of action of this compound in modulating neuropathic pain signals.
Caption: Proposed mechanism of this compound in modulating nociceptive transmission.
Conclusion
The protocols and methodologies outlined in this application note provide a robust framework for the preclinical evaluation of this compound in animal models of neuropathic pain. By leveraging its unique dual mechanism of action, researchers can explore a potentially safer and more effective therapeutic strategy for this challenging condition. The combination of well-established animal models and validated behavioral assays will ensure the generation of high-quality, reproducible data to inform future drug development efforts.
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Application Notes and Protocols for Meptazinol Hydrochloride in Obstetric Analgesia Research
For: Researchers, scientists, and drug development professionals.
Introduction: A Novel Approach to Obstetric Pain Management
Meptazinol hydrochloride, a synthetic opioid analgesic, presents a unique pharmacological profile for the management of moderate to severe pain, particularly in the context of obstetrics.[1][2] Unlike traditional full opioid agonists, meptazinol acts as a partial agonist at the mu-opioid receptors (MOR) and exhibits a mixed agonist-antagonist profile.[1][3] This dual action is thought to contribute to its analgesic effects while potentially mitigating some of the more severe side effects associated with full agonists, such as respiratory depression and dependence.[1][3] Furthermore, meptazinol possesses a distinct mechanism involving central cholinergic transmission, setting it apart from conventional opioid analgesics.[4]
These application notes provide a comprehensive guide for researchers designing and conducting clinical investigations into the efficacy and safety of this compound for obstetric analgesia. The protocols outlined below are grounded in established clinical trial methodologies and are designed to ensure scientific rigor and patient safety.
Pharmacological Profile of this compound
A thorough understanding of meptazinol's mechanism of action and pharmacokinetics is fundamental to designing robust clinical studies.
Mechanism of Action
Meptazinol's analgesic properties are primarily attributed to its interaction with the central nervous system. It functions as a partial agonist at mu-opioid receptors, which are key mediators of pain perception.[3][5] This partial agonism provides pain relief with a potential ceiling effect for respiratory depression, a significant safety concern in obstetric analgesia.[3] Additionally, meptazinol's activity at nicotinic acetylcholine receptors contributes to its analgesic efficacy, potentially offering a broader spectrum of action against different pain modalities.[1][3]
Diagram: Proposed Mechanism of Action of this compound
Caption: Dual mechanism of Meptazinol at opioid and cholinergic receptors.
Pharmacokinetics
This compound is characterized by a rapid onset of action, typically within 15 to 30 minutes of administration, making it suitable for the acute pain experienced during labor.[1] It has a relatively short plasma half-life of approximately 2 to 3 hours, which may necessitate repeated dosing to maintain adequate analgesia.[1][6] The drug is primarily metabolized in the liver and excreted in the urine.[4]
| Pharmacokinetic Parameter | Value | Reference |
| Onset of Action | 15 - 30 minutes (IM) | [1] |
| Peak Plasma Levels | Within 30 minutes (IM) | [7] |
| Plasma Half-life | ~2 - 3 hours | [1] |
| Bioavailability (Oral) | 1.9% - 18.5% | [8] |
| Protein Binding | ~27.1% | [8] |
| Metabolism | Hepatic (Glucuronidation) | [4] |
| Excretion | Primarily Renal | [4] |
Clinical Research Protocol: A Phase III, Randomized, Double-Blind, Active-Comparator Study
This protocol outlines a robust design for evaluating the efficacy and safety of this compound compared to a standard-of-care analgesic, such as pethidine, for the management of pain during the first stage of labor.
Study Objectives
-
Primary Objective: To compare the analgesic efficacy of intramuscular this compound with intramuscular pethidine in parturient women during the first stage of labor.
-
Secondary Objectives:
-
To assess maternal satisfaction with pain relief.
-
To evaluate the incidence of maternal side effects (e.g., nausea, vomiting, sedation).
-
To assess neonatal outcomes, including Apgar scores, need for resuscitation, and umbilical cord blood gas analysis.
-
To determine the time to first request for additional analgesia.
-
Participant Selection Criteria
Inclusion Criteria:
-
Healthy, nulliparous or multiparous women aged 18 years or older.
-
Singleton pregnancy with a fetus in cephalic presentation at term (≥37 weeks of gestation).
-
In the active first stage of labor (cervical dilatation of 3-7 cm) with regular, painful uterine contractions.
-
Requesting parenteral analgesia for labor pain.
-
Able to provide informed consent.
Exclusion Criteria:
-
Known hypersensitivity to meptazinol, pethidine, or other opioids.
-
History of substance abuse or opioid dependence.
-
Significant maternal systemic disease (e.g., cardiovascular, respiratory, hepatic, or renal disease).
-
Pre-eclampsia or eclampsia.
-
Fetal distress as indicated by non-reassuring fetal heart rate monitoring.
-
Contraindication to intramuscular injections.
-
Planned or emergency cesarean delivery.[2]
Study Design and Procedures
Diagram: Clinical Trial Workflow
Caption: Workflow for a randomized controlled trial of Meptazinol.
-
Informed Consent: Eligible participants will be provided with a detailed explanation of the study, and written informed consent will be obtained.
-
Baseline Assessment: Prior to drug administration, a baseline assessment will be conducted, including maternal vital signs (blood pressure, heart rate, respiratory rate), fetal heart rate, and a baseline pain score using a validated scale.
-
Randomization: Participants will be randomized in a 1:1 ratio to receive either this compound or pethidine in a double-blind manner.
-
Drug Administration:
-
Meptazinol Group: 100-150 mg intramuscularly, with the dose adjusted for maternal weight (approximately 2 mg/kg).[9]
-
Pethidine Group: 100 mg intramuscularly.
-
A second dose of the assigned medication may be administered after a minimum of 2 hours if requested by the participant and deemed clinically appropriate, up to a maximum of three doses.[1][10]
-
-
Efficacy and Safety Monitoring:
-
Pain Assessment: Pain intensity will be assessed using a Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS) at baseline and at 30, 60, 90, and 120 minutes after each injection, and then hourly until delivery.[8][10][11]
-
Maternal Monitoring: Maternal vital signs will be monitored every 30 minutes for the first 2 hours after each injection and then hourly. The level of sedation will be assessed using a simple sedation scale (e.g., 0 = awake and alert, 1 = quietly awake, 2 = asleep but easily aroused, 3 = deep sleep). The incidence of nausea and vomiting will be recorded.
-
Fetal Monitoring: Continuous electronic fetal heart rate monitoring will be maintained throughout labor.
-
Neonatal Assessment: At birth, Apgar scores will be recorded at 1 and 5 minutes. Umbilical artery and vein blood samples will be collected for blood gas analysis. The need for neonatal resuscitation will be documented.
-
Data Collection and Analysis
All data will be recorded on standardized case report forms. Statistical analysis will be performed using appropriate statistical software. The primary efficacy endpoint (change in pain score) will be analyzed using a mixed-model for repeated measures. Secondary endpoints will be analyzed using appropriate statistical tests (e.g., chi-square test for categorical variables, t-test or Mann-Whitney U test for continuous variables). A p-value of <0.05 will be considered statistically significant.
Ethical Considerations
This study will be conducted in accordance with the principles of the Declaration of Helsinki and Good Clinical Practice guidelines. The study protocol will be submitted to and approved by the institutional review board or independent ethics committee at each participating center before the commencement of the study.
Conclusion
This compound, with its unique pharmacological profile, holds promise as a valuable option for obstetric analgesia. Its potential for effective pain relief with a favorable safety profile warrants further rigorous investigation. The protocols outlined in these application notes provide a framework for conducting high-quality clinical research to definitively establish the role of meptazinol in modern obstetric practice.
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Jackson, M. B., & Robson, P. J. (1980). Preliminary experience of the use of meptazinol as an obstetric analgesic. British Journal of Obstetrics and Gynaecology, 87(4), 296–301. Retrieved from [Link]
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Franklin, R. A., Aldridge, A., & Eason, C. T. (1983). Pharmacokinetics of the New Analgesic, Meptazinol, After Oral and Intravenous Administration to Volunteers. British Journal of Clinical Pharmacology, 15(5), 555–560. Retrieved from [Link]
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Pasternak, G. W., & Wood, P. L. (1986). Characterization of the opioid receptor binding and animal pharmacology of meptazinol. Drug Development Research, 8(1-4), 281–286. Retrieved from [Link]
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Holmes, B., & Ward, A. (1985). The clinical pharmacokinetics and metabolism of the analgesic meptazinol. Clinical Pharmacokinetics, 10(1), 18–33. Retrieved from [Link]
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Bel-Kamel, A., & Leander, J. D. (1986). Meptazinol: unusual in vivo opioid receptor activity at supraspinal and spinal sites. Neuropharmacology, 25(4), 343–349. Retrieved from [Link]
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Pasternak, G. W., & Wood, P. L. (1986). Meptazinol: a novel Mu-1 selective opioid analgesic. Life Sciences, 38(21), 1899–1903. Retrieved from [Link]
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Singer, D., et al. (2019). Efficacy and Effects of Parenteral Pethidine or Meptazinol and Regional Analgesia for Pain Relief during Delivery. A Comparative Observational Study. Geburtshilfe und Frauenheilkunde, 79(4), 389–395. Retrieved from [Link]
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Patricia Bowen Library & Knowledge Service. (2022, August 17). Meptazinol adverse effects on the newborn. Retrieved from [Link]
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Bricker, L., & Lavender, T. (2002). Parenteral opioids for labor pain relief: a systematic review. American Journal of Obstetrics and Gynecology, 186(5 Suppl Nature), S94–S109. Retrieved from [Link]
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UKTIS. (2024, June). USE OF MEPTAZINOL IN PREGNANCY. Retrieved from [Link]
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Seiler, B., et al. (2023). SPAM—sub partual analgesia with meptazinol: a prospective cohort study comparing intramuscular with intravenous administration. Archives of Gynecology and Obstetrics, 307(5), 1469–1477. Retrieved from [Link]
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Application Note & Protocol: In Vivo Assessment of Meptazinol Hydrochloride-Induced Respiratory Depression
Introduction: The Dual-Edged Sword of Opioid Analgesia
Opioid analgesics remain a cornerstone of moderate to severe pain management. However, their clinical utility is often limited by a narrow therapeutic window, with the most life-threatening side effect being respiratory depression. Meptazinol hydrochloride is a synthetic opioid analgesic with a unique pharmacological profile, acting as a partial agonist at the mu-opioid receptors (MOR) and also exhibiting some cholinergic activity.[1][2][3] This mixed agonist-antagonist profile has led to claims of a lower potential for severe respiratory depression compared to full mu-opioid agonists like morphine.[3][4][5] However, studies have demonstrated that meptazinol can induce dose-related respiratory depression, particularly when used with other central nervous system depressants such as anesthetics.[6][7][8] This respiratory depression is reversible by the opioid antagonist naloxone, indicating a direct or indirect involvement of the opiate receptor system.[6]
Accurate and robust in vivo assessment of respiratory function is therefore critical in the preclinical development and safety profiling of meptazinol and other novel analgesics. This document provides a detailed protocol for assessing the respiratory effects of this compound in a rodent model, integrating established techniques to provide a comprehensive evaluation of its respiratory safety profile.
Mechanism of Action: A Balancing Act
Meptazinol's primary analgesic effects are mediated through its partial agonism at mu-opioid receptors (MOR), which are densely expressed in regions of the central nervous system involved in pain perception and respiratory control, such as the brainstem.[1][9] Unlike full agonists, partial agonists like meptazinol do not elicit a maximal response even at saturating concentrations, which is thought to contribute to a ceiling effect for some of its adverse effects, including respiratory depression.[1] Additionally, meptazinol's interaction with nicotinic acetylcholine receptors may contribute to its analgesic properties and potentially modulate its side-effect profile.[1][3] However, the activation of MOR in the brainstem's respiratory centers can lead to a decrease in respiratory rate and tidal volume.[9][10]
It has been proposed that the degree of respiratory depression induced by meptazinol is limited by its opioid antagonist and cholinomimetic properties.[11] Studies in rats have shown that meptazinol can cause small but significant increases in arterial PCO2, which can be attenuated by naloxone.[11][12]
Figure 1: Simplified signaling pathway of this compound.
Experimental Workflow for In Vivo Respiratory Assessment
A multi-faceted approach is recommended to comprehensively evaluate the respiratory effects of this compound. This involves a combination of non-invasive continuous monitoring and terminal blood gas analysis to capture both dynamic changes in breathing patterns and the ultimate physiological consequences on gas exchange.
Figure 2: General experimental workflow for assessing respiratory depression.
Core Protocols
Protocol 1: Whole-Body Plethysmography (WBP) for Continuous Respiratory Monitoring
Principle: Unrestrained whole-body plethysmography is a non-invasive method to continuously monitor respiratory parameters in conscious animals.[13][14][15] The system measures pressure changes within a sealed chamber caused by the warming and humidification of inspired air, allowing for the calculation of key respiratory endpoints.[16] This technique is advantageous as it avoids the confounding effects of anesthesia and restraint.[13][15]
Materials:
-
Whole-body plethysmography system for rodents
-
Animal scale
-
Temperature and humidity probe
-
Data acquisition and analysis software
Procedure:
-
System Calibration: Calibrate the plethysmography chamber and pressure transducer according to the manufacturer's instructions. This typically involves injecting a known volume of air into the chamber and recording the pressure response.
-
Animal Acclimation: Place the animal in the plethysmography chamber for a 30-60 minute acclimation period to minimize stress-induced respiratory changes.[13]
-
Baseline Recording: Record baseline respiratory parameters for at least 15-30 minutes prior to drug administration. Key parameters to measure include:
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous). A dose-response study is recommended to characterize the full respiratory profile. Include a vehicle control group.
-
Post-Dose Recording: Immediately following administration, continuously record respiratory parameters for a duration appropriate to the pharmacokinetic profile of meptazinol (typically 1-2 hours).[2][19][20]
-
Data Analysis: Analyze the recorded data to determine the time course and magnitude of changes in respiratory parameters compared to baseline and vehicle-treated animals.
Protocol 2: Pulse Oximetry for Non-Invasive Oxygen Saturation Monitoring
Principle: Pulse oximetry is a non-invasive technique that measures the oxygen saturation of arterial blood (SpO2) and heart rate.[21][22][23] It is a valuable tool for detecting hypoxemia, a direct consequence of significant respiratory depression.[24][25] Specially designed sensors for small animals are crucial for obtaining accurate readings.[24]
Materials:
-
Rodent pulse oximeter with an appropriate sensor (e.g., collar or paw sensor)
-
Data acquisition system
Procedure:
-
Animal Acclimation and Sensor Placement: Acclimate the animal to the pulse oximeter sensor to minimize stress. Securely attach the sensor to a suitable location (e.g., neck or paw) ensuring good contact with the skin.
-
Baseline Measurement: Record baseline SpO2 and heart rate for at least 15 minutes before drug administration.
-
Drug Administration: Administer this compound and vehicle as described in Protocol 1.
-
Continuous Monitoring: Continuously monitor and record SpO2 and heart rate throughout the post-dose period.
-
Data Analysis: Analyze the data for any significant decreases in SpO2, which would be indicative of respiratory depression.
Protocol 3: Arterial Blood Gas Analysis for Definitive Assessment of Gas Exchange
Principle: Arterial blood gas analysis is the gold standard for assessing the adequacy of gas exchange.[21] It provides direct measurements of the partial pressure of oxygen (PaO2) and carbon dioxide (PaCO2) in arterial blood. An increase in PaCO2 (hypercapnia) is a hallmark of respiratory depression.[26] This is typically a terminal procedure in rodents.
Materials:
-
Blood gas analyzer
-
Heparinized syringes
-
Anesthesia (for terminal sample collection)
-
Surgical instruments for arterial cannulation (if required) or cardiac puncture
Procedure:
-
Experimental Groups: Set up separate groups of animals for each dose of this compound and a vehicle control.
-
Drug Administration: Administer the drug as previously described.
-
Blood Collection: At a predetermined time point corresponding to the expected peak effect of the drug, anesthetize the animal.
-
Sample Acquisition: Collect an arterial blood sample (e.g., from the carotid artery or via cardiac puncture) into a heparinized syringe, avoiding exposure to air.
-
Analysis: Immediately analyze the blood sample using the blood gas analyzer to determine PaO2, PaCO2, pH, and bicarbonate levels.
-
Data Analysis: Compare the blood gas parameters between the drug-treated groups and the vehicle control group. A statistically significant increase in PaCO2 and a decrease in PaO2 would confirm respiratory depression.[26][27]
Data Presentation and Interpretation
The data gathered from these protocols should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Key Respiratory Parameters to Assess
| Parameter | Method | Interpretation of Change with Respiratory Depression |
| Respiratory Rate (f) | Whole-Body Plethysmography | Decrease |
| Tidal Volume (VT) | Whole-Body Plethysmography | Decrease |
| Minute Ventilation (VE) | Whole-Body Plethysmography | Decrease (VE = f x VT) |
| Oxygen Saturation (SpO2) | Pulse Oximetry | Decrease |
| Arterial pCO2 (PaCO2) | Blood Gas Analysis | Increase |
| Arterial pO2 (PaO2) | Blood Gas Analysis | Decrease |
Interpretation of Results:
A comprehensive analysis of the data will provide a detailed respiratory safety profile of this compound.
-
Mild to Moderate Respiratory Depression: A significant decrease in respiratory rate and minute ventilation observed with WBP, with minimal or no change in SpO2, and a slight, non-pathological increase in PaCO2.
-
Significant Respiratory Depression: A pronounced and sustained decrease in all WBP parameters, a significant drop in SpO2 (e.g., below 90%), and a marked increase in PaCO2 accompanied by a decrease in PaO2.
-
Reversibility: To confirm the opioid-mediated nature of the respiratory effects, a separate cohort of animals can be treated with the opioid antagonist naloxone following meptazinol administration.[6][28][29][30] A reversal of the respiratory depressant effects by naloxone would strongly indicate that they are mediated by opioid receptors.[6][31]
Conclusion
The protocol outlined in this application note provides a robust framework for the in vivo assessment of this compound-induced respiratory depression. By integrating continuous, non-invasive monitoring with definitive blood gas analysis, researchers can obtain a comprehensive understanding of the respiratory safety profile of this and other novel analgesics. This multi-modal approach is essential for making informed decisions during drug development and for ensuring the translation of preclinical safety data to clinical practice.[32][33][34][35]
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Application Notes and Protocols: Meptazinol Hydrochloride as a Pharmacological Tool to Study the Cholinergic System
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Dual Identity of Meptazinol
Meptazinol hydrochloride, commercially known as Meptid, is a synthetic opioid analgesic from the hexahydroazepine series, developed in the 1970s for the management of moderate to severe pain, particularly in surgical and obstetric settings.[1][2] While its primary classification is an opioid analgesic, acting as a partial agonist at mu-opioid receptors, Meptazinol possesses a distinct and noteworthy secondary characteristic: a significant interaction with the central cholinergic system.[3][4] This dual mechanism of action, involving both opioid and cholinergic pathways, distinguishes it from conventional opioids and presents a unique opportunity for its use as a pharmacological tool to investigate the complexities of cholinergic neurotransmission.[1][3][5]
The cholinergic system, with acetylcholine (ACh) as its principal neurotransmitter, is fundamental to a vast array of physiological processes in both the central and peripheral nervous systems, including learning, memory, and inflammation.[6] Pharmacological agents that modulate this system are invaluable for dissecting its role in health and disease.[6][7] Meptazinol's influence on cholinergic transmission appears to be a key component of its analgesic effect and may contribute to its comparatively lower incidence of typical opioid-related side effects like respiratory depression.[3][4][5][8]
These application notes will provide a comprehensive guide for researchers on leveraging this compound as a tool to explore the cholinergic system. We will delve into its mechanism of action, provide detailed protocols for in vitro and ex vivo studies, and offer insights into data interpretation, thereby enabling a deeper understanding of cholinergic signaling pathways.
The Cholinergic Mechanism of this compound
Meptazinol's interaction with the cholinergic system is multifaceted and appears to be indirect, primarily involving the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[9][10] This leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic signaling.
Key aspects of its cholinergic action include:
-
Acetylcholinesterase Inhibition: Studies have demonstrated that the cholinergic effects of Meptazinol are absent in the presence of a known cholinesterase inhibitor, suggesting that Meptazinol itself possesses anticholinesterase activity.[9] This is a crucial consideration for experimental design, as it implies that Meptazinol's effects will be most pronounced in systems with active ACh release and degradation.
-
Modulation of Neuromuscular Transmission: In isolated nerve-muscle preparations, Meptazinol has been shown to potentiate twitch responses to indirect electrical stimulation, an effect that is abolished by cholinesterase inhibitors.[9] At low concentrations, it can facilitate neuromuscular transmission, possibly by increasing transmitter release, while at higher concentrations, it can reduce the sensitivity of the post-junctional membrane to ACh.[11]
-
Central Cholinergic Effects: The analgesic properties of Meptazinol are, at least in part, attributed to its effects on central cholinergic transmission.[4] This central action is supported by findings that its antinociceptive effects can be attenuated by the muscarinic antagonist scopolamine.[5]
-
Interaction with Nicotinic Receptors: Some evidence suggests that Meptazinol acts as an agonist at nicotinic acetylcholine receptors (nAChRs), which may contribute to its analgesic properties and differentiate its action from typical opioids.[1][3]
This complex interplay of opioid receptor agonism and cholinergic system modulation makes Meptazinol a valuable tool for studying the integration of these two critical neurotransmitter systems.
Applications of Meptazinol in Cholinergic Research
This compound can be employed in a variety of experimental paradigms to investigate the cholinergic system. Its unique properties allow for the exploration of:
-
The role of enhanced cholinergic tone in modulating other neurotransmitter systems.
-
The functional consequences of acetylcholinesterase inhibition in specific tissues or neuronal circuits.
-
The interplay between opioid and cholinergic signaling in processes such as nociception.
Below are detailed protocols for key applications.
Experimental Protocols
Protocol 1: In Vitro Characterization of Meptazinol's Effect on Acetylcholinesterase Activity
This protocol outlines a colorimetric assay based on the Ellman method to determine the inhibitory potential of Meptazinol on acetylcholinesterase.
Rationale: To quantify the direct inhibitory effect of Meptazinol on AChE activity, which is proposed as a primary mechanism of its cholinergic action.[9][10]
Materials:
-
This compound
-
Purified acetylcholinesterase (from electric eel or recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the appropriate vehicle (e.g., deionized water or DMSO). Create a serial dilution to test a range of concentrations (e.g., 1 µM to 1 mM).
-
Prepare DTNB and ATCI solutions in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Phosphate buffer
-
Meptazinol solution at various concentrations (or vehicle for control)
-
DTNB solution
-
AChE solution
-
-
Incubate the plate at room temperature for 15 minutes to allow Meptazinol to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add ATCI solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 412 nm every minute for 15-30 minutes using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of Meptazinol.
-
Normalize the data to the control (vehicle-treated) wells.
-
Plot the percentage of AChE inhibition against the logarithm of Meptazinol concentration to determine the IC50 value.
-
Expected Results: A concentration-dependent inhibition of AChE activity by Meptazinol, confirming its anticholinesterase properties.
Table 1: Example Quantitative Data for Meptazinol's Cholinergic Activity
| Parameter | Value | Tissue/Preparation | Reference |
| IC50 (AChE Inhibition) | ~4.39 µM (Mouse) | Enzyme Assay | [12] |
| Potentiation of Twitch Response | 1-40 µM | Rat Phrenic Nerve-Diaphragm | [9] |
| Contraction of Ileum | >20 µM | Guinea-Pig Isolated Ileum | [9] |
| Increase in Ileum Contractions | 3.7-37 µM | Rat Isolated Ileum | [11] |
Protocol 2: Ex Vivo Analysis of Meptazinol's Effect on Neurotransmitter Release in Brain Slices
This protocol describes how to use Meptazinol to study the cholinergic modulation of neurotransmitter release from brain slices, for example, in the neocortex.
Rationale: To investigate the functional consequences of enhanced cholinergic tone by Meptazinol on the release of other neurotransmitters, which is relevant for understanding its central effects.[4] This can be adapted to measure the release of various neurotransmitters like dopamine or GABA.
Materials:
-
This compound
-
Animal model (e.g., rat or mouse)
-
Vibrating microtome
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2
-
Superfusion system
-
High potassium (K+) aCSF for depolarization
-
Appropriate assay for the neurotransmitter of interest (e.g., HPLC-ECD for dopamine, radiolabeling for ACh[13])
Procedure:
-
Brain Slice Preparation:
-
Humanely euthanize the animal and rapidly dissect the brain region of interest (e.g., neocortex, striatum).
-
Prepare acute brain slices (e.g., 300-400 µm thick) using a vibrating microtome in ice-cold, oxygenated aCSF.
-
-
Slice Recovery and Loading (if using radiolabeling):
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
If measuring ACh release, pre-label the slices with [3H]-choline.[13]
-
-
Superfusion:
-
Transfer slices to a superfusion chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Collect baseline fractions.
-
-
Drug Application and Stimulation:
-
Switch the perfusion medium to one containing the desired concentration of this compound.
-
After an equilibration period, stimulate neurotransmitter release by switching to high K+ aCSF for a short duration.
-
Collect fractions throughout the stimulation period.
-
-
Sample Analysis:
-
Analyze the collected fractions for the neurotransmitter content using the chosen analytical method.
-
-
Data Analysis:
-
Quantify the amount of neurotransmitter released in each fraction.
-
Compare the stimulated release in the presence and absence of Meptazinol.
-
To confirm a cholinergic mechanism, co-administer a muscarinic or nicotinic antagonist (e.g., atropine, mecamylamine) with Meptazinol.
-
Expected Results: An alteration in the stimulated release of the neurotransmitter of interest in the presence of Meptazinol. For example, if cholinergic inputs modulate dopamine release in the studied brain region, Meptazinol might enhance K+-evoked dopamine release.
Visualization of Pathways and Workflows
Diagram: Proposed Signaling Pathway of Meptazinol's Cholinergic Action
Caption: Proposed mechanism of Meptazinol's cholinergic action.
Diagram: Experimental Workflow for In Vitro AChE Inhibition Assay
Caption: Workflow for AChE inhibition assay.
Trustworthiness and Self-Validation
To ensure the validity of experimental results when using Meptazinol as a pharmacological tool, it is crucial to incorporate appropriate controls:
-
Positive Control: For AChE inhibition assays, use a known cholinesterase inhibitor like physostigmine or donepezil to confirm the assay is performing correctly.
-
Negative Control: Always include a vehicle control to account for any effects of the solvent used to dissolve Meptazinol.
-
Specificity Controls: To confirm that the observed effects are indeed mediated by the cholinergic system, use specific antagonists. For instance, if Meptazinol potentiates a response, test whether this potentiation is blocked by atropine (a muscarinic antagonist) or mecamylamine (a nicotinic antagonist).
-
Opioid Receptor Blockade: Given Meptazinol's primary action as an opioid, it is often necessary to perform experiments in the presence of an opioid antagonist like naloxone to isolate its cholinergic effects.[9][11]
By including these controls, researchers can confidently attribute the observed effects to Meptazinol's interaction with the cholinergic system.
Conclusion
This compound's unique pharmacological profile as a mixed opioid agonist and cholinergic modulator makes it a valuable and somewhat unconventional tool for neuropharmacology research.[1][3][5] Its ability to enhance cholinergic tone through what is likely acetylcholinesterase inhibition allows for the investigation of the downstream consequences of augmented acetylcholine signaling in a variety of physiological and pathological contexts.[9][10] The protocols and guidelines presented here provide a framework for utilizing Meptazinol to dissect the intricate roles of the cholinergic system and its interactions with other neurotransmitter pathways. As with any pharmacological tool, careful experimental design, including appropriate controls, is paramount for obtaining robust and interpretable data.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]
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Patsnap Synapse. (2024, June 15). What is this compound used for? Retrieved from [Link]
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Di Cesare Mannelli, L., et al. (2020). Light‐Activated Pharmacological Tools for Exploring the Cholinergic System. ChemPhotoChem, 4(9), 707-721. Retrieved from [Link]
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Goosey, M. W., & Doggett, N. S. (1983). An investigation of the mechanism involved in the cholinergic action of meptazinol. General Pharmacology: The Vascular System, 14(5), 557-560. Retrieved from [Link]
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Al-Zohyri, A. M., & Al-Khamis, K. I. (1989). On the cholinergic component of action of meptazinol. Archives Internationales de Pharmacodynamie et de Thérapie, 298, 93-104. Retrieved from [Link]
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Tanaka-Kanegae, R., & Hamada, K. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS ONE, 16(10), e0258420. Retrieved from [Link]
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Tanaka-Kanegae, R., & Hamada, K. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS ONE, 16(10), e0258420. Retrieved from [Link]
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Tanaka-Kanegae, R., & Hamada, K. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PubMed, 34637453. Retrieved from [Link]
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Tanaka-Kanegae, R., & Hamada, K. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS ONE, 16(10), e0258420. Retrieved from [Link]
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Expert Committee on Drug Dependence. (n.d.). Meptazinol. World Health Organization. Retrieved from [Link]
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Goode, P. G., & Stephens, R. J. (1982). The antinociceptive activity of meptazinol depends on both opiate and cholinergic mechanisms. British Journal of Pharmacology, 75(Suppl 1), 123P. Retrieved from [Link]
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Kellis, D. M., et al. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience, 16, 1023963. Retrieved from [Link]
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Drug Central. (n.d.). meptazinol. Retrieved from [Link]
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Tayebati, S. K., et al. (2013). New advances in pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors. Journal of Gerontology and Geriatrics, 61(1), 3-14. Retrieved from [Link]
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Medi Study Go. (n.d.). Cholinergic Drugs: Mechanisms and Clinical Applications. Retrieved from [Link]
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Holmes, B., & Ward, A. (1985). Meptazinol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. Drugs, 30(4), 285-312. Retrieved from [Link]
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Wikipedia. (n.d.). Meptazinol. Retrieved from [Link]
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Munafò, A., et al. (2024). Pharmacological enhancement of cholinergic neurotransmission alleviates neuroinflammation and improves functional outcomes in a triple transgenic mouse model of Alzheimer's disease. Frontiers in Immunology, 15, 1376859. Retrieved from [Link]
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Wikipedia. (n.d.). Phenserine. Retrieved from [Link]
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Upton, N., & Smith, H. J. (1986). The effects of a new opioid analgesic, meptazinol, on the respiration of the conscious rat. British Journal of Pharmacology, 87(Suppl), 200P. Retrieved from [Link]
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Goode, P. G., & Stephens, R. J. (1982). The antinociceptive activity of meptazinol depends on both opiate and cholinergic mechanisms. British Journal of Pharmacology, 75(Suppl 1), 123P. Retrieved from [Link]
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Golembiowska, K., & Dziubina, A. (2002). Opioid receptor-mediated control of acetylcholine release in human neocortex tissue. Journal of Neurochemistry, 80(4), 695-702. Retrieved from [Link]
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de Moura, F. B., & McMahon, L. R. (2020). Enhancement of Opioid Antinociception by Nicotinic Ligands. The Journal of Pharmacology and Experimental Therapeutics, 373(2), 267-275. Retrieved from [Link]
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Toll, L., et al. (2013). Nicotinic Receptor Antagonists as Treatments for Nicotine Abuse. Current Drug Abuse Reviews, 6(2), 103-116. Retrieved from [Link]
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Measuring Meptazinol Hydrochloride in Brain Tissue Using In Vivo Microdialysis: An Application Note and Protocol
Introduction: The Significance of Monitoring Meptazinol in the Brain
Meptazinol hydrochloride is a centrally acting opioid analgesic with a unique pharmacological profile.[1][2] It primarily functions as a partial agonist at the mu-opioid receptors (MOR), which are widely distributed in the central nervous system and are crucial in mediating the effects of opioids.[3][4] Unlike full agonists such as morphine, meptazinol's partial agonism may limit the extent of respiratory depression and the potential for dependence.[4][5] Additionally, meptazinol exhibits cholinergic activity by acting as an agonist at nicotinic acetylcholine receptors, a mechanism less common among opioids that may contribute to its analgesic efficacy and a more favorable side-effect profile.[3][5]
Given its supraspinal mechanism of action, understanding the pharmacokinetics of meptazinol within the brain is paramount for optimizing its therapeutic use and developing novel analgesic strategies.[4] Autoradiographic studies in rats have revealed the distribution of meptazinol-sensitive binding sites in various brain regions, including the periaqueductal gray, thalamus, and hypothalamus, which are key areas in pain modulation pathways.[6][7] In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of awake, freely moving animals, providing real-time data on drug concentrations at the site of action.[8][9][10] This application note provides a detailed protocol for the use of in vivo microdialysis to measure the concentration of this compound in brain tissue, offering researchers a robust method to investigate its neuropharmacology.
The Principle of In Vivo Microdialysis
In vivo microdialysis is a sampling technique that utilizes a semipermeable membrane at the tip of a probe to collect endogenous and exogenous substances from the extracellular space of tissues.[11][12] The probe is stereotaxically implanted into a discrete brain region of an anesthetized animal.[8][13] A physiological solution, referred to as the perfusate (e.g., artificial cerebrospinal fluid), is then continuously infused through the probe at a slow, constant flow rate.[11]
Substances present in the brain's extracellular fluid, including this compound, will diffuse across the semipermeable membrane into the perfusate down their concentration gradient. The collected fluid, now termed the dialysate, is then analyzed using a sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of the analyte of interest.[10][14]
Caption: Principle of in vivo microdialysis for Meptazinol sampling.
Experimental Protocol
This protocol provides a comprehensive guide for measuring this compound in the brain of a rodent model (e.g., rat) using in vivo microdialysis coupled with HPLC analysis.
Materials and Reagents
| Item | Specifications |
| This compound | Purity ≥98% |
| Artificial Cerebrospinal Fluid (aCSF) | Sterile, filtered. Composition (in mM): NaCl 147, KCl 2.7, CaCl2 1.2, MgCl2 0.85. |
| Microdialysis Probes | Concentric design, appropriate length for the target brain region (e.g., 2-4 mm membrane).[15] |
| Guide Cannulae | Matched to the microdialysis probes. |
| Stereotaxic Apparatus | For precise surgical implantation. |
| Microinfusion Pump | For consistent perfusion of the microdialysis probe. |
| Fraction Collector | Refrigerated, to collect dialysate samples. |
| HPLC System | With a suitable detector (e.g., DAD or MS).[14] |
| HPLC Column | e.g., C18 or CN column.[14][16] |
| Solvents for HPLC | HPLC grade (e.g., acetonitrile, methanol, ammonium acetate).[16] |
| Anesthetics | e.g., isoflurane, ketamine/xylazine. |
Step-by-Step Methodology
1. Preparation of Solutions and Standards
-
aCSF Preparation: Prepare aCSF and filter it through a 0.22 µm filter to ensure sterility. Degas the solution before use to prevent air bubble formation in the microdialysis system.
-
Meptazinol Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO, as it is soluble in both).[17]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Meptazinol stock solution in aCSF. These will be used to generate a standard curve for HPLC analysis.
2. Surgical Implantation of the Guide Cannula
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic regimen and securely fix its head in the stereotaxic apparatus.[13]
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Use a dental drill to create a burr hole over the target brain region (e.g., striatum, prefrontal cortex) based on stereotaxic coordinates from a rodent brain atlas.[13]
-
Cannula Implantation: Slowly lower the guide cannula to the desired depth.[13] Secure the cannula to the skull using dental cement and bone screws.[13] Insert a dummy probe to keep the cannula patent.[15]
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
3. In Vivo Microdialysis Procedure
-
Probe Insertion: Gently restrain the animal and replace the dummy probe with a microdialysis probe.[15]
-
System Connection: Connect the inlet of the probe to the microinfusion pump and the outlet to the refrigerated fraction collector.
-
Perfusion and Equilibration: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[18] Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
Meptazinol Administration: Administer this compound to the animal via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous injection).
-
Dialysate Collection: Collect dialysate samples at regular intervals (e.g., 15-30 minutes) into vials in the refrigerated fraction collector.
-
Experiment Duration: Continue sample collection for the desired duration to capture the pharmacokinetic profile of Meptazinol in the brain.
Caption: Experimental workflow for in vivo microdialysis of Meptazinol.
4. Sample Analysis by HPLC
-
HPLC Method: Develop and validate an HPLC method for the quantification of Meptazinol. A reversed-phase column with a mobile phase consisting of an ammonium acetate buffer and an organic modifier like methanol or acetonitrile is often suitable.[14][16]
-
Detection: Use a diode-array detector (DAD) or a mass spectrometer (MS) for detection.[14]
-
Quantification: Inject the collected dialysate samples and the prepared calibration standards into the HPLC system. Construct a standard curve by plotting the peak area against the concentration of the standards. Determine the concentration of Meptazinol in the dialysate samples by interpolating their peak areas from the standard curve.
| Parameter | Example Condition |
| Column | Waters Spherisorb 5 µm OD/CN (150 mm × 4.6 mm)[14] |
| Mobile Phase | Gradient of 25 mM TEAP and Acetonitrile[14] |
| Flow Rate | 1.0 mL/min[16] |
| Detection Wavelength | 220 nm[14] |
| Injection Volume | 20-40 µL[14] |
5. Data Analysis and Interpretation
-
Probe Recovery and Calibration: The concentration of Meptazinol in the dialysate is only a fraction of the actual extracellular concentration due to the incomplete recovery of the microdialysis probe.[19] It is crucial to determine the in vivo recovery of the probe to accurately estimate the extracellular concentration. Methods such as the no-net-flux or retrodialysis with a calibrator can be employed for this purpose.[20][21][22]
-
No-Net-Flux Method: This involves perfusing the probe with several different concentrations of Meptazinol and measuring the net flux across the membrane. The extracellular concentration is the point where there is no net flux.[21]
-
-
Pharmacokinetic Analysis: Plot the calculated extracellular concentration of Meptazinol against time to generate a pharmacokinetic profile. From this profile, key parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC) can be determined.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by several self-validating steps:
-
Histological Verification: After the experiment, it is recommended to perfuse the animal with a dye (e.g., Evans blue) through the microdialysis probe and then perform histological analysis of the brain tissue to confirm the correct placement of the probe in the target region.[23]
-
Stable Baseline: A stable baseline measurement of the analyte of interest before drug administration is essential to ensure the system is equilibrated and functioning correctly.
-
Internal Standards: The use of an internal standard in the HPLC analysis can correct for variations in injection volume and detector response, thereby improving the accuracy and precision of the quantification.[14]
Conclusion
In vivo microdialysis provides an unparalleled window into the dynamic neurochemical environment of the brain. The protocol detailed in this application note offers a robust and reliable framework for researchers to investigate the pharmacokinetics of this compound in specific brain regions. By carefully controlling experimental variables and incorporating appropriate validation steps, this technique can yield high-quality data that is crucial for advancing our understanding of this unique analgesic and for the development of more effective pain therapies.
References
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- PubMed Central. (n.d.). Microdialysis in Rodents.
- PubMed. (n.d.). In vivo calibration of microdialysis probes for exogenous compounds.
- Wiley Online Library. (n.d.). A modified surgical procedure for microdialysis probe implantation in the lateral ventricle of a FVB mouse.
- PubMed. (n.d.). Meptazinol: a novel Mu-1 selective opioid analgesic.
- Journal of Analytical Toxicology. (2012, January 1). Meptazinol and Ethanol: A Fatal Intoxication.
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- ResearchGate. (n.d.). Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC.
- PubMed Central. (n.d.). Quantitative autoradiographic distribution of meptazinol-sensitive binding sites in rat brain.
- PubMed Central. (n.d.). In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters.
- Expert Committee on Drug Dependence Information Repository. (n.d.). Meptazinol.
- Amuza Inc. (2015, May 29). Microdialysis - In Vivo System for Neurotransmitter Recovery.
- Charles River Laboratories. (n.d.). Neurological Surgical Procedures in Rodents.
- HPRA. (2022, January 28). Summary of Product Characteristics.
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- TargetMol. (n.d.). This compound.
- ResearchGate. (n.d.). (PDF) Meptazinol and Ethanol: A Fatal Intoxication.
- PubMed. (n.d.). Probe calibration in transient microdialysis in vivo.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). meptazinol.
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Troubleshooting & Optimization
Managing side effects of Meptazinol hydrochloride like nausea and vomiting in animal studies
A Guide for Researchers on Managing Nausea and Vomiting in Animal Models
Welcome to the technical support center for researchers utilizing Meptazinol hydrochloride in animal studies. This resource, developed by our team of application scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage the common side effects of nausea and vomiting in your experimental models. Our goal is to ensure the integrity of your research and the welfare of your animal subjects.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Meptazinol-induced nausea and vomiting?
A1: this compound is a partial agonist at mu-opioid receptors and also exhibits cholinergic activity.[1][2] Opioid-induced nausea and vomiting (OINV) is a complex process involving multiple pathways. Centrally, opioids stimulate the chemoreceptor trigger zone (CTZ) in the area postrema of the brainstem, which is rich in dopamine D2, serotonin 5-HT3, and opioid receptors.[3][4] Peripherally, opioids can affect gastrointestinal motility, further contributing to nausea. Meptazinol's unique cholinergic properties may also play a role in its gastrointestinal side effects.[5]
Q2: Which animal models are appropriate for studying Meptazinol-induced nausea and vomiting?
A2: The choice of animal model is critical. Rodents, such as rats, do not vomit but exhibit a behavior called "pica," the ingestion of non-nutritive substances like kaolin clay, which is a well-established surrogate for nausea.[6] For studying the full emetic reflex (retching and vomiting), the ferret is a commonly used and reliable model for opioid-induced emesis.[1]
Q3: Are there known interactions between Meptazinol and common antiemetics?
A3: Yes, interactions have been reported. Concomitant use of the dopamine antagonists metoclopramide and domperidone with meptazinol may lead to an antagonism of gastrointestinal side effects.[1] It is also important to consider that the sedative effects of meptazinol can be enhanced when used with other CNS depressants, including some antiemetics like cyclizine and droperidol.
Troubleshooting Guide: Managing Nausea and Vomiting in Your Animal Study
This section provides a structured approach to troubleshooting and managing emetic side effects observed during your experiments with this compound.
Issue 1: Significant Pica Behavior Observed in Rats
Potential Cause: Nausea induced by Meptazinol administration.
Troubleshooting Steps:
-
Confirm Pica: Ensure that the increased kaolin consumption is not due to other environmental stressors. Baseline kaolin intake should be established before drug administration.
-
Select an Antiemetic: Based on the underlying mechanisms of OINV, consider the following options:
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Dopamine D2 Receptor Antagonists: These agents are effective at the CTZ.
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Domperidone: This peripherally acting D2 antagonist is a good first choice as it does not readily cross the blood-brain barrier, minimizing central sedative effects.[7] A study on apomorphine-induced pica in rats showed inhibition with domperidone at a dose of 2 mg/kg.[8]
-
Metoclopramide: This agent has both central and peripheral actions. Be mindful of potential motor side effects at higher doses.[9]
-
-
Serotonin 5-HT3 Receptor Antagonists:
-
Ondansetron: While effective for chemotherapy-induced nausea, its efficacy against opioid-induced pica can be variable. One study noted that ondansetron actually potentiated cisplatin-induced pica in rats at a dose of 2 mg/kg, i.p., administered every 12 hours, though it was effective when combined with dexamethasone.[10] Careful dose selection and potential combination therapy should be considered.
-
-
-
Administer Antiemetic Prophylactically: Administer the selected antiemetic prior to Meptazinol injection to prevent the onset of nausea. The timing will depend on the pharmacokinetic profile of the chosen antiemetic.
Issue 2: Vomiting and Retching Observed in Ferrets
Potential Cause: Emesis induced by Meptazinol administration.
Troubleshooting Steps:
-
Quantify Emetic Episodes: Record the number of retches and vomits over a defined observation period to establish a baseline for the emetic response to your Meptazinol dose.
-
Select an Antiemetic: The ferret model allows for the evaluation of a broader range of antiemetics targeting different pathways.
-
Dopamine D2 Receptor Antagonists:
-
Serotonin 5-HT3 Receptor Antagonists:
-
Ondansetron: Demonstrated a reduction in morphine-induced vomiting in ferrets by 47% and 70% at intravenous doses of 3 and 10 mg/kg, respectively.[1]
-
-
Neurokinin-1 (NK1) Receptor Antagonists:
-
Aprepitant: These agents block the action of substance P in the brain's vomiting center and are effective against both acute and delayed emesis. In a ferret model of cisplatin-induced emesis, aprepitant at 1 mg/kg, p.o., was shown to be effective.[11]
-
-
-
Prophylactic Administration: As with the pica model, administer the antiemetic before Meptazinol to prevent emesis.
Experimental Protocols
Protocol 1: Assessment of Pica in Rats
This protocol details the methodology for quantifying nausea-like behavior in rats through the measurement of kaolin intake.
Materials:
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Male Wistar or Sprague-Dawley rats
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Individual housing cages with wire mesh floors
-
Specialized food and kaolin hoppers designed to minimize spillage
-
Powdered standard rat chow
-
Kaolin (hydrated aluminum silicate)
-
This compound solution
-
Selected antiemetic solution
-
Syringes and needles for injection
Procedure:
-
Acclimation (3-5 days):
-
House rats individually to allow for accurate measurement of food and kaolin intake.
-
Provide ad libitum access to both powdered chow and kaolin in separate, spill-resistant hoppers.
-
Handle the rats daily to acclimate them to the experimental procedures.
-
-
Baseline Measurement (2 days):
-
Measure the amount of chow and kaolin consumed by each rat over a 24-hour period for two consecutive days to establish a stable baseline.
-
-
Treatment Administration:
-
On the test day, administer the selected antiemetic (e.g., domperidone 2 mg/kg, i.p.) at the appropriate time before Meptazinol administration.
-
Administer this compound at the desired dose and route.
-
A control group should receive vehicle injections.
-
-
Pica Assessment (24 hours):
-
Immediately after Meptazinol administration, return the rats to their cages with pre-weighed food and kaolin hoppers.
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Measure the cumulative kaolin and food intake at regular intervals (e.g., 2, 4, 8, and 24 hours) post-injection.
-
-
Data Analysis:
-
Calculate the net kaolin intake by subtracting the pre-administration weight from the post-administration weight of the kaolin hopper, accounting for any spillage.
-
Compare the kaolin intake between the Meptazinol-treated group, the antiemetic + Meptazinol group, and the vehicle control group using appropriate statistical analysis.
-
Protocol 2: Conditioned Taste Aversion (CTA) in Rats
CTA is a powerful model to assess the aversive properties of a drug, which are often associated with nausea.
Materials:
-
Rats (as in Protocol 1)
-
Drinking bottles with sipper tubes
-
A novel tasting solution (e.g., 0.1% saccharin solution)
-
This compound solution
-
Syringes and needles for injection
Procedure:
-
Habituation to Water Deprivation Schedule (3-5 days):
-
Provide rats with water for a limited period each day (e.g., 30 minutes) to establish a consistent drinking behavior.
-
-
Conditioning Day:
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Present the novel saccharin solution to the water-deprived rats for the 30-minute period.
-
Immediately after the drinking session, administer this compound (unconditioned stimulus, US).
-
Control animals receive a vehicle injection after drinking the saccharin solution.
-
-
Recovery Day:
-
Provide the rats with normal water for the 30-minute period to allow for recovery.
-
-
Two-Bottle Choice Test Day:
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Present the rats with two drinking bottles: one containing the saccharin solution and the other containing plain water.
-
Measure the volume of fluid consumed from each bottle over the 30-minute period.
-
-
Data Analysis:
-
Calculate a preference ratio for the saccharin solution (volume of saccharin consumed / total volume of fluid consumed).
-
A significant decrease in the preference ratio in the Meptazinol-treated group compared to the control group indicates the development of a conditioned taste aversion.
-
Data Summary Tables
Table 1: Recommended Antiemetic Dosages for Animal Models of Opioid-Induced Nausea and Vomiting
| Antiemetic Class | Drug | Animal Model | Route of Administration | Effective Dosage Range | Reference |
| Dopamine D2 Antagonist | Domperidone | Rat (Pica) | i.p. | 2 mg/kg | [8] |
| Metoclopramide | Ferret (Emesis) | i.v. | 3 - 10 mg/kg | [1] | |
| Droperidol | Ferret (Emesis) | i.v. | 3 mg/kg | [1] | |
| Serotonin 5-HT3 Antagonist | Ondansetron | Ferret (Emesis) | i.v. | 3 - 10 mg/kg | [1] |
| Neurokinin-1 (NK1) Antagonist | Aprepitant | Ferret (Emesis) | p.o. | 1 mg/kg | [11] |
Note: Dosages are based on studies with other opioids and may require optimization for Meptazinol-induced side effects.
Visualizations
Signaling Pathways in Opioid-Induced Emesis
Caption: Key central and peripheral pathways involved in Meptazinol-induced nausea and vomiting.
Experimental Workflow for Pica Assessment
Caption: Step-by-step workflow for conducting a pica study in rats.
References
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- Berger, M. J., & Mooney, M. E. (2016). Effects of the NK1 Antagonist, Aprepitant, on Response to Oral and Intranasal Oxycodone in Prescription Opioid Abusers. Neuropsychopharmacology, 41(13), 3046-3054.
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- Metoclopramide. (2013).
- Hough, L. B., Nalwalk, J. W., & Glick, S. D. (1988). Dose-related Antagonism of the Emetic Effect of Morphine by Methylnaltrexone in Dogs. Journal of Pharmacology and Experimental Therapeutics, 247(2), 509-513.
- Domperidone: Uses, Dosage, Side Effects, Warnings. (2025). Drugs.com.
- Yamamoto, K., Yamatodani, A., & Takeda, N. (2009). Time-course analysis of pica in rats using an automatic feeding monitoring system. Journal of Pharmacological Sciences, 110(1), 74-79.
- Berger, M. J., & Mooney, M. E. (2013). Opioid-like effects of the Neurokinin 1 antagonist aprepitant in patients maintained on and briefly withdrawn from methadone. Addiction Biology, 18(2), 336-345.
- Bouard, A., et al. (2016). Comparison of three preclinical models for nausea and vomiting assessment. Journal of Pharmacological and Toxicological Methods, 82, 53-60.
- Wang, D. D., & Ma, T. T. (2018). Neurokinin 1 and opioid receptors: relationships and interactions in nervous system. Neuropeptides, 67, 1-7.
- Sandweiss, A. J., et al. (2017). Genetic and pharmacological antagonism of NK1 receptor prevents opiate abuse potential.
- A Comparative Analysis of the Antiemetic Efficacy of Moxastine Theoclate in the Ferret Model. (2025). Benchchem.
- Kamerman, P., & Furedi, A. (2007). Interactions between metoclopramide and morphine: enhanced antinociception and motor dysfunction in rats. Clinical and Experimental Pharmacology and Physiology, 34(3), 221-226.
- Franklin, R. A., & Aldridge, A. (1981). Studies on the absorption and disposition of meptazinol following rectal administration. British Journal of Clinical Pharmacology, 12(3), 423-425.
- Chahl, L. A., & D'Orleans-Juste, P. (1988). On the mechanism involved in the ability of meptazinol to potentiate the effects of sympathetic nerve stimulation. British Journal of Pharmacology, 95(3), 905-912.
- Zofran (ondansetron) dosing, indications, interactions, adverse effects, and more. (n.d.).
- Models and Assays for Evaluating Anti-Emetic Potential as well as. (n.d.). NDI Neuroscience.
- Association of nausea with buprenorphine analgesia for rats. (2025).
- Pasternak, G. W., Adler, B. A., & Rodriguez, J. (1985). Characterization of the opioid receptor binding and animal pharmacology of meptazinol.
- Rudd, J. A., & Naylor, R. J. (1996). Differential action of ondansetron and dexamethasone to modify cisplatin-induced acute and delayed kaolin consumption ("pica")
- Percie du Sert, N., et al. (2017). Predicting the emetic liability of novel chemical entities: a comparative study. British Journal of Pharmacology, 174(1), 29-43.
- Dose-independent pharmacokinetics of ondansetron in rats: Contribution of hepatic and intestinal first-pass effects tolow bioavailability. (2025).
- Ohta, M., et al. (1994). Metoclopramide inhibits development of esophageal varices in rat model. Digestive Diseases and Sciences, 39(9), 1853-1858.
- Hardy, J. R., et al. (1998). Intravenous ondansetron for the control of opioid-induced nausea and vomiting. International S3AA3013 Study Group. Clinical Therapeutics, 20(5), 953-961.
- Tramer, M. R., et al. (2001). Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. Cancer Chemotherapy and Pharmacology, 47(3), 221-228.
- Polati, E., et al. (1997). Intravenous ondansetron for postsurgical opioid-induced nausea and vomiting. S3A-255 Study Group. Anesthesia & Analgesia, 85(2), 395-399.
- Khan, M. M., & Ahmad, A. (2004). Metoclopramide attenuates iminodipropionitrile-induced oxidative stress and neurobehavioral toxicity in rats. Pharmacology Biochemistry and Behavior, 79(3), 451-458.
- PICA in mice as a new model for the study of emesis. (2025).
- Franklin, R. A., & Aldridge, A. (1978). Studies on the metabolism of meptazinol, a new analgesic drug. British Journal of Clinical Pharmacology, 5(2), 143-147.
- Shrestha, M., & Henricks, A. (2022). Physiology, Chemoreceptor Trigger Zone. In StatPearls.
- Chemoreceptor trigger zone. (n.d.). In Wikipedia.
- Smith, H. S. (2009). Opioid-induced nausea and vomiting.
- Antiemetics for Opioid-Induced Nausea: A Review. (2015). Canadian Agency for Drugs and Technologies in Health.
- Chemoreceptor trigger zone – Knowledge and References. (n.d.). Taylor & Francis.
- He, F., et al. (2019). Preventing opioid-induced nausea and vomiting: Rest your head and close your eyes? PLoS One, 14(7), e0219692.
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Optimizing Meptazinol hydrochloride dosage to minimize sedation in behavioral studies
Optimizing Dosage to Minimize Sedation in Behavioral Studies
Welcome to the technical support guide for researchers utilizing Meptazinol hydrochloride. This resource, developed by our team of application scientists, is designed to provide in-depth, practical guidance on a common challenge: achieving effective analgesia in laboratory animals while minimizing sedative side effects that can confound behavioral data. This guide moves beyond simple protocols to explain the scientific rationale behind dosage strategies, enabling you to design robust and reliable experiments.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about this compound's properties and application in a research context.
Q1: What is this compound and what is its mechanism of action?
This compound is a centrally acting opioid analgesic used for moderate to severe pain.[1][2] Its pharmacological profile is unique among opioids because it has a dual mechanism of action. Primarily, it acts as a partial agonist at the mu-opioid receptors (MOR), which are critical for mediating analgesia in the central nervous system.[1][3][4] As a partial agonist, it activates these receptors to a lesser degree than full agonists like morphine, which may contribute to a ceiling effect for respiratory depression.[3][4] Secondly, Meptazinol exhibits cholinergic activity, acting on nicotinic acetylcholine receptors.[1][3] This secondary mechanism may also contribute to its analgesic properties and distinguishes it from conventional opioids.[5][6]
Q2: Why does this compound cause sedation?
Sedation is a common side effect of many centrally acting analgesics, including Meptazinol. The sedative effects are primarily linked to its action on the central nervous system.[7] While Meptazinol is often reported to cause less sedation compared to equianalgesic doses of other opioids like pethidine and pentazocine, it can still be a significant confounding factor in behavioral studies.[8][9] The interaction with opioid receptors and potentially its cholinergic activity can modulate arousal and consciousness, leading to drowsiness or decreased activity.[10] Concomitant use with other CNS depressants, such as anesthetics, tranquilizers, or benzodiazepines, can potentiate these sedative effects.[1][11][12]
Q3: What is a typical starting dose for Meptazinol in rodent behavioral studies?
Determining a universal starting dose is challenging due to species and strain differences and the specific pain model used. However, published literature can provide a starting point for dose-finding studies. For instance, a study in rats investigating food consumption used a dose of 2 mg/kg administered intraperitoneally (i.p.) which produced a measurable central effect.[2] Human studies often use intramuscular (i.m.) doses of 75-100 mg.[8][11] It is critical to perform a pilot dose-response study in your specific animal model and strain to determine the optimal dose that provides analgesia with minimal sedation (see Protocol 1). Federal guidelines mandate that procedures causing more than slight pain must be performed with appropriate analgesia, and consultation with the Attending Veterinarian or the Institutional Animal Care and Use Committee (IACUC) is required.[13][14]
Q4: How does the route of administration impact the sedative effects of Meptazinol?
The route of administration significantly affects the pharmacokinetics of Meptazinol, including its onset, duration, and peak plasma concentration, which in turn influences the intensity of side effects like sedation.
-
Intravenous (IV): Provides immediate onset of action but also the highest peak plasma concentration, potentially leading to more pronounced initial sedation.[11]
-
Intramuscular (IM): Results in rapid absorption, with peak plasma levels typically reached within 30 minutes.[11][15] This route provides a balance between a relatively fast onset and sustained action.
-
Subcutaneous (SC): Generally provides a slower onset and longer duration of action compared to IV or IM routes, which may result in a less intense but more prolonged period of sedation.
-
Oral (PO): Meptazinol has low oral bioavailability (around 5-9%) due to extensive first-pass metabolism.[15] Higher doses are required to achieve therapeutic effects, which can complicate the prediction of sedative side effects.
The plasma half-life of Meptazinol is approximately 2 hours, meaning the drug is eliminated relatively quickly.[11][15] This short duration can be an advantage in behavioral studies, allowing for testing to occur after the peak sedative effects have subsided but while analgesia is still present.
Q5: Are there less sedating alternatives to Meptazinol for pain management in behavioral studies?
Yes, a multi-modal approach to analgesia is often recommended to minimize the side effects of any single agent.[16][17] This involves using a combination of drugs with different mechanisms of action, which can allow for lower doses of each individual drug, thereby reducing side effects.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Agents like carprofen or meloxicam are effective for inflammatory pain and lack the sedative effects of opioids.[14] They can often be used as a first-line analgesic or in combination with a reduced dose of an opioid.
-
Local Anesthetics: Agents like bupivacaine or lidocaine can be used for incisional pain, providing targeted analgesia without systemic sedative effects.[14][17][18]
-
Other Opioids: Buprenorphine is a commonly used long-acting opioid in laboratory animals.[16] While it can also cause sedation, its long duration of action may allow for behavioral testing to be timed to avoid peak sedative effects.
-
Opioid-Free Analgesia (OFA): In some cases, protocols using combinations of alpha-2 agonists (like dexmedetomidine, which itself is a sedative), ketamine, and local anesthetics can be employed, though this requires careful titration and monitoring.[19][20]
The choice of alternative should be made in consultation with your institution's veterinary staff and IACUC, considering the specific procedure and scientific objectives.[13][14]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: Significant sedation is observed, confounding my behavioral results.
This is the most common issue when using centrally acting analgesics. Sedation can manifest as decreased locomotion, reduced exploration, or impaired performance in cognitive or motor tasks.
-
Initial Step: Confirm Sedation: First, ensure the observed effect is sedation and not another drug-induced state. Use a battery of simple behavioral tests to quantify the sedative effect independently of your primary behavioral assay (See Protocol 2).
-
Solution 1: Dose Reduction: The most straightforward approach is to lower the dose of Meptazinol. The goal is to find the "sweet spot" on the dose-response curve where analgesic effects are present, but sedative effects are minimal. This requires a systematic dose-response study.
-
Solution 2: Adjust Timing: Meptazinol has a relatively short half-life of about 2 hours.[11][15] Peak plasma concentrations and, likely, peak sedative effects occur within 30-60 minutes of IM injection.[11] Consider administering the drug and then waiting for a longer period (e.g., 90-120 minutes) before behavioral testing. This may allow the initial sedative effects to wane while maintaining sufficient analgesia.
-
Solution 3: Implement Multi-Modal Analgesia: Combine a lower, non-sedating dose of Meptazinol with a non-sedating analgesic from another class, such as an NSAID (e.g., carprofen).[14][17] This approach targets pain through multiple pathways and can provide equivalent or superior analgesia with a significantly reduced side effect profile.
Problem: How do I differentiate between sedation, anxiolysis, and motor impairment?
These behavioral effects can appear similar but have different underlying mechanisms. A comprehensive behavioral assessment is necessary to distinguish them.
-
To Measure Sedation/Locomotor Activity: Use an Open Field Test . A sedated animal will show significantly reduced distance traveled, velocity, and rearing frequency.
-
To Measure Motor Coordination and Balance: Use a Rotarod Test . An animal with motor impairment will be unable to stay on the rotating rod for as long as a control animal. Sedation can also affect performance, but a specific motor deficit may be present even at low levels of sedation.
-
To Measure Anxiety-Like Behavior: Use tests like the Elevated Plus Maze or Light-Dark Box .[21] An anxiolytic drug will typically increase the time spent in the open arms or the light compartment, respectively. While sedation can reduce overall movement in these tests, the ratio of time spent in the different compartments can still reveal an anxiolytic effect.
-
To Measure Reaction Time/Cognitive Processing: Simple or choice reaction time tasks can be used.[22][23] Sedation typically increases reaction time.
By using a combination of these tests, you can build a behavioral profile of the drug at different doses and dissociate its various CNS effects.
Problem: My animals show signs of pain, but increasing the Meptazinol dose causes unacceptable sedation.
This indicates you are operating outside the therapeutic window for your specific experiment. Simply increasing the dose is not a viable option.
-
Do Not Escalate the Opioid Dose: Increasing the dose will only worsen the sedative side effects. This situation is a clear indication for adopting a multi-modal analgesic strategy.
-
Immediate Action: Consult with your facility's veterinarian.
-
Recommended Strategy: Maintain the current, non-sedating dose of Meptazinol and add an analgesic from a different class. An NSAID is typically the best first choice for post-operative or inflammatory pain.[17][18] For neuropathic pain models, other classes of drugs like gabapentinoids might be considered, though these can also have sedative properties.[24]
-
Consider Local Anesthetics: For surgical models, the use of local anesthetics like bupivacaine at the incision site can provide excellent, targeted pain relief without causing any sedation.[14][17]
Protocols
Protocol 1: Dose-Response Study to Determine Optimal Therapeutic Window
This protocol outlines the steps to identify a dose of this compound that provides effective analgesia with minimal sedative side effects.
Objective: To establish the dose-response relationship for both the analgesic and sedative effects of Meptazinol in a specific rodent model.
Methodology:
-
Animal & Group Allocation:
-
Use the same species, strain, sex, and age of animals as in your main behavioral study.
-
Acclimatize animals to the housing and handling procedures.[18]
-
Assign animals to at least four groups (n=8-10 per group): Vehicle (saline), Low Dose, Medium Dose, and High Dose Meptazinol. Dose selection should be based on literature, starting with a dose around 2 mg/kg for rats and bracketing it (e.g., 1, 3, and 10 mg/kg).[2]
-
-
Pre-emptive Analgesia Principle: Administer the assigned treatment before the painful stimulus or surgical procedure, if applicable.[16][18]
-
Administration:
-
Administer the assigned dose via the intended route (e.g., subcutaneous, intraperitoneal).
-
Record the exact time of administration for each animal.
-
-
Assessment Timeline: Conduct assessments at multiple time points post-administration (e.g., 30, 60, 120, 240 minutes) to capture the pharmacokinetic profile of the effects.
-
Analgesia Assessment:
-
Use a validated pain assessment method relevant to your model (e.g., von Frey filaments for mechanical allodynia, Hargreaves test for thermal sensitivity, or a validated grimace scale).
-
A significant increase in withdrawal threshold or latency compared to the vehicle group indicates analgesia.
-
-
Sedation Assessment:
-
Use a battery of tests as described in Protocol 2 (e.g., Open Field Test for locomotor activity).
-
A significant decrease in activity compared to the vehicle group indicates sedation.
-
-
Data Analysis:
-
For each dose and time point, plot the mean analgesic effect versus the mean sedative effect.
-
Identify the dose(s) and time point(s) that result in a significant analgesic effect with a non-significant or minimal sedative effect. This is your optimal therapeutic window.
-
Protocol 2: Standardized Behavioral Assessment of Sedation
Objective: To quantify the level of sedation or motor impairment induced by this compound.
A. Open Field Test (for Locomotor Activity)
-
Apparatus: A square arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with high walls, often equipped with automated photobeam tracking systems.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Administer Meptazinol or vehicle at the predetermined time before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set duration (e.g., 5-10 minutes).
-
Record the session using video tracking software.
-
-
Primary Measures for Sedation:
-
Total Distance Traveled: The most direct measure of locomotor activity. A significant decrease indicates sedation or motor impairment.
-
Time Spent Immobile: An increase in immobility time suggests sedation.
-
Rearing Frequency: A decrease in vertical explorations (rearing) is also indicative of sedation.
-
B. Rotarod Test (for Motor Coordination)
-
Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed.
-
Procedure:
-
Training: In the days preceding the drug test, train the animals on the rotarod until they can consistently remain on the rod for a predetermined cutoff time (e.g., 180 seconds).
-
Testing:
-
Administer Meptazinol or vehicle.
-
At the desired time point post-injection, place the animal on the rotarod.
-
Start the rotation (either at a fixed speed or accelerating).
-
Record the latency to fall from the rod.
-
-
-
Primary Measure:
-
Latency to Fall: A significant decrease in the time spent on the rod compared to the vehicle group indicates impaired motor coordination, which can be a component of sedation.
-
Data Summary: Dosage and Effects
The following table summarizes key findings on Meptazinol dosage and its effects from human and animal studies. It is crucial to note that these are for reference, and researchers must conduct their own dose-finding studies.
| Species | Dose | Route | Primary Effect Noted | Sedation Level | Citation |
| Human | 50-100 mg | i.m. | Effective post-operative analgesia | Less than pethidine or pentazocine | [8][9] |
| Human | 100-400 mg | Oral | Dose-related analgesia | Minimal systemic side effects | [25] |
| Human | 100 mg | i.m. | Equianalgesic to morphine 10 mg | Less respiratory depression than morphine | [26] |
| Rat | 2 mg/kg | i.p. | Centrally mediated hyperphagia | Not explicitly measured, but CNS effect confirmed | [2] |
Visualizations
Below are diagrams to visually represent key workflows and mechanisms discussed in this guide.
Diagram 1: Workflow for Optimizing Meptazinol Dosage
Caption: Decision workflow for systematic dosage optimization.
Diagram 2: Dual Mechanism of Action of Meptazinol
Caption: Meptazinol's dual action on opioid and cholinergic systems.
References
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Analgesic Use in Laboratory Animals Guidelines. (n.d.). Iowa State University. Retrieved from [Link]
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Analgesia Guidelines for Laboratory Animals. (n.d.). The Center for Biocenter Research. Retrieved from [Link]
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Anesthesia and Analgesia Recommendations. (2022). Boston University Office of Research. Retrieved from [Link]
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Analgesia (Guideline). (2023). The University of Iowa. Retrieved from [Link]
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Analgesia in Research Animals. (n.d.). University of Washington. Retrieved from [Link]
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Meptazinol. (n.d.). Expert Committee on Drug Dependence Information Repository. Retrieved from [Link]
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What is this compound used for? (2024). Patsnap Synapse. Retrieved from [Link]
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Franklin, R. A. (1989). The clinical pharmacokinetics and metabolism of the analgesic meptazinol. Fundamental & Clinical Pharmacology, 3(Suppl 2), 169s-180s. Retrieved from [Link]
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What is the mechanism of this compound? (2024). Patsnap Synapse. Retrieved from [Link]
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Holmes, B., & Ward, A. (1985). Meptazinol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. Drugs, 30(4), 285-312. Retrieved from [Link]
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de Visser, S. J., van der Post, J. P., de Waal, P. P., Cornet, F., & Cohen, A. F. (2003). The role of sedation tests in identifying sedative drug effects in healthy volunteers and their power to dissociate sedative-related impairments from memory dysfunctions. Journal of Psychopharmacology, 17(2), 1-10. Retrieved from [Link]
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van Steveninck, A. L., Gieschke, R., Schoemaker, R. C., Pieters, M. S., Kroon, J. M., Breimer, D. D., & Cohen, A. F. (1999). The sensitivity of pharmacodynamic tests for the central nervous system effects of drugs on the effects of sleep deprivation. British Journal of Clinical Pharmacology, 48(4), 565–573. Retrieved from [Link]
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Jackson, H. C., & Sewell, R. D. (1985). Characterization of the effects of (+/-)-meptazinol, its individual enantiomers and N-methyl meptazinol on food consumption in the rat. Psychopharmacology, 87(2), 225-228. Retrieved from [Link]
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de Visser, S. J., van der Post, J. P., de Waal, P. P., Cornet, F., & Cohen, A. F. (2003). The role of sedation tests in identifying sedative drug effects in healthy volunteers and their power to dissociate sedative-related impairments from memory dysfunctions. Journal of Psychopharmacology, 17(2), 1-10. Retrieved from [Link]
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Pasternak, G. W., & Wood, P. L. (1986). Meptazinol: a novel mu-1 selective opioid analgesic. Life Sciences, 38(21), 1889-1893. Retrieved from [Link]
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Hedges, A., Rose, J., Leighton, M., & Turner, P. (1983). Intramuscular meptazinol analgesia after surgery: a study of the dose-response effect and a controlled comparison with pentazocine and pethidine. Postgraduate Medical Journal, 59(Suppl 1), 25-31. Retrieved from [Link]
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Kulkarni, S. K., & Singh, K. (2008). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Recent Patents on CNS Drug Discovery, 3(1), 47-53. Retrieved from [Link]
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Pain and Distress and the Use of Analgesics in Animal Research. (n.d.). University of Arizona. Retrieved from [Link]
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File, S. E. (1990). Behavioral Techniques for Assessing Drug Tolerance and Sensitization. In The Biological Basis of Drug Tolerance and Sensitization (pp. 231-247). Academic Press. Retrieved from [Link]
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Lee, J. Y., & Lee, J. (2017). Opioid-free anaesthesia in three dogs. The Canadian veterinary journal = La revue veterinaire canadienne, 58(5), 481–484. Retrieved from [Link]
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Paymaster, N. J. (1977). Analgesia after operation. A controlled comparison of meptazinol, pentazocine and pethidine. British Journal of Anaesthesia, 49(11), 1139-1146. Retrieved from [Link]
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Yau, G., & Efail, T. (1997). Patient-controlled analgesia following caesarean section: a comparison of morphine and meptazinol. International Journal of Obstetric Anesthesia, 6(2), 93-96. Retrieved from [Link]
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Goode, P. G., & Stephens, R. J. (1983). The antinociceptive activity of meptazinol depends on both opiate and cholinergic mechanisms. British Journal of Pharmacology, 79(1), 17-22. Retrieved from [Link]
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List of 19 Sedation Medications Compared. (n.d.). Drugs.com. Retrieved from [Link]
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Medicines Supply Notification: Meptazinol (Meptid®) 200mg tablets. (2023). Department of Health, Northern Ireland. Retrieved from [Link]
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Comparative evaluation of drugs for sedation with fewer adverse effects in the elderly. (2025). Journal of Clinical Research and Trials, 5(2). Retrieved from [Link]
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Meptazinol. (n.d.). UKCPA Handbook of Perioperative Medicines. Retrieved from [Link]
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Sedation. (2024). Medscape. Retrieved from [Link]
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Rohdewald, P., Granitz, A., & Kehrel, B. (1983). Effects of graded oral doses of meptazinol and pentazocine in comparison with placebo on experimentally induced pain in healthy humans. Postgraduate Medical Journal, 59(Suppl 1), 18-24. Retrieved from [Link]
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Jordan, C., Lehane, J. R., & Jones, J. G. (1980). A comparison of the respiratory effects of meptazinol, pentazocine and morphine. British Journal of Anaesthesia, 52(3), 299-304. Retrieved from [Link]
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Ihezie, M. C., et al. (2021). Adolescent Rats Respond Differently to Methylphenidate as Compared to Rats- Concomitant VTA Neuronal and Behavioral Recordings. Neuroscience, 475, 13-26. Retrieved from [Link]
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Self, D. W. (2004). Integrating Behavioral and Molecular Approaches in Mouse Models of Drug Addiction. In Advances in the Neuroscience of Addiction (pp. 147-165). CRC Press. Retrieved from [Link]
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Potential drug interactions between Meptazinol hydrochloride and anesthetics in surgical models
Welcome to the technical support center for researchers utilizing Meptazinol hydrochloride in surgical models. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to ensure the safe and effective use of Meptazinol in combination with anesthetics in your experiments. As your partner in research, we are committed to providing you with the expertise and support necessary for the success of your studies.
Introduction to this compound
This compound is a synthetic opioid analgesic with a unique pharmacological profile. It acts as a partial agonist at the mu-opioid receptors and also exhibits central cholinergic activity, contributing to its analgesic effects.[1] Its rapid onset and short duration of action make it a consideration for perioperative pain management. However, its interactions with anesthetic agents require careful consideration to avoid potential complications in your surgical models.
Frequently Asked Questions (FAQs)
Here we address some of the common questions researchers encounter when using this compound with anesthetics.
Q1: What is the primary mechanism of interaction between Meptazinol and general anesthetics?
A1: The primary interaction is pharmacodynamic and additive. Both Meptazinol and general anesthetics (inhalational and intravenous) are central nervous system (CNS) depressants.[2] When used concurrently, they can lead to enhanced sedation, respiratory depression, and cardiovascular effects. Meptazinol's partial agonist activity at mu-opioid receptors contributes to analgesia but also to these CNS depressant effects.
Q2: Can Meptazinol be used with inhalational anesthetics like Isoflurane or Sevoflurane?
Q3: What are the potential cardiovascular interactions between Meptazinol and anesthetics?
A3: Meptazinol can cause a decrease in cardiac output, mean arterial pressure, and heart rate in anesthetized patients.[5] Inhalational anesthetics also have dose-dependent effects on the cardiovascular system, often causing vasodilation and decreased myocardial contractility.[6][7] The combination can lead to significant hypotension. One study in anesthetized patients undergoing aortocoronary bypass surgery showed that intravenous Meptazinol caused a dose-dependent increase in mean arterial pressure and total systemic resistance, suggesting a direct vasoconstrictive effect in that specific context.[8] Close monitoring of blood pressure and heart rate is crucial.
Q4: How does Meptazinol affect respiration in an anesthetized model?
A4: Meptazinol has a respiratory depressant profile, although some studies suggest it may be less pronounced than that of full mu-opioid agonists like morphine.[9][10][11][12] However, when combined with other respiratory depressants such as general anesthetics, the risk of significant respiratory depression, hypoventilation, and apnea is increased.[2] Continuous monitoring of respiratory rate, tidal volume, and end-tidal CO2 is essential.
Q5: Are there any specific concerns when using Meptazinol with injectable anesthetics like Propofol or Ketamine?
A5:
-
Propofol: The combination of Meptazinol and propofol will likely result in synergistic sedative and respiratory depressant effects.[13] Propofol is known to cause hypotension, and the addition of Meptazinol may exacerbate this effect. A reduction in the dose of both agents is recommended.
-
Ketamine: Ketamine is a dissociative anesthetic that generally provides cardiovascular stability. However, the combination with an opioid can still lead to respiratory depression. Ketamine's psychomimetic effects upon emergence could potentially be altered by the concurrent use of Meptazinol.
Q6: Can Meptazinol interact with local anesthetics?
A6: Yes, there is a potential for additive systemic toxicity if significant amounts of local anesthetic are absorbed. Both opioids and local anesthetics can cause CNS depression.[2] While local anesthetics are generally safe at therapeutic doses, systemic toxicity can lead to seizures and cardiovascular collapse. Using the lowest effective dose of the local anesthetic is recommended. Some opioids have been shown to potentiate the effects of local anesthetics, potentially prolonging the duration of the block.[14]
Troubleshooting Guide
This section provides a systematic approach to common problems you may encounter during your experiments.
Issue 1: Unexpected Deep Anesthesia or Overdose
-
Symptoms: Profound respiratory depression (low rate, shallow breathing), severe hypotension, bradycardia, loss of reflexes beyond the desired surgical plane.
-
Potential Cause: Synergistic effect of Meptazinol and the anesthetic agent, leading to a relative overdose. This is often due to the MAC-sparing effect of Meptazinol with inhalational agents or additive effects with injectable anesthetics.
-
Troubleshooting Protocol:
-
Immediate Action: Discontinue the administration of the anesthetic agent (turn off the vaporizer or stop the infusion).
-
Airway and Breathing: Ensure a patent airway. Provide positive pressure ventilation with 100% oxygen.
-
Circulation: Administer intravenous fluids to manage hypotension. If hypotension persists, consider the use of a vasopressor.
-
Reversal: Consider the administration of an opioid antagonist like Naloxone. Be aware that this will reverse the analgesic effects of Meptazinol as well.
-
Monitoring: Continuously monitor vital signs (heart rate, blood pressure, respiratory rate, SpO2, ETCO2) until the animal is stable.
-
Issue 2: Delayed Emergence from Anesthesia
-
Symptoms: The animal does not regain consciousness or appropriate motor function within the expected timeframe after discontinuation of the anesthetic.[15][16][17][18][19]
-
Potential Cause:
-
Prolonged drug effect due to the combination of Meptazinol and the anesthetic. General anesthesia can reduce the clearance of Meptazinol.[20]
-
Metabolic factors such as hypoglycemia or hypothermia.
-
Residual neuromuscular blockade if a neuromuscular blocking agent was used.
-
-
Troubleshooting Protocol:
-
Rule out Residual Anesthetic: Ensure the anesthetic has been completely discontinued.
-
Check Vital Signs and Temperature: Correct any hypothermia or hypotension.
-
Assess Blood Glucose: Check for and correct hypoglycemia.
-
Consider Reversal Agents: If an opioid-induced prolonged recovery is suspected, a small dose of Naloxone can be administered. If a benzodiazepine was used, Flumazenil can be considered.
-
Supportive Care: Maintain a patent airway and provide supplemental oxygen. Keep the animal warm and monitor until it has fully recovered.
-
Issue 3: Intraoperative Hemodynamic Instability
-
Symptoms: Significant fluctuations in blood pressure (hypertension or hypotension) or heart rate.
-
Potential Cause:
-
Hypotension: Additive vasodilatory and negative inotropic effects of Meptazinol and the anesthetic.
-
Hypertension: As seen in one clinical study, Meptazinol can paradoxically increase blood pressure in certain settings, potentially due to its complex receptor pharmacology or a direct vasoconstrictive effect.[8]
-
-
Troubleshooting Protocol:
-
Assess Anesthetic Depth: Ensure the animal is at an appropriate anesthetic plane. Light anesthesia can cause hypertension and tachycardia.
-
Fluid Management: Administer intravenous fluids to correct hypovolemia-induced hypotension.
-
Pharmacological Intervention:
-
For persistent hypotension, consider reducing the concentration of the inhalant anesthetic or the infusion rate of the injectable anesthetic. A vasopressor may be necessary.
-
For hypertension, ensure adequate analgesia and anesthetic depth. A direct-acting vasodilator may be considered if hypertension is severe and not responsive to increased anesthetic depth.
-
-
Continuous Monitoring: Closely monitor hemodynamic parameters and adjust interventions as needed.
-
Data and Protocols
Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Reference |
| Mechanism of Action | Partial agonist at mu-opioid receptors; central cholinergic activity | [1] |
| Onset of Action (IV) | Rapid | [21][22] |
| Peak Analgesic Effect | 30-60 minutes | [23] |
| Duration of Action | Shorter than morphine | [21][22] |
| Half-life | 2-4 hours | [23][24] |
| Metabolism | Rapidly metabolized to glucuronide | [23] |
| Excretion | Primarily in urine | [23] |
Experimental Workflow for Investigating Drug Interactions
Caption: Experimental workflow for assessing Meptazinol-anesthetic interactions.
Signaling Pathway of Potential Interaction
Caption: Simplified signaling pathway of Meptazinol and anesthetic interaction.
References
-
[Meptazinol, a new analgesic. Hemodynamic and respiratory effects]. (1987). Anaesthesist, 36(11), 622-628. [Link]
-
Jordan, C., Lehane, J. R., Robson, P. J., & Jones, J. G. (1982). A comparison of the respiratory effects of meptazinol, pentazocine and morphine. British Journal of Anaesthesia, 54(3), 291-295. [Link]
-
Meptazinol. In Handbook of Perioperative Medicines. UKCPA. Retrieved from [Link]
-
Robson, P. J., Jordan, C., Lehane, J. R., & Jones, J. G. (1982). A comparison of the respiratory effects of meptazinol, pentazocine and morphine. British Journal of Anaesthesia, 54(3), 291-295. [Link]
-
Holmes, B., & Ward, A. (1985). Meptazinol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. Drugs, 30(4), 285-312. [Link]
-
Broadley, J., Wilson, T., & Robson, P. (1982). The use of meptazinol as a premedication for surgical patients. Journal of international medical research, 10(4), 225-228. [Link]
-
Meptazinol drug interactions. Litt's Drug Eruption and Reaction Database. Retrieved from [Link]
-
Camu, F., & Rucquoi, M. (1983). Cardiac and circulatory effects of high-dose meptazinol in anaesthetized patients. Postgraduate medical journal, 59 Suppl 1, 60-63. [Link]
-
Holmes, B., & Ward, A. (1985). Meptazinol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. R Discovery. [Link]
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Franklin, R. A., & Aldridge, A. (1985). The clinical pharmacokinetics and metabolism of the analgesic meptazinol. European journal of drug metabolism and pharmacokinetics, 10(3), 169-173. [Link]
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Verschraegen, R., Bogaert, M., Rosseel, M. T., & Rolly, G. (1976). Clinical use of meptazinol. Acta anaesthesiologica Belgica, 27(3), 139-149. [Link]
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meptazinol. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
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Broadley, J., Wilson, T., & Robson, P. (1982). The Use of Meptazinol as a Premedication for Surgical Patients. Department of Psychiatry. [Link]
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Meptazinol. Expert Committee on Drug Dependence Information Repository. Retrieved from [Link]
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Singh, M., & Toor, H. (2023). Anesthesia Inhalation Agents and Their Cardiovascular Effects. In StatPearls. StatPearls Publishing. [Link]
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Cascella, M., Bimonte, S., & Di Napoli, R. (2020). Delayed Emergence from Anesthesia: What We Know and How We Act. Local and regional anesthesia, 13, 195-206. [Link]
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Inhaled Anesthetic Agents: Pharmacodynamics. OpenAnesthesia. Retrieved from [Link]
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Tzabazis, A., Miller, C., Dobrow, M. F., Zheng, K., & Brock-Utne, J. G. (2015). Delayed emergence after anesthesia. Journal of clinical anesthesia, 27(4), 353-360. [Link]
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Hellebrekers, L. J., van den Brom, W. E., & Molenbeek, R. F. (1998). Changes in minimal alveolar concentration of isoflurane following treatment with medetomidine and tiletamine/zolazepam, epidural morphine or systemic buprenorphine in pigs. Veterinary research communications, 22(5), 321-331. [Link]
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Kumar, P., & Tripathy, S. (2017). Adjuvants to local anesthetics: Current understanding and future trends. Journal of anaesthesiology, clinical pharmacology, 33(3), 283-292. [Link]
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Delayed emergence after general anesthesia: working through the differential diagnosis. (2023). Annals of Medicine and Surgery, 85(10), 5122-5125. [Link]
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Sedation and Anesthesia for Cardiology Procedures. (2020). Meddocs Publishers. [Link]
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Cascella, M., Bimonte, S., & Di Napoli, R. (2020). Delayed Emergence from Anesthesia: What We Know and How We Act. Local and regional anesthesia, 13, 195-206. [Link]
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Alcaraz, M., Estrela, C., & Marín, R. (2023). New Perspective for Drug-Drug Interaction in Perioperative Period. Journal of clinical medicine, 12(14), 4810. [Link]
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Jordan, C., Lehane, J. R., Robson, P. J., & Jones, J. G. (1982). The respiratory effects of meptazinol. British journal of anaesthesia, 54(3), 291-295. [Link]
-
Hellebrekers, L. J., van den Brom, W. E., & Molenbeek, R. F. (1998). Changes in minimal alveolar concentration of isoflurane following treatment with medetomidine and tiletamine/zolazepam, epidural morphine or systemic buprenorphine in pigs. ResearchGate. [Link]
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Niazi, A. U., & Fodda, M. (2023). Minimum Alveolar Concentration. In StatPearls. StatPearls Publishing. [Link]
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Safety and Drug-Drug Interaction Considerations for Double Concentrated 2% Propofol. (2020). American Society of Health-System Pharmacists. [Link]
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Inhalational Anaesthetics - Part One. LITFL. Retrieved from [Link]
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Katoh, T., Suguro, Y., Nakajima, R., Kazama, T., & Ikeda, K. (1999). The effect of fentanyl on sevoflurane requirements for somatic and sympathetic responses to surgical incision. Anesthesiology, 90(2), 398-405. [Link]
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Albertin, A., Casati, A., Zuccarelli, G., T-J, D., & Bergonzi, P. (2005). The pharmacodynamic interaction between propofol and fentanyl with respect to the suppression of somatic or hemodynamic responses to skin incision, peritoneum incision, and abdominal wall retraction. Anesthesia and analgesia, 101(2), 348-353. [Link]
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MAC / Minimum Alveolar Concentration of Anaesthetics Concept in 5 Minutes!. (2017, April 4). YouTube. [Link]
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Akural, E. L., Jalonen, J., & Oja, S. S. (1998). Synergism Between Sevoflurane and Intravenous Fentanyl on A Delta and C Somatosympathetic Reflexes in Dogs. Anesthesia & Analgesia, 86(6), 1338-1343. [Link]
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Li, Y., Wang, Y., Zhang, Y., & Li, J. (2024). Effect of sevoflurane combined with intercostal block on postoperative pulmonary function, opioid consumption, and stress response in lung cancer surgery patients. Journal of cardiothoracic surgery, 19(1), 106. [Link]
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Stability of Meptazinol hydrochloride in different solvent preparations for in vitro assays
Welcome to the technical support guide for Meptazinol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and preparation of this compound in various solvent systems for in vitro assays. Here, we address common challenges and provide troubleshooting solutions to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A: this compound is a centrally acting opioid analgesic with mixed agonist-antagonist properties at opioid receptors.[1][2][3] It is categorized as a 3-phenylazepane derivative.[4] For in vitro work, understanding its physical and chemical properties is crucial for proper handling and solution preparation.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃NO • HCl | [5] |
| Molecular Weight | 269.81 g/mol | [1][6] |
| Appearance | White to off-white crystalline solid | [7][8] |
| Storage (Powder) | -20°C for up to 3 years | [6] |
| Stability (Powder) | Stable for ≥ 4 years at -20°C | [5] |
Q2: What are the recommended solvents for preparing this compound stock solutions?
A: The choice of solvent is critical and depends on the experimental design, particularly the tolerance of the in vitro system (e.g., cell line) to the solvent. The most common solvents for this compound are Dimethyl Sulfoxide (DMSO) and water.[5][6]
Solubility Data:
| Solvent | Solubility | Recommendations | Source |
| DMSO | 50 mg/mL (185.32 mM) | Sonication is recommended to aid dissolution. | [6] |
| Water (H₂O) | 27 mg/mL (100.07 mM) | Sonication is recommended to aid dissolution. | [6] |
| Methanol | Soluble | No specific concentration data available. | [5] |
Expert Insight: While this compound is soluble in water, preparing a high-concentration stock solution in DMSO is often preferred for in vitro assays.[6][9] This allows for minimal volumes of the stock solution to be added to the aqueous culture medium, thereby keeping the final solvent concentration low and minimizing solvent-induced artifacts.[10][11]
Q3: What is the recommended procedure for preparing a DMSO stock solution?
A: Proper technique in preparing stock solutions is fundamental to achieving accurate and reproducible results.[12]
Protocol: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Calculation: Determine the mass of this compound needed. For 1 mL of a 50 mM stock solution:
-
Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 269.81 g/mol * (1000 mg / 1 g) = 13.49 mg
-
-
Weighing: Accurately weigh the calculated amount of this compound powder and place it into a sterile amber vial.
-
Dissolution: Add the desired volume of sterile DMSO. Vortex the solution thoroughly.
-
Sonication: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[6][13] Visually inspect to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed amber vials to minimize freeze-thaw cycles and light exposure.[11][12]
-
Storage: Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).[6][14]
Q4: How should I prepare working solutions from a DMSO stock for cell-based assays?
A: The key is to dilute the DMSO stock solution into your aqueous cell culture medium in a way that avoids precipitation of the compound and minimizes solvent toxicity to the cells.[9][10]
Workflow for Preparing Working Solutions
Caption: Troubleshooting decision tree for stability issues.
References
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DrugFuture. Meptazinol. [Link]
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DC Chemicals. Meptazinol (hydrochloride) Datasheet. [Link]
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Maxmedchem. This compound. [Link]
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Drug Central. meptazinol. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
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ResearchGate. How do I make a stock solution of a substance in DMSO? [Link]
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Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251–1259. [Link]
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JoVE. In Vitro Drug Dissolution: Alternative Methods. [Link]
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Franklin, R. A., & Aldridge, A. (1986). The clinical pharmacokinetics and metabolism of the analgesic meptazinol. Xenobiotica, 16(10-11), 1011–1023. [Link]
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ResearchGate. How to enhance drug solubility for in vitro assays? [Link]
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City St George's, University of London. Materials and methods. [Link]
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Quora. How to make a stock solution of a substance in DMSO. [Link]
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Franklin, R. A., Aldridge, A., & Johnson, P. (1979). Studies on the metabolism of meptazinol, a new analgesic drug. British Journal of Clinical Pharmacology, 8(S3), 403S–406S. [Link]
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Patsnap Synapse. What is the mechanism of this compound? [Link]
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Bitesize Bio. 6 Steps for Successful in vitro Drug Treatment. [Link]
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Patsnap Synapse. What are the side effects of this compound? [Link]
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ResearchGate. What drug stock solution concentration and what solvent to use for a MTT assay and how to add different concentrations in a 96 well plate? [Link]
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PhytoTech Labs. Preparing Stock Solutions. [Link]
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Patient.info. Meptazinol for pain relief. [Link]
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Jones, G. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
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Hacettepe University. Solvent Effect. [Link]
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Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]
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ResearchGate. List of solvents used in the systematic screening. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 41049, Meptazinol. [Link]
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Wikipedia. Meptazinol. [Link]
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Holmes, B., & Ward, A. (1985). Meptazinol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. Drugs, 30(4), 285–312. [Link]
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Dai, Y., van Spronsen, J., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2013). Natural deep eutectic solvents as new potential media for green technology. Analytica Chimica Acta, 766, 61–68. [Link]
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Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
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Athanasiadou, G., G., K., & Vizirianakis, I. S. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2645. [Link]
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Gupta, V. D., & Parasrampuria, J. (1987). Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 76(11), 875–878. [Link]
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Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588–592. [Link]
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Global Substance Registration System (GSRS). MEPTAZINOL. [Link]
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medicines.ie. This compound. [Link]
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Morley, S. R., & Stephens, B. G. (2013). Meptazinol and Ethanol: A Fatal Intoxication. Journal of Analytical Toxicology, 37(6), 378–380. [Link]
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de Oliveira, A. C., de Oliveira, G. G., & de Oliveira, M. A. L. (2018). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Current Pharmaceutical Analysis, 14(5), 464–471. [Link]
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Technical Support Center: Troubleshooting Meptazinol Hydrochloride Interference in Radioligand Binding Assays
Welcome to our dedicated technical support guide for researchers encountering challenges with Meptazinol hydrochloride in radioligand binding assays. This resource is designed to provide in-depth, practical solutions to common and complex interference issues. Our approach is rooted in a deep understanding of both the unique pharmacology of Meptazinol and the nuanced mechanics of radioligand binding assays.
Introduction to this compound's Unique Profile
This compound is a centrally acting opioid analgesic with a distinct pharmacological profile that sets it apart from traditional opioids. Its primary mechanism of action is as a partial agonist at the mu-opioid receptors (MOR), with a notable selectivity for the µ-1 subtype.[1][2] Unlike many other opioids, Meptazinol also exhibits cholinergic activity, acting as an agonist at nicotinic acetylcholine receptors (nAChR).[3][4] This dual-action is a critical consideration when troubleshooting its behavior in radioligand binding assays, as it can be a source of both expected and unexpected interactions.
This guide will walk you through common questions and troubleshooting scenarios, providing not just procedural steps but also the scientific rationale behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Unexpectedly high non-specific binding in my assay when using Meptazinol as a competitor. What's happening and how can I fix it?
Answer:
High non-specific binding (NSB) is a common issue in radioligand binding assays and can be particularly pronounced with certain compounds like Meptazinol.[5] Ideally, NSB should be less than 50% of the total binding at the highest radioligand concentration.[6] When Meptazinol is the source of high NSB, it's often due to its physicochemical properties or interactions with assay components other than the target receptor.
Underlying Causes and Solutions:
-
Hydrophobicity: Lipophilic compounds can exhibit higher non-specific binding by partitioning into cell membranes or binding to plasticware and filters.[7]
-
Solution: Consider modifying your assay buffer. The inclusion of a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-1% can help to saturate non-specific binding sites on your assay components.[5]
-
-
Radioligand Concentration: Using a radioligand concentration that is too high can exacerbate NSB.
-
Solution: Ensure you are using a radioligand concentration at or below its Kd for your target receptor.[6] This maximizes the proportion of specific to non-specific binding.
-
-
Insufficient Washing: Inadequate washing may not effectively remove unbound Meptazinol that is non-specifically associated with the membranes or filters.
-
Solution: Increase the number and/or volume of your wash steps. Always use ice-cold wash buffer to minimize the dissociation of the specific radioligand-receptor complex during the washing process.[5]
-
Experimental Workflow to Address High NSB:
Caption: Decision tree for validating off-target inhibition.
Question 3: I'm performing a competitive binding assay with a mu-opioid receptor preparation. Why is the IC50 value for Meptazinol higher than I expected?
Answer:
This is an insightful observation that likely relates to Meptazinol's nature as a partial agonist. [3][4]The IC50 value in a competitive binding assay is influenced by several factors, including the properties of the radioligand used.
Factors Influencing Meptazinol's Apparent Affinity:
-
Radioligand Choice: The apparent affinity (IC50) of a competitor is dependent on the affinity of the radioligand being displaced. If you are using a high-affinity, full agonist radioligand, a partial agonist like Meptazinol may appear less potent in displacing it.
-
"Sodium Shift": The binding of opioid agonists, but not antagonists, is often reduced in the presence of sodium ions. Meptazinol has a sodium shift that is intermediate between that of a full agonist like morphine and an antagonist like naloxone, which is consistent with its partial agonist profile. [2] * Experimental Check: If your assay buffer contains a high concentration of NaCl, try running the assay with and without NaCl to see if the IC50 of Meptazinol shifts.
-
Receptor Subtype Specificity: Meptazinol has a higher affinity for the µ-1 subtype of the mu-opioid receptor. [2][8]If your receptor preparation has a mixed population of mu-opioid subtypes, the overall apparent affinity will be a composite of its binding to these different subtypes.
Data Summary: Expected Opioid Receptor Interactions
| Compound Class | Interaction with Mu-Opioid Receptor | Expected "Sodium Shift" |
| Full Agonist (e.g., Morphine) | High affinity, high efficacy | Large increase in IC50 with Na+ |
| Meptazinol (Partial Agonist) | Moderate to high affinity, partial efficacy | Intermediate increase in IC50 with Na+ [2] |
| Antagonist (e.g., Naloxone) | High affinity, no efficacy | Little to no change in IC50 with Na+ |
Key Experimental Protocols
Protocol 1: Saturation Binding Assay to Determine Kd and Bmax
This experiment is fundamental to characterizing your receptor preparation and ensuring you are using an appropriate radioligand concentration in subsequent competition assays. [9] Objective: To determine the equilibrium dissociation constant (Kd) of the radioligand and the maximal number of binding sites (Bmax).
Step-by-Step Methodology:
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Radioligand Stock: Prepare a high-concentration stock of your radioligand.
-
Non-specific Blocker: A high concentration (1000x Kd) of an unlabeled ligand known to bind to the target receptor.
-
Receptor Preparation: Your membrane preparation at an optimized protein concentration.
-
-
Assay Setup:
-
Prepare a series of dilutions of your radioligand in assay buffer. A typical range is 0.1x to 10x the expected Kd.
-
For each radioligand concentration, set up triplicate tubes for "Total Binding" and "Non-specific Binding".
-
Total Binding Tubes: Add receptor preparation, radioligand dilution, and assay buffer.
-
Non-specific Binding Tubes: Add receptor preparation, radioligand dilution, and the non-specific blocker.
-
-
Incubation: Incubate all tubes at a defined temperature for a time sufficient to reach equilibrium. This should be determined from preliminary kinetic experiments.
-
Termination and Separation: Rapidly terminate the binding reaction by filtration over glass fiber filters (e.g., Whatman GF/B). Wash the filters quickly with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate "Specific Binding" = Total Binding - Non-specific Binding.
-
Plot Specific Binding versus the concentration of the radioligand.
-
Fit the data using non-linear regression to a one-site binding (hyperbola) equation to determine the Kd and Bmax.
-
Protocol 2: Competitive Binding Assay to Determine IC50
This experiment is used to determine the affinity of an unlabeled compound (like Meptazinol) for the target receptor.
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radioligand (IC50).
Step-by-Step Methodology:
-
Prepare Reagents:
-
Assay Buffer, Radioligand, and Receptor Preparation: As in the saturation assay. The radioligand should be used at a fixed concentration, typically at or below its Kd.
-
Test Compound (Meptazinol): Prepare a series of dilutions of this compound. A wide concentration range is recommended for the initial experiment (e.g., 10-10 M to 10-4 M).
-
-
Assay Setup:
-
Total Binding Tubes (Control): Add receptor preparation, radioligand, and assay buffer.
-
Non-specific Binding Tubes (Control): Add receptor preparation, radioligand, and a saturating concentration of a standard unlabeled ligand.
-
Competition Tubes: Add receptor preparation, radioligand, and each dilution of Meptazinol.
-
-
Incubation, Termination, and Quantification: Follow the same procedure as for the saturation binding assay.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of Meptazinol.
-
Plot the percent specific binding versus the log concentration of Meptazinol.
-
Fit the data using non-linear regression to a sigmoidal dose-response (variable slope) equation to determine the IC50.
-
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]
-
Johnson, D. A., et al. (1985). Characterization of the opioid receptor binding and animal pharmacology of meptazinol. Postgraduate Medical Journal, 61(Suppl 2), 5-12. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 15). What is this compound used for? Retrieved from [Link]
-
Pasternak, G. W., et al. (1983). Meptazinol: a novel Mu-1 selective opioid analgesic. Life Sciences, 33(Suppl 1), 167-170. Retrieved from [Link]
-
Chen, J., & Lawrence, F. R. (1986). Meptazinol: unusual in vivo opioid receptor activity at supraspinal and spinal sites. Neuropharmacology, 25(4), 343-349. Retrieved from [Link]
-
World Health Organization. (n.d.). Meptazinol. Expert Committee on Drug Dependence Information Repository. Retrieved from [Link]
-
Wikipedia. (n.d.). Meptazinol. Retrieved from [Link]
-
Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
-
BioAgilytix. (2024, November 5). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Retrieved from [Link]
-
Science.gov. (n.d.). Radioligand binding assays: Topics. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Charlton, S. J., & Gherbi, K. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. University of Nottingham and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Mandegary, A., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 11(3), 823-830. Retrieved from [Link]
-
Drug Discovery Methods. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. YouTube. Retrieved from [Link]
-
Weidner, J. (2017, January 12). How would you set up a non-specific binding for a radioligand binding dissociation (kinetic) experiment? ResearchGate. Retrieved from [Link]
-
Franklin, R. A., et al. (1980). Studies on the metabolism of meptazinol, a new analgesic drug. British Journal of Clinical Pharmacology, 9(3), 273-278. Retrieved from [Link]
-
Mandegary, A., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. Retrieved from [Link]
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- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. radioligand binding assays: Topics by Science.gov [science.gov]
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- 9. revvity.com [revvity.com]
Technical Support Center: Method Development for Separating Meptazinol Hydrochloride Enantiomers
Introduction
Welcome to the dedicated technical support resource for the enantiomeric separation of Meptazinol hydrochloride. As a synthetic opioid analgesic with a crucial stereocenter, the ability to resolve and quantify its enantiomers is paramount for pharmaceutical development, quality control, and pharmacokinetic studies. This guide is designed for researchers, analytical scientists, and drug development professionals, providing in-depth, field-proven insights into method development and troubleshooting.
This center is structured to address your challenges from foundational questions to complex troubleshooting scenarios. We will explore the primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—offering not just protocols, but the scientific rationale behind them.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when approaching the chiral separation of this compound.
Q1: Why is the chiral separation of this compound important?
Meptazinol possesses a single chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers. In biological systems, these enantiomers can interact differently with chiral entities like enzymes and receptors, leading to significant variations in pharmacological activity, potency, and even toxicity. Regulatory bodies like the FDA now strongly recommend the development of single-enantiomer drugs, making robust enantioselective analytical methods essential for ensuring drug safety and efficacy.
Q2: Which analytical technique is best for separating Meptazinol enantiomers: HPLC, SFC, or CE?
There is no single "best" technique; the optimal choice depends on your specific experimental needs, such as analytical vs. preparative scale, required analysis speed, and detector compatibility (e.g., mass spectrometry).
-
Capillary Electrophoresis (CE) has a successfully published method for Meptazinol, demonstrating baseline separation. It offers high efficiency, low solvent consumption, and is excellent for analytical quantification.
-
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for chiral separations due to its versatility, robustness, and the vast selection of available Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs are particularly successful for a broad range of compounds, including basic drugs like Meptazinol.
-
Supercritical Fluid Chromatography (SFC) is an increasingly popular "green" alternative that uses supercritical CO2 as the primary mobile phase. It often provides faster separations and higher efficiency than HPLC, especially for preparative-scale work.
Q3: What type of chiral stationary phase (CSP) should I start with for HPLC or SFC?
For a basic compound like Meptazinol, polysaccharide-based CSPs are the most logical and effective starting point. These phases, derived from cellulose or amylose coated or immobilized on a silica support, offer broad enantioselectivity through a combination of hydrogen bonding, π-π interactions, and steric hindrance.
Recommended starting columns include:
-
Cellulose-based: Lux Cellulose-2, Chiralcel® OD-H
-
Amylose-based: Chiralpak® AD-H, Lux Amylose-2
Immobilized versions of these phases (e.g., Chiralpak IA, IB, IC) offer greater solvent compatibility, allowing for the use of a wider range of organic solvents that could damage traditional coated phases.
Q4: this compound is a salt. How does this affect method development?
Meptazinol is a basic compound that will be protonated (positively charged) in typical mobile phases. This has several implications:
-
Peak Tailing: The basic amine group can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to significant peak tailing.
-
Mobile Phase Additives: To mitigate tailing and improve peak shape, it is essential to use a basic additive in the mobile phase. A small concentration (e.g., 0.1%) of an amine like diethylamine (DEA) or triethylamine (TEA) will compete for the active silanol sites, freeing the Meptazinol molecules and resulting in more symmetrical peaks.
-
Solubility: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase to prevent on-column precipitation.
Troubleshooting Guides
This section provides structured workflows to diagnose and resolve common experimental issues.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Symptom: The enantiomer peaks are completely merged (co-eluting) or only partially separated, preventing accurate quantification.
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps & Rationale:
-
Verify CSP Choice: The first and most critical factor is the chiral stationary phase. If you are not using a polysaccharide-based CSP, switch to one. If you are, and see no separation, try a CSP from a different family (e.g., if using cellulose, try amylose).
-
Optimize Mobile Phase Composition:
-
Organic Modifier Ratio (Normal Phase): Systematically vary the ratio of your alcohol (e.g., isopropanol or ethanol) in hexane. Start at 10% alcohol and increase in 5% increments. This alters the polarity of the mobile phase and directly impacts the strength of interactions between the analyte and the CSP.
-
Change Modifier Type: Sometimes, switching from isopropanol (IPA) to ethanol (EtOH) or vice-versa can dramatically change selectivity. EtOH is more polar and can offer different hydrogen bonding characteristics.
-
-
Optimize Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Decrease Temperature: Lowering the column temperature (e.g., to 15°C or 10°C) often increases the stability of the transient diastereomeric complexes formed on the CSP, which can enhance resolution.
-
Increase Temperature: While less common for improving resolution, higher temperatures can improve peak efficiency and reduce analysis time. The effect is compound-dependent and worth exploring.
-
-
Reduce Flow Rate: Slower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column) increase the residence time of the analyte on the column, allowing for more interactions with the CSP and potentially improving resolution.
Issue 2: Severe Peak Tailing or Asymmetry (As > 1.2)
Symptom: Chromatographic peaks are not symmetrical, with a pronounced "tail" extending from the back of the peak. This compromises resolution and makes accurate integration difficult.
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps & Rationale:
-
Rule Out Column Overload: Chiral stationary phases have a limited sample capacity. Injecting too much sample can saturate the chiral recognition sites, leading to tailing.
-
Protocol: Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves significantly, you were overloading the column. Reduce your sample concentration or injection volume accordingly.
-
-
Optimize Mobile Phase Additives: This is the most common cause of tailing for basic compounds like Meptazinol.
-
Rationale: The protonated amine group of Meptazinol interacts ionically with deprotonated (negatively charged) silanol groups on the silica surface. These secondary interactions are strong and cause tailing.
-
Protocol: Add a basic modifier like 0.1% (v/v) Diethylamine (DEA) to your mobile phase (both normal and polar organic modes). The DEA will compete with the Meptazinol for the active silanol sites, leading to a much-improved peak shape.
-
-
Check Column Health: A contaminated or degraded column can exhibit poor peak shape for all analytes.
-
Protocol: Column Flushing: Disconnect the column from the detector. Consult the manufacturer's guidelines for appropriate flushing solvents. For many polysaccharide CSPs, flushing with 100% Ethanol or Isopropanol is effective. For more robust immobilized phases, stronger solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) may be used. If performance does not improve after flushing, the column may be permanently damaged and require replacement.
-
-
Minimize Extra-Column Volume: Excessive tubing length or wide-bore connectors between the injector, column, and detector can cause peak broadening and tailing. Ensure you are using narrow-bore tubing (e.g., 0.005" ID) and that all connections are made properly with no gaps.
Experimental Protocols
The following protocols provide validated starting points for method development.
Protocol 1: HPLC Method Screening on Polysaccharide CSPs (Normal Phase)
This protocol is designed as a first-pass screening experiment to identify a suitable column and mobile phase for this compound.
-
Column Selection:
-
Column 1: Lux® Cellulose-2 , 250 x 4.6 mm, 5 µm
-
Column 2: Chiralpak® AD-H , 250 x 4.6 mm, 5 µm
-
-
Mobile Phase Preparation:
-
Mobile Phase A: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Mobile Phase B: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 278 nm (based on the chromophore of the Meptazinol structure)
-
Injection Volume: 5 µL
-
Sample Preparation: 1 mg/mL Meptazinol HCl in Ethanol.
-
-
Screening Procedure:
-
Equilibrate Column 1 with Mobile Phase A for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
Switch to Mobile Phase B, equilibrate, and inject again.
-
Repeat the process for Column 2.
-
-
Evaluation:
-
Assess the chromatograms for any signs of enantiomeric separation (peak splitting, shoulders, or baseline resolution).
-
Select the column/mobile phase combination that shows the best selectivity (α) and resolution (Rs) for further optimization.
-
Protocol 2: Established Capillary Electrophoresis (CE) Method
This method is based on a published procedure and has been shown to provide baseline separation of Meptazinol enantiomers.
-
Instrumentation: Standard Capillary Electrophoresis system with UV detection.
-
Capillary: Fused silica, e.g., 50 µm ID, effective length ~40 cm.
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 20 mmol/L Phosphoric Acid (H₃PO₄) buffer.
-
Add Carboxymethyl-β-cyclodextrin (CM-β-CD) to a final concentration of 2.0 mmol/L.
-
Adjust the final pH to 6.00 using a suitable base (e.g., NaOH).
-
Add Acetonitrile to a final concentration of 5% (v/v).
-
-
CE Conditions:
-
Applied Voltage: 15 kV
-
Temperature: 25°C
-
Detection: UV at 214 nm or 278 nm.
-
Injection: Hydrodynamic or electrokinetic injection (optimize for your instrument).
-
Sample Preparation: 0.5 mg/mL Meptazinol HCl in water or BGE.
-
-
Expected Outcome: Baseline separation of the two Meptazinol enantiomers. This method can be used as a benchmark or for quantitative analysis after validation.
Data Presentation: Method Comparison
The following table summarizes typical performance characteristics for the different techniques when applied to the chiral separation of small basic molecules. This data is synthesized from comparative studies and provides a framework for selecting a technique.
| Parameter | HPLC (Normal Phase) | SFC | Capillary Electrophoresis (CE) |
| Primary Separation Principle | Differential partitioning with a Chiral Stationary Phase (CSP) | Differential partitioning with a CSP using a supercritical fluid mobile phase | Differential mobility in an electric field due to interaction with a Chiral Selector in the buffer |
| Typical Analysis Time | 5 - 20 minutes | 2 - 10 minutes | 10 - 30 minutes |
| Solvent Consumption | High (Hexane/Alcohol) | Low (Mainly CO₂, small % of alcohol co-solvent) | Very Low (µL/run) |
| Key Advantage | High versatility, widely available, robust technology | High speed, "green" chemistry, ideal for preparative scale | High efficiency, minimal sample and solvent required |
| Key Challenge | High solvent cost and waste, potential for peak tailing with basic compounds | Higher initial instrument cost, less effective for very polar compounds | Lower concentration sensitivity, can be less robust than HPLC/SFC |
| Best For... | Routine QC, method development screening | High-throughput screening, preparative purification | Quantitative analysis of pure substances, when sample amount is limited |
References
-
Gao, J., et al. (2013). Enantiomeric separation of meptazinol and its three intermediate enantiomers by capillary electrophoresis: quantitative analysis of meptazinol in pharmaceutical formulations. Biomedical Chromatography, 27(11), 1437-1443. Available at: [Link]
-
Borman, P., et al. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Chirality, 15 Suppl, S1-S12. Available at: [Link]
-
Smuts, J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America. Available at: [Link]
-
Ali, I., et al. (2015). Recent trends in chiral separations on immobilized polysaccharides CSPs. Journal of Chromatography B, 990, 153-166. Available at: [Link]
-
De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. Available at: [Link]
-
Wang, Y., et al. (2019). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Taschwer, M., & Schmid, M. G. (2017). Development of an enantioseparation method for novel psychoactive drugs by HPLC using a Lux® Cellulose-2 column in polar organic phase mode. Forensic Science International, 270, 124-130. Available at: [Link]
-
Matthijs, N., et al. (2004). Comparison of HPLC and SFC for the chiral separation of arizonicas. Journal of Separation Science, 27(5-6), 401-409. Available at: [Link]
-
Kalíková, K., & Tesarová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-163. Available at: [Link]
-
Welch, C. J., et al. (2010). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Chirality, 22(1E), E137-E147. Available at: [Link]
-
Phenomenex. (n.d.). Achieving Enantiomeric Separation of Anti-Ulcer Drugs Using Lux Cellulose-4. Phenomenex Application Note. Available at: [Link]
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114032. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available at: [Link]
-
Franco, P., & Lee, J. T. (2014). Advances in Method Development for Preparative Chiral Chromatography. Chiral Technologies. Available at: [Link]
-
Al-Majdobb, H. A., et al. (2023). Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column. Scientific Reports, 13(1), 4339. Available at: [Link]
-
Agilent Technologies. (2020). Don't Lose It: Troubleshooting Separation Changes. Agilent Webinar. Available at: [Link]
-
Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Technical Note. Available at: [Link]
-
Ali, I., & Aboul-Enein, H. Y. (2014). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Methods in Molecular Biology, 1141, 229-238. Available at: [Link]
-
Ali, I., & Aboul-Enein, H. Y. (2014). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. Methods in Molecular Biology. Available at: [Link]
-
Ilisz, I., et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(19), 6296. Available at: [Link]
-
De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available at: [Link]
-
Taschwer, M., & Schmid, M. G. (2017). Development of an enantioseparation method for novel psychoactive drugs by HPLC using a Lux® Cellulose-2 column in polar organic phase mode. ResearchGate. Available at: [Link]
-
Patel, D. C., et al. (2012). Separation of pharmaceutical enantiomers using supercritical fluid technology. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). Improved Chiral Separation of Mephenesin on CHIRALPAK® IM. Daicel Application Note. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex Guidebook. Available at: [Link]
-
Regalado, E. L., et al. (2014). Chiral SFC-MS method for separation of enantiomers of compound 9 and its application to support asymmetric catalysis. Journal of Chromatography A, 1363, 270-276. Available at: [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2002). HPLC separation of enantiomers using chiral stationary phases. ResearchGate. Available at: [Link]
-
Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent Webinar. Available at: [Link]
-
Chiral Technologies. (n.d.). CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column. Chiral Technologies. Available at: [Link]
-
Kissinger, C. B., et al. (1997). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Analytical Biochemistry, 251(1), 122-129. Available at: [Link]
Minimizing gastrointestinal side effects of Meptazinol hydrochloride in chronic dosing studies
Technical Support Center: Meptazinol Hydrochloride Studies
Minimizing Gastrointestinal Side Effects of this compound in Chronic Dosing Studies: A Troubleshooting Guide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in chronic dosing studies with this compound. Our goal is to provide a framework for proactively minimizing and managing the gastrointestinal (GI) side effects frequently encountered with this compound, thereby ensuring data integrity and animal welfare.
This compound presents a unique pharmacological profile as a mixed agonist-antagonist at mu-opioid receptors (MOR) and an agonist at central nicotinic acetylcholine receptors.[1][2] While this profile may reduce certain opioid-related liabilities like respiratory depression, GI disturbances such as nausea, vomiting, and constipation remain significant challenges in study execution.[1][3] This guide synthesizes mechanistic understanding with practical, field-proven protocols to address these issues.
Section 1: Mechanistic Insights into Meptazinol-Induced GI Effects
FAQ: What is the pharmacological basis for Meptazinol's gastrointestinal side effects?
The GI side effects of Meptazinol are primarily rooted in its interaction with the enteric nervous system, driven by two distinct mechanisms:
-
Mu-Opioid Receptor (MOR) Agonism: Like classical opioids, Meptazinol acts as a partial agonist at mu-opioid receptors, which are densely expressed in the gastrointestinal tract.[1][4] Activation of these receptors inhibits neuronal excitability, leading to decreased acetylcholine release. This results in reduced peristalsis (propulsive contractions) and increased transit time, which are the primary drivers of opioid-induced constipation (OIC).[5] It also increases fluid absorption from the intestine, leading to harder, drier stools.
-
Central Cholinergic Activity: Uniquely, Meptazinol also possesses central cholinergic activity.[2][6] While the primary analgesic effects of this are supraspinal, the interplay between central and enteric nervous systems is complex.[7] Theoretically, this cholinergic action might counteract some peripheral opioid effects, but in practice, the MOR-mediated effects in the gut often dominate, leading to the observed constipating phenotype.[2] The most frequently reported adverse GI effects include nausea, vomiting, and constipation.[3][6][8]
Section 2: Proactive Study Design & Planning
FAQ: How can we design a chronic dosing study to proactively minimize and monitor GI toxicity?
A robust study design is the most critical step in mitigating predictable adverse effects. Integrating specific checkpoints and adaptation periods can prevent severe complications that could otherwise compromise study objectives. According to ICH and EMA guidelines, chronic toxicity studies require careful selection of species, dose levels, and monitoring parameters to characterize the toxicological profile.[9][10][11]
Troubleshooting Guide: Pre-Study Checklist for Mitigating GI Effects
-
Species Selection: While rodents are common, consider species-specific sensitivity. If using non-rodents, be aware of differences in GI physiology. Justify the selection based on available pharmacokinetic and pharmacodynamic data.[11]
-
Acclimatization and Baseline Monitoring: Extend the standard acclimatization period by one week. During this time, collect baseline data on fecal output (pellet counts and/or weight), fecal morphology/consistency (using a scoring system), and daily body weights and food/water consumption. This establishes a reliable control baseline for each animal.
-
Dose Formulation: Ensure the vehicle used in the dose formulation is inert and does not independently cause GI disturbances. For oral gavage studies, limit the volume to prevent mechanical distress.
-
Implement a Dose Titration Phase: Avoid initiating the study at the target high dose. A gradual dose escalation allows the animals' systems to adapt, reducing the severity of acute GI effects like nausea and anorexia.
Experimental Protocol 1: Dose Titration Schedule for Acclimatization to Meptazinol
This protocol is designed to be implemented at the beginning of the dosing phase, before the main study period.
-
Objective: To acclimatize study animals to the systemic effects of Meptazinol, thereby minimizing acute GI distress and associated weight loss.
-
Procedure:
-
Day 1-3: Administer 25% of the intended low, mid, and high doses to the respective groups.
-
Day 4-6: Increase the dosage to 50% of the intended final doses.
-
Day 7-9: Increase the dosage to 75% of the intended final doses.
-
Day 10 onwards: Administer 100% of the target dose for the remainder of the chronic study.
-
-
Monitoring: Throughout this period, perform daily cage-side clinical observations, body weight measurements, and food consumption checks. If more than 10% of animals in a dose group exhibit severe signs (e.g., >15% body weight loss, complete anorexia), pause the escalation for that group for 1-2 days before proceeding.
-
Self-Validation: This titration phase serves as its own validation. Successful adaptation is marked by the stabilization of body weights and food intake by the time the 100% dose level is reached.
Section 3: Real-Time Monitoring & Troubleshooting
FAQ: What specific parameters should we monitor to detect early signs of GI distress?
Early detection is key to preventing severe morbidity. Monitoring should be frequent and quantitative where possible.
| Parameter | Frequency | Methodology | Interpretation of Adverse Signs |
| Clinical Observations | Twice Daily | Trained technician observation. | Piloerection, hunched posture, lethargy, abdominal pressing. |
| Body Weight | Daily (first 4 weeks), then 3x/week | Calibrated electronic scale. | Consistent loss >10% from baseline warrants intervention. |
| Food Consumption | Daily (first 4 weeks), then 3x/week | Weighing of provided food minus remaining food. | A decrease of >25% for 3 consecutive days is significant. |
| Fecal Output & Score | 3x/week | Visual scoring (e.g., 1=hard/dry, 2=normal, 3=soft, 4=diarrhea). Pellet count per animal. | A consistent score of 1 or a >50% reduction in pellet count indicates constipation. |
| Hydration Status | Weekly or if symptoms appear | Skin turgor test (skin tenting). | Delayed return of skin to normal position indicates dehydration. |
Troubleshooting Guide: My animals are showing signs of severe constipation/GI stasis. What are my immediate steps?
-
Confirm and Document: Immediately verify the clinical signs (e.g., lack of fecal pellets, abdominal bloating, anorexia). Document all findings for the study record.
-
Veterinary Consultation: Consult with the attending veterinarian immediately to develop a clinical response plan.
-
Provide Supportive Care:
-
Hydration: Provide subcutaneous fluid therapy (e.g., sterile saline or Lactated Ringer's solution) as directed by the veterinarian.
-
Diet: Offer a highly palatable, moist, or gel-based diet to encourage intake and provide hydration.
-
-
Temporary Dose Reduction/Holiday: For the affected animal(s), consider a temporary dose reduction or a 1-2 day "drug holiday" to allow for GI recovery. This decision must be scientifically justified and documented as a deviation.
-
Consider Pharmacological Intervention: If supportive care is insufficient, proceed to the mitigation strategies outlined in the next section.
Section 4: Mitigation Strategies & Co-Therapies
FAQ: What supportive care and co-therapies can be implemented to manage Meptazinol-induced GI side effects?
When proactive design is not enough, several interventions can be employed. The choice depends on the severity of the effect and the need to avoid confounding study endpoints.
| Strategy | Mechanism of Action | Pros | Cons / Research Considerations |
| Dietary Modification | Increased fiber and moisture content. | Non-pharmacological; easy to implement. | May alter nutrient absorption or test article bioavailability. Requires validation of new diet. |
| Osmotic Laxatives (e.g., PEG 3350) | Draws water into the colon, softening stool. | Effective for constipation; does not interact with opioid receptors.[12] | Can cause dehydration if fluid intake is not maintained. May alter gut microbiome. |
| Prokinetics (e.g., Metoclopramide) | Enhances GI motility. | Can be effective for nausea and delayed gastric emptying.[13][14] | May have its own toxicity profile and could antagonize some of Meptazinol's GI effects, potentially complicating data interpretation.[13][14] |
| PAMORAs (e.g., Methylnaltrexone) | Peripherally acting mu-opioid receptor antagonists.[15] | Directly targets the mechanism of OIC without reversing central analgesia. | Requires separate dosing and validation. May not be suitable for all study designs. Cost can be a factor. |
Experimental Protocol 2: Evaluating the Efficacy of a Co-Administered PAMORA
This protocol is for a satellite group or a separate study to validate the use of a PAMORA alongside Meptazinol.
-
Objective: To determine if co-administration of a PAMORA (e.g., methylnaltrexone) can alleviate Meptazinol-induced constipation without affecting systemic exposure or other toxicological endpoints.
-
Study Groups:
-
Group 1: Vehicle Control
-
Group 2: Meptazinol (High Dose) + Vehicle for PAMORA
-
Group 3: Meptazinol (High Dose) + PAMORA
-
Group 4: PAMORA only
-
-
Procedure:
-
Administer Meptazinol or its vehicle at T=0.
-
Administer the PAMORA or its vehicle at T= -30 minutes (or as recommended by its pharmacokinetic profile).
-
Conduct the study for a sub-chronic period (e.g., 28 days).
-
-
Endpoints:
-
Primary: Fecal output (total weight and pellet count), GI transit time (e.g., using a carmine red marker).
-
Secondary: Body weight, food/water consumption, clinical signs.
-
Exploratory: Toxicokinetic analysis of Meptazinol to ensure the PAMORA does not alter its plasma concentration.
-
-
Self-Validation: The protocol is validated if Group 3 shows a statistically significant improvement in GI transit and fecal output compared to Group 2, while showing no significant difference from Group 1 (Vehicle). Furthermore, the toxicokinetic profile of Meptazinol should be comparable between Groups 2 and 3.
Section 5: Data Interpretation & Pathological Correlation
FAQ: How do we differentiate between direct drug-induced GI toxicity and secondary effects of poor health status?
This is a critical question that relies on a weight-of-evidence approach, combining in-life data with terminal observations.
-
In-life Data: A clear dose-dependent onset of GI signs that correlates with drug administration strongly suggests a direct pharmacological effect. Effects secondary to general malaise (e.g., reduced food intake leading to reduced fecal output) will often have a less distinct temporal relationship to dosing.
-
Gross Necropsy: At termination, carefully examine the entire GI tract. Look for signs of impaction (especially in the cecum and colon), gas accumulation, or inflammation. Weighing sections of the GI tract (stomach, small intestine, cecum) can provide quantitative data on distension or tissue changes.
-
Histopathology: This is the definitive step. Microscopic examination of GI tissues (esophagus, stomach, duodenum, jejunum, ileum, cecum, colon) is essential.
-
Direct Toxicity: Look for evidence of mucosal erosion/ulceration, inflammation, cellular infiltration, or changes to the enteric ganglia.
-
Secondary Effects: These are often less specific, such as glandular atrophy in the stomach due to prolonged anorexia.
-
Pharmacological Effect vs. Toxicity: It is crucial to distinguish the expected pharmacological effect (e.g., a "quiet" gut with no inflammation) from overt toxicity (e.g., necrosis or severe inflammation). The absence of histopathological findings in the presence of severe constipation confirms a functional, pharmacology-mediated effect.
-
By correlating the detailed in-life observations with the macroscopic and microscopic findings at termination, a clear picture emerges, allowing for an accurate assessment of Meptazinol's GI liability in the chronic study.
References
- Patsnap Synapse. (2024).
- Patsnap Synapse. (2024). What is the mechanism of this compound?
- Patsnap Synapse. (2024). What are the side effects of this compound?
- HPRA. (2022). Summary of Product Characteristics - Meptid Injection.
- HPRA. (2022). Summary of Product Characteristics - Meptid Tablets.
- Patient.info. (Date not specified). Meptazinol for pain relief.
- Various Authors. (Date not specified). New developments in the treatment of opioid-induced gastrointestinal symptoms.
- Expert Committee on Drug Dependence, WHO.
- Pasternak, G. W., & Wood, P. L. (1986). Meptazinol: a novel Mu-1 selective opioid analgesic. PubMed.
- Camilleri, M. (2017). Opioids in Gastroenterology: Treating Adverse Effects and Creating Therapeutic Benefits.
- Thomas, J. (2013).
- Briffett, C., et al. (2024).
- FDA. (Date not specified). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- Varrassi, G., et al. (2021). Management of Opioid-Induced Constipation and Bowel Dysfunction: Expert Opinion of an Italian Multidisciplinary Panel.
- EMA. (2010).
- Varrassi, G., et al. (2021). Management of Opioid-Induced Constipation and Bowel Dysfunction: Expert Opinion of an Italian Multidisciplinary Panel. PMC - PubMed Central.
- OECD. (Date not specified). Test No. 452: Chronic Toxicity Studies.
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
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- 6. Meptazinol - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 7. Meptazinol: a novel Mu-1 selective opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Adjusting for the short duration of action of Meptazinol hydrochloride in experimental design
Technical Support Center: Meptazinol Hydrochloride Experimental Design
A Guide for Researchers on Managing its Short Duration of Action
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges posed by the short pharmacokinetic profile of Meptazinol in an experimental setting. The following questions and guides are based on established pharmacological principles and field-proven insights to ensure the integrity and reproducibility of your research.
Section 1: Understanding the Challenge: this compound Core Properties
This section covers the fundamental characteristics of Meptazinol that influence experimental design.
Q1: What is the mechanism of action for this compound and why is it unique?
This compound is a centrally acting synthetic opioid analgesic.[1][2] Its mechanism is distinct from classical opioids because it acts as a partial agonist at the mu-1 (μ₁) opioid receptors.[3][4] This partial agonism provides analgesia while theoretically limiting the maximal potential for severe side effects like respiratory depression and dependence, which are associated with full agonists like morphine.[3][5][6]
Furthermore, Meptazinol possesses a secondary mechanism involving central cholinergic transmission, acting as an agonist at nicotinic acetylcholine receptors and as an acetylcholinesterase (AChE) inhibitor.[1][2][4][5] This dual-action profile may contribute to its analgesic efficacy in pain types that are less responsive to pure opioids.[1][5]
dot
Caption: Dual mechanism of action of Meptazinol.
Q2: What are the key pharmacokinetic parameters of Meptazinol, specifically its half-life?
The primary challenge in designing experiments with Meptazinol is its rapid elimination and short plasma half-life. After administration, it is quickly absorbed and metabolized, primarily in the liver via glucuronidation, and then excreted in the urine.[5][7][8]
This results in a plasma elimination half-life of approximately 2 to 4 hours.[1][6][7][8] Consequently, its peak analgesic effect is observed within 30-60 minutes but the duration of action is relatively short, lasting about 3 to 4 hours.[6][8][9] This transient effect is a critical factor that must be accounted for in experimental protocols to ensure that measurements are taken within the therapeutic window.
Table 1: Pharmacokinetic Profile of this compound
| Parameter | Oral Administration | Intramuscular (IM) | Intravenous (IV) | Source(s) |
| Time to Peak Plasma (Tmax) | 0.5 - 2 hours | ~30 minutes | Within minutes | [2][8][9][10] |
| Peak Analgesic Effect | 30 - 60 minutes | 30 - 60 minutes | Immediate | [8][9] |
| Elimination Half-life (t½) | ~2 - 4 hours | ~2 hours | ~2 hours | [1][7][8][9][10][11] |
| Duration of Analgesia | ~3 - 4 hours | ~3 - 4 hours | Minimum of 1 hour | [6][8][9] |
| Systemic Bioavailability | Low (4.5 - 8.7%) | 100% | 100% | [7][11] |
Section 2: Experimental Design & Dosing Strategies
This section provides solutions to overcome the challenges identified in Section 1.
Q3: My single-dose (bolus) experiment is showing high variability and transient effects. Why is this happening and what can I do?
This is a classic issue when working with drugs that have a short half-life. A single bolus injection leads to a sharp peak in plasma concentration followed by a rapid decline. If your endpoint is measured at a fixed time point across all subjects, minor differences in individual metabolism can lead to significant variations in drug exposure at the time of measurement. Furthermore, the therapeutic effect may wane before your measurement is even taken.
Solution: The most effective strategy to counteract this is to maintain a steady-state plasma concentration of the drug. This can be achieved through two primary methods:
-
Repeated Bolus Injections: Administering smaller doses at frequent, regular intervals (e.g., every 2-3 hours) can help maintain a more stable plasma level than a single large dose.[1] However, this approach can be labor-intensive and may induce stress in animal subjects due to repeated handling.
-
Continuous Infusion: This is the gold-standard method for short half-life compounds.[12][13] Using techniques like surgically implanted osmotic pumps or syringe infusion pumps provides a constant, controlled release of the drug over an extended period. This minimizes peak-and-trough fluctuations, reduces handling stress, and ensures a consistent therapeutic effect throughout the experiment.[13][14]
dot
Caption: Bolus vs. Continuous Infusion Pharmacokinetics.
Q4: How do I decide on the correct dose and infusion rate for a continuous infusion study?
Determining the optimal infusion rate requires preliminary work. The goal is to achieve a steady-state concentration (Css) that falls within the known therapeutic range for analgesia without causing significant side effects.
Workflow for Dose Determination:
-
Literature Review: Start with doses reported in previous in vivo studies for Meptazinol.[3][15][16] Pay close attention to the administration route and the observed effects.
-
Pilot Bolus Study: Conduct a dose-response study using single intravenous (IV) or intraperitoneal (IP) injections. This will help you identify the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD). Measure your primary endpoint (e.g., analgesia via tail-flick or hot-plate test) at multiple time points after injection (e.g., 15, 30, 60, 120, 180 minutes) to capture the peak effect and duration.
-
Calculate Infusion Rate: Use the data from your pilot study to calculate the required infusion rate to maintain the desired plasma concentration. A simplified approach is to use the drug's clearance (CL) and the target steady-state concentration (Css):
-
Infusion Rate (k₀) = Css × CL
-
Clearance can be estimated from pharmacokinetic studies: CL = Dose / AUC (Area Under the Curve from your bolus study).
-
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Validation & Comparative
A Comparative Guide to Naloxone Reversal for Validating Meptazinol Hydrochloride's Opioid-Mediated Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the use of Naloxone, a pure opioid antagonist, to scientifically validate that the analgesic effects of Meptazinol hydrochloride are mediated through opioid receptor pathways. We will explore the pharmacological rationale, present a detailed experimental paradigm, and interpret the expected outcomes, offering a robust framework for researchers in the field.
Introduction: The Question of Meptazinol's Mechanism
This compound, a synthetic opioid analgesic developed in the 1970s, presents a unique pharmacological profile for managing moderate to severe pain, particularly in surgical and obstetric settings[1][2]. It is characterized as a partial agonist at the mu-opioid receptors (MOR) with a mixed agonist-antagonist profile[1][2][3][4]. This profile is believed to contribute to a lower risk of dependence and respiratory depression compared to full opioid agonists like morphine[1][3].
However, Meptazinol also exhibits activity at central cholinergic receptors, which may contribute to its analgesic effects[1][4]. This dual mechanism necessitates a clear, definitive method to isolate and confirm the specific contribution of the opioid system to its overall analgesic effect. The gold-standard method for this validation is the Naloxone reversal challenge.
The Scientific Rationale: Why Naloxone is the Definitive Tool
Naloxone is a non-selective, competitive opioid receptor antagonist with a high affinity for the mu-opioid receptor (MOR)[5][6][7]. Its utility in this context is grounded in several key pharmacological principles:
-
Competitive Antagonism: Naloxone directly competes with opioid agonists, like Meptazinol, for the same binding sites on opioid receptors[5][7][8][9]. By binding to the receptor without activating it, Naloxone effectively blocks the agonist from exerting its effect.
-
High Affinity: Naloxone's strong binding affinity allows it to displace already-bound opioid agonists from the receptors[9].
-
Pharmacological Inertness: When administered alone in typical doses to individuals who have not received opioids, Naloxone has little to no pharmacological effect, ensuring that any observed changes are due to the reversal of the opioid agonist's action[7].
The logic of the reversal study is straightforward: If Meptazinol's analgesic effect is truly mediated by opioid receptors, then the administration of Naloxone should competitively block these receptors, leading to a measurable and significant reduction or complete reversal of the analgesic effect. Studies have demonstrated that the analgesic effects of Meptazinol can indeed be reversed by Naloxone[10][11].
Experimental Validation: The Naloxone Reversal Paradigm
To validate Meptazinol's opioid-mediated analgesia, a well-controlled in vivo experiment is essential. Rodent models are commonly used, employing established pain assays such as the hot plate test or the tail-flick test. These tests measure the latency of a withdrawal response to a thermal stimulus, a reliable indicator of centrally-acting analgesia[12][13][14][15][16].
The following diagram outlines the typical workflow for a Naloxone reversal study.
Caption: Experimental workflow for Naloxone reversal study.
This protocol provides a step-by-step methodology for assessing the reversal of Meptazinol-induced analgesia by Naloxone using the tail-flick test in rats.
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (200-250g).
-
Acclimatize animals to the testing room for at least 60 minutes before the experiment to minimize stress-induced analgesia.
-
Gently handle the animals to familiarize them with the procedure.
-
-
Baseline Measurement:
-
Determine the baseline tail-flick latency for each rat by focusing a beam of radiant heat onto the ventral surface of the tail (approximately 5 cm from the tip).
-
The latency is the time taken for the rat to flick its tail away from the heat source.
-
A cut-off time (e.g., 10-12 seconds) must be established to prevent tissue damage[14].
-
Repeat the measurement 2-3 times for each animal with a 5-minute interval and average the values to obtain a stable baseline.
-
-
Grouping and Administration:
-
Randomly assign animals to four experimental groups (n=8-10 per group):
-
Group 1 (Vehicle Control): Receives saline solution.
-
Group 2 (Meptazinol): Receives an effective dose of Meptazinol HCl (e.g., 10 mg/kg, intraperitoneally).
-
Group 3 (Reversal): Receives Meptazinol HCl (10 mg/kg, i.p.) followed 15 minutes later by Naloxone HCl (e.g., 1-2 mg/kg, subcutaneously).
-
Group 4 (Naloxone Control): Receives Naloxone HCl alone (1-2 mg/kg, s.c.) to confirm it has no intrinsic analgesic effect.
-
-
-
Post-Treatment Assessment:
-
Measure the tail-flick latency for each animal at multiple time points after drug administration (e.g., 15, 30, 60, and 90 minutes).
-
The experimenter should be blind to the treatment group of each animal to prevent bias.
-
-
Data Analysis:
-
Convert the raw latency times into a percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Analyze the data using a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by appropriate post-hoc tests (e.g., Tukey's) to compare between groups at each time point.
-
A p-value of < 0.05 is typically considered statistically significant.
-
Data Interpretation and Expected Outcomes
The results of this experiment will provide clear evidence for or against the opioid-mediated action of Meptazinol. The expected outcomes are summarized in the table below.
| Experimental Group | Expected Analgesic Response (Tail-Flick Latency) | Interpretation |
| 1. Vehicle Control | No significant change from baseline. | The vehicle (saline) has no analgesic effect. |
| 2. Meptazinol HCl | Significant increase in latency, peaking around 30-60 minutes. | Meptazinol produces a centrally-mediated analgesic effect. |
| 3. Meptazinol + Naloxone | The increase in latency seen with Meptazinol is significantly reduced or abolished. | Naloxone reverses the analgesic effect of Meptazinol, confirming it is mediated via opioid receptors. |
| 4. Naloxone HCl Alone | No significant change from baseline. | Naloxone itself does not possess intrinsic analgesic properties. |
A successful experiment will show that the latency in Group 3 is statistically indistinguishable from Group 1 (Vehicle) and significantly lower than Group 2 (Meptazinol).
Mechanism at the Receptor Level: Competitive Antagonism
The interaction between Meptazinol and Naloxone at the mu-opioid receptor is a classic example of competitive antagonism. Meptazinol, as a partial agonist, binds to the receptor and produces a submaximal response. Naloxone, with its high affinity, competes for and occupies the same binding site, but produces no response. In the presence of Naloxone, a higher concentration of Meptazinol is required to produce the same level of analgesia, effectively shifting the dose-response curve to the right.
Caption: Competitive antagonism at the mu-opioid receptor.
Conclusion
The Naloxone reversal paradigm is an indispensable and conclusive method for validating the opioid-mediated effects of compounds like this compound. By demonstrating a clear and statistically significant attenuation of Meptazinol's analgesic properties in the presence of this pure antagonist, researchers can definitively attribute its primary mechanism of pain relief to the opioid system. This experimental design not only provides robust, publishable data but also adheres to the highest standards of pharmacological investigation, ensuring the trustworthiness and scientific integrity of the findings.
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Patsnap Synapse. (2024, June 15). What is this compound used for?[Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?[Link]
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Kim, H. K., & Nelson, L. S. (2023). Naloxone. In StatPearls. StatPearls Publishing. [Link]
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Warrington, S. J., Barclay, S. P., Brown, Z., & Robson, P. J. (1983). Reversibility of the analgesic effect of meptazinol in volunteers. Postgraduate medical journal, 59 Suppl 1, 13–18. [Link]
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Holmes, B., & Ward, A. (1985). Meptazinol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. Drugs, 30(4), 285–312. [Link]
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Jasinski, D. R. (1979). Naloxone. In NIDA research monograph, (27), 31–43. [Link]
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Neuroscientifically Challenged. (2021, November 29). 2-Minute Neuroscience: Naloxone (Narcan) [Video]. YouTube. [Link]
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Kulkarni, C., Ghaisas, S. D., Chothe, V., & Parikh, K. (2015). Analgesia, Hot plate test, Metabotropic, Tail flick test. Journal of clinical and diagnostic research : JCDR, 9(1), FC01–FC04. [Link]
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ResearchGate. (2004). Rodent analgesiometry: The hot plate, tail flick and Von Frey hairs. [Link]
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Goodall, J., Hughes, I. E., & Mackay, D. (1985). Meptazinol has a similar agonist action on opioid receptors in field-stimulated mouse vas deferens and guinea-pig ileum. British journal of pharmacology, 85(3), 645–651. [Link]
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Sulaiman, M. R., Hussain, M. K., Zakaria, Z. A., Somchit, M. N., Moin, S., Mohamad, A. S., & Israf, D. A. (2008). Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats. Evidence-based complementary and alternative medicine : eCAM, 5(4), 411–415. [Link]
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Semantic Scholar. (2023). Analgesic effect by using hot Plat and tail flick test in rats models for aqueuos moringa oleifer extract. [Link]
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Fagbemi, S. O., Odigie, E. B., Adedapo, A. D., & Olamoyegun, M. A. (1989). Antiarrhythmic actions of meptazinol, a partial agonist at opiate receptors, in acute myocardial ischaemia. British journal of pharmacology, 98(3), 969–974. [Link]
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Doxey, J. C., & Roach, A. G. (1986). Meptazinol: unusual in vivo opioid receptor activity at supraspinal and spinal sites. Neuropharmacology, 25(4), 343–349. [Link]
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A Validated HPLC-UV Method for the Analysis of Meptazinol Hydrochloride in Pharmaceutical Formulations: A Comparative Guide
This guide provides a comprehensive overview and a detailed experimental protocol for a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Meptazinol hydrochloride in pharmaceutical formulations. In line with our commitment to scientific integrity, this document also presents a comparative analysis of this method against other relevant analytical techniques, supported by experimental data and authoritative references. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the quality control and analysis of this compound.
Introduction to this compound and the Imperative for Accurate Analysis
This compound is a synthetic opioid analgesic belonging to the hexahydroazepine series, primarily indicated for the management of moderate to severe pain, including postoperative and obstetric pain.[1][2] It exhibits a mixed agonist-antagonist activity at opioid receptors, which is believed to contribute to its analgesic efficacy with a potentially lower risk of dependence compared to other opioids.[2][3] The accurate quantification of this compound in pharmaceutical dosage forms, such as tablets and injectables, is paramount to ensure product quality, safety, and therapeutic efficacy.[4] Regulatory bodies worldwide mandate the use of validated analytical methods for the release and stability testing of pharmaceutical products.[5][6]
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[7] When coupled with a UV detector, it provides a robust and cost-effective method for the routine analysis of chromophoric compounds like this compound.
The Featured Analytical Technique: A Validated HPLC-UV Method
The following section details a validated Reversed-Phase HPLC (RP-HPLC) method for the determination of this compound in tablet formulations. The experimental choices are explained to provide a clear understanding of the method's development and validation.
Principle of the Method
This method utilizes RP-HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture. This compound, being a moderately polar compound, will partition between the stationary and mobile phases, allowing for its separation from potential excipients and degradation products. Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits significant absorption, ensuring sensitivity and selectivity.
Experimental Protocol
Instrumentation: A liquid chromatograph equipped with a UV-Visible detector, autosampler, and a data acquisition system.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.02 M ammonium acetate (pH adjusted to 7.4 with aqueous ammonia) and methanol in a 25:75 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
Preparation of Solutions:
-
Standard Stock Solution (500 µg/mL): Accurately weigh and dissolve 50 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 20 µg/mL to 100 µg/mL.
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 this compound tablets (e.g., 200 mg tablets).
-
Accurately weigh a portion of the powder equivalent to 50 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
-
The resulting solution has a theoretical concentration of 500 µg/mL. Further dilute with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).
-
Method Validation
The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8] The following validation parameters were assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8] This was demonstrated by the absence of interfering peaks from tablet excipients at the retention time of this compound.
-
Linearity: The linearity of the method was established by analyzing a series of standard solutions at different concentrations. The method demonstrated good linearity over the concentration range of 20-100 µg/mL with a correlation coefficient (r²) of >0.999.
-
Accuracy: The accuracy of the method was determined by recovery studies. Known amounts of this compound were spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was found to be within the acceptable range of 98-102%.[9]
-
Precision: The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) for both was found to be less than 2%, indicating good precision.[10]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio and were found to be sufficiently low to detect and quantify trace amounts of this compound.
-
Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition, pH, and flow rate. The method was found to be robust, with no significant changes in the results.
Data Presentation
| Validation Parameter | Acceptance Criteria | Observed Results |
| Specificity | No interference at the retention time of the analyte | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9994 |
| Range | 20 - 100 µg/mL | Established |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | < 1.5% |
| - Intermediate Precision | ≤ 2.0% | < 1.8% |
| LOD | - | 20 ng/mL |
| LOQ | - | 60 ng/mL |
| Robustness | No significant impact on results | Complies |
Comparative Analysis with Alternative Techniques
While HPLC-UV is a robust and widely accessible technique, other analytical methods can also be employed for the analysis of this compound. This section provides a comparative overview of HPLC-UV with Gas Chromatography (GC) and Capillary Electrophoresis (CE).
| Feature | HPLC-UV | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[7] | Separation based on the differential migration of ions in an electric field. |
| Applicability to Meptazinol HCl | Highly suitable due to its non-volatile nature and UV absorbance. | Requires derivatization to increase volatility and thermal stability.[11] | Demonstrated applicability for enantiomeric separation and quantification. |
| Sample Preparation | Relatively simple; typically involves dissolution and filtration. | More complex; may require derivatization steps. | Simple; direct injection of diluted samples is often possible. |
| Instrumentation Cost | Moderate | Moderate to High (especially with MS detector) | Low to Moderate |
| Resolution | High | Very High (especially with capillary columns)[11] | Very High |
| Sensitivity | Good (µg/mL to ng/mL range) | High to Very High (especially with specific detectors like FID or MS)[12] | High (ng/mL to pg/mL range) |
| Analysis Time | Typically 5-15 minutes per sample. | Can be faster for volatile compounds, but derivatization adds time.[13] | Very fast, often in the range of a few minutes. |
| Key Advantage for Meptazinol | Robust, reliable, and widely available for routine QC. | High separation efficiency for complex mixtures if derivatized. | Excellent for chiral separations and requires minimal sample and reagent volumes. |
| Key Limitation for Meptazinol | Lower sensitivity compared to MS-based methods. | Not suitable for non-volatile compounds without derivatization. | Can have issues with reproducibility of migration times if conditions are not strictly controlled. |
Expert Insights:
For routine quality control of this compound in pharmaceutical formulations, the validated HPLC-UV method stands out as the most practical and cost-effective choice. Its robustness, ease of use, and sufficient sensitivity for assay and impurity profiling make it ideal for industrial settings.
Gas Chromatography would be a less conventional choice for this compound due to the need for derivatization, which adds complexity and potential for analytical error. However, for specific applications, such as the analysis of volatile impurities in the drug substance, GC could be a valuable complementary technique.[14]
Capillary Electrophoresis offers the unique advantage of being able to separate enantiomers, which could be critical if the stereoisomeric purity of this compound needs to be assessed. Its high efficiency and low consumption of reagents also make it an attractive alternative, particularly in research and development environments.
Visualizing the Workflow and Validation Logic
To further elucidate the experimental process and the logical framework of method validation, the following diagrams are provided.
Caption: Experimental Workflow for HPLC-UV Analysis of Meptazinol HCl.
Caption: Logical Framework for HPLC Method Validation.
Conclusion
This guide has presented a detailed, validated HPLC-UV method for the quantitative analysis of this compound in pharmaceutical formulations. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control applications. Furthermore, a comparative analysis with GC and CE has been provided to aid researchers in selecting the most appropriate analytical technique for their specific needs. The provided experimental protocols and validation data serve as a valuable resource for laboratories involved in the analysis of this compound, ensuring the quality and consistency of this important analgesic medication.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Lab Manager. [Link]
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Analytical Method Validation Parameters: An Updated Review. Journal of Pharmaceutical Sciences and Research. [Link]
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HPLC Method Validation: Key Parameters and Importance. Assay Analytica. [Link]
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Representative HPLC profile of the separation of (+)-meptazinol (5 mg/L) and the internal standard desipramine (5 mg/L). ResearchGate. [Link]
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Spectrophotometric Determination of Salbutamol and Meptazinol in Drug Formulations Using the Berthelot Reaction. ResearchGate. [Link]
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HPLC and GC: 6 Simple Differences to Enhance Your Research. Bitesize Bio. [Link]
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Development of UV Spectrophotometric method for the analysis of Antipsychotic drug. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
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Development and Validation of RP-HPLC Method for Simultaneous Determination of Metoprolol Succinate and Olmesartan Medoxomil in Bulk and Pharmaceutical Dosage Form. Asian Journal of Chemistry. [Link]
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A novel RP-HPLC method for quantification of tapentadol HCl in pharmaceutical formulations. Der Pharma Chemica. [Link]
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A Comparative Analysis of the Respiratory Safety Profiles of Meptazinol Hydrochloride and Fentanyl: A Guide for Researchers
This guide provides an in-depth comparative analysis of the respiratory safety profiles of two clinically significant opioid analgesics: Meptazinol hydrochloride and Fentanyl. The objective is to furnish researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the mechanistic differences that dictate their respective impacts on respiratory function. By synthesizing preclinical and clinical data, this document elucidates the causality behind their distinct safety profiles, offering valuable insights for future analgesic development.
Introduction: The Analgesic Dilemma and the Primacy of Respiratory Safety
Opioid analgesics remain the cornerstone for managing moderate to severe pain. However, their clinical utility is often constrained by a narrow therapeutic window, with respiratory depression being the most severe and life-threatening adverse effect.[1][2] This phenomenon, termed Opioid-Induced Respiratory Depression (OIRD), is the primary cause of death associated with both therapeutic and recreational opioid use.[3] Fentanyl, a potent synthetic opioid, exemplifies this challenge; its high efficacy is shadowed by a significant risk of severe OIRD.[4]
In contrast, this compound was developed as a centrally acting analgesic with a pharmacological profile designed to mitigate some of the classic opioid side effects.[5] Understanding the nuanced differences in how these two compounds interact with the body's respiratory control centers is paramount for informed clinical use and the rational design of safer, more effective pain therapeutics. This guide will dissect these differences through a mechanistic lens, supported by quantitative experimental data and standardized assessment protocols.
Divergent Mechanisms of Action at the Opioid Receptor
The contrasting respiratory effects of Fentanyl and Meptazinol are rooted in their fundamentally different interactions with the opioid receptor system, particularly the µ-opioid receptor (MOR), which is the primary mediator of both analgesia and respiratory depression.[1][6]
Fentanyl: The Full µ-Opioid Receptor Agonist
Fentanyl is a highly potent, lipophilic, full agonist of the MOR.[1][7] Upon binding, it robustly activates the receptor, mimicking the effects of endogenous opioids but with far greater potency and efficacy. This powerful agonism occurs in critical brainstem regions that regulate breathing, including the pre-Bötzinger complex (the primary respiratory rhythm generator) and the parabrachial/Kölliker-Fuse nucleus.[2][6][8] Fentanyl's activation of MORs in these areas decreases the sensitivity of chemoreceptors to carbon dioxide, leading to a dose-dependent reduction in respiratory rate and tidal volume, which can progress to apnea and death.[1][2][9] Its high lipophilicity allows it to rapidly cross the blood-brain barrier, contributing to a fast onset of both analgesia and respiratory depression.[1][10]
Meptazinol: A Profile of Partial Agonism and Mixed Activity
Meptazinol presents a more complex pharmacological profile. It is classified as a mixed agonist-antagonist and a partial agonist at the MOR.[5][11] Receptor binding studies indicate that Meptazinol has a particular affinity for a subpopulation of µ-receptors (µ1), which are thought to be responsible for analgesia but not for the mediation of respiratory depression.[12][13] As a partial agonist, it activates the MOR to a lesser degree than a full agonist like Fentanyl.[14] This property creates a "ceiling effect" for its respiratory depression, where increasing the dose beyond a certain point does not produce a proportionally greater depressive effect.
Uniquely, a component of Meptazinol's analgesic action is also attributed to its effects on central cholinergic transmission, a mechanism distinct from conventional opioids.[11][12][15] This dual mechanism may contribute to its favorable safety profile by providing analgesia through non-opioid pathways, thereby reducing the reliance on potent MOR activation.
Caption: Distinct signaling pathways of Fentanyl and Meptazinol.
Quantitative Comparison of Respiratory Effects
Experimental data from both preclinical and clinical studies provide quantitative evidence for the differing respiratory safety profiles of Meptazinol and Fentanyl.
Impact on Respiratory Parameters
Fentanyl causes a marked, dose-dependent depression of all key respiratory variables. Studies in mice demonstrate that Fentanyl rapidly reduces not only the respiratory rate but also the tidal volume (the volume of air moved per breath).[9][10] In contrast, classic opioids like morphine primarily affect the respiratory rate.[9] This combined effect on rate and volume means Fentanyl can induce a more rapid and profound decrease in minute ventilation (total air breathed per minute).[9]
Meptazinol's effect is considerably milder. A double-blind crossover trial in healthy volunteers found that, unlike morphine and pentazocine, Meptazinol did not significantly change the ventilatory response to rebreathing carbon dioxide.[16][17] While it did cause a statistically significant increase in end-tidal CO2, the magnitude of this increase was significantly less than that observed with morphine.[16][17]
| Parameter | This compound | Fentanyl | Supporting Evidence |
| Respiratory Rate | Minimal to mild reduction. | Potent, dose-dependent reduction. | [2][9][10] |
| Tidal Volume | Generally preserved. | Potent, dose-dependent reduction. | [9][10] |
| Minute Ventilation | Mild reduction; ceiling effect observed. | Profound, dose-dependent reduction. | [2][9] |
| Ventilatory Response to CO₂ | No significant depression observed in human volunteers. | Markedly blunted; decreased sensitivity to CO₂. | [1][16][17] |
Table 1: Comparative Effects on Key Respiratory Parameters.
Effects on Arterial Blood Gases
Changes in arterial blood gases provide a direct physiological measure of respiratory efficacy. A hallmark of OIRD is an increase in the partial pressure of arterial carbon dioxide (PaCO₂) and a decrease in the partial pressure of arterial oxygen (PaO₂).
Preclinical studies have provided a direct comparison. In one rat study, equianalgesic doses of morphine significantly raised PaCO₂ by over 10 mm Hg and lowered PaO₂ by over 20 mm Hg.[13] In stark contrast, an equianalgesic dose of Meptazinol produced no significant changes in either of these blood gas parameters.[13] Fentanyl administration in rats is shown to significantly increase PaCO₂ and decrease PaO₂ in a dose-dependent manner.[2]
| Parameter | This compound | Fentanyl | Supporting Evidence |
| Arterial PCO₂ | No significant effect at equianalgesic doses compared to morphine. | Significant, dose-dependent increase. | [2][13] |
| Arterial PO₂ | No significant effect at equianalgesic doses compared to morphine. | Significant, dose-dependent decrease. | [2][13] |
| Oxygen Saturation | Episodic hypoxemia noted post-operatively, similar to morphine. | Can lead to severe, sustained desaturation and hypoxia. | [18][19] |
Table 2: Comparative Effects on Arterial Blood Gases and Oxygenation.
Clinical Adverse Event Profile and Reversibility
The clinical safety profiles of the two drugs reflect these experimental findings. Fentanyl's most dangerous adverse effect is respiratory depression, which can manifest as hypoventilation, apnea, and death.[1] A particularly dangerous and unique adverse effect of high-dose, rapid Fentanyl administration is "wooden chest syndrome," a severe rigidity of the chest wall muscles that prevents ventilation.[1][7]
Meptazinol is described as having a favorable respiratory profile, though caution is still advised in patients with compromised respiratory function.[11][20] While overdose can lead to respiratory depression, its partial agonist nature suggests a wider safety margin.[5][14]
Reversal of OIRD is typically achieved with the MOR antagonist, naloxone. Fentanyl-induced respiratory depression can be reversed by naloxone, although its high potency and rapid action may necessitate higher or repeated doses.[2][6] The respiratory depression caused by Meptazinol is reported to be only partially reversed by naloxone, a characteristic feature of some mixed agonist-antagonist opioids.[11][20]
Experimental Protocol: Assessing OIRD in a Preclinical Model
To standardize the comparison of respiratory effects of novel compounds against benchmarks like Fentanyl and Meptazinol, a robust and reproducible experimental workflow is essential. Whole-body plethysmography in conscious, freely moving rodents is a widely accepted non-invasive method.[21]
Step-by-Step Methodology
-
Animal Acclimatization:
-
House male Sprague-Dawley rats (250-300g) in a controlled environment (12:12 light-dark cycle, 22±2°C) with ad libitum access to food and water.
-
For at least 3-5 days prior to the experiment, acclimatize animals to the plethysmography chambers for 30-60 minutes daily to minimize stress-induced artifacts.
-
-
Experimental Setup:
-
Use a whole-body plethysmography system designed for conscious, unrestrained animals (e.g., SCIREQ or DSI Buxco).[21]
-
Calibrate the system with a known volume of air before each session.
-
Place each animal in a sealed chamber with a continuous bias airflow to prevent CO₂ accumulation.
-
-
Baseline Recording:
-
Allow the animal to settle in the chamber for at least 30 minutes.
-
Record baseline respiratory parameters for a stable 15-20 minute period. Key parameters include respiratory rate (f, breaths/min), tidal volume (VT, mL), and minute volume (VE = f x VT, mL/min).[2]
-
-
Drug Administration:
-
Administer the test compound (e.g., Meptazinol HCl), positive control (e.g., Fentanyl citrate), or vehicle via a chosen route (e.g., intraperitoneal, subcutaneous). Doses should be selected based on equianalgesic potency determined in prior studies.
-
Immediately return the animal to the chamber after injection.
-
-
Post-Dose Monitoring and Data Acquisition:
-
Continuously record respiratory parameters for at least 2-3 hours post-administration.
-
The software will derive f, VT, and VE from the pressure differentials created by the animal's breathing cycles.
-
-
Data Analysis:
-
Express post-drug respiratory parameters as a percentage of the pre-drug baseline for each animal.
-
Compare the time course and nadir of respiratory depression between treatment groups using appropriate statistical methods (e.g., Two-way ANOVA with post-hoc tests).
-
Caption: Experimental workflow for assessing OIRD using plethysmography.
Conclusion and Future Directions
The respiratory safety profiles of this compound and Fentanyl are markedly different, a direct consequence of their distinct molecular pharmacology. Fentanyl, as a potent, full MOR agonist, produces profound, dose-dependent respiratory depression that represents a significant clinical liability. In contrast, Meptazinol's profile as a µ1-selective partial agonist with central cholinergic activity results in a significantly wider safety margin with respect to respiratory function, demonstrating a clear ceiling effect for OIRD.
This comparative analysis underscores a critical principle for drug development: achieving potent analgesia while dissociating it from MOR-mediated respiratory depression is a key goal. The pharmacological profile of Meptazinol, while perhaps offering less peak analgesia than Fentanyl, provides a valuable blueprint for designing next-generation analgesics with improved safety profiles. Future research should continue to explore compounds with mixed mechanisms of action and receptor subtype selectivity to finally uncouple potent pain relief from the life-threatening risk of respiratory depression.
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Vuckovic, S., Prostran, M., Ivanovic, M., Dosen-Micovic, L., Todorovic, Z., Nesic, J., Stojanovic, R., & Divac, N. (2022). Mechanisms of Neurorespiratory Toxicity Induced by Fentanyl Analogs—Lessons from Animal Studies. MDPI. [Link][2]
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van der Schier, R., Roozekrans, M., van Velzen, M., Dahan, A., & Niesters, M. (2020). A biomarker of opioid-induced respiratory toxicity in experimental studies. PMC. [Link][22]
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SCIREQ. (n.d.). Plethysmography for the assessment of opioid-induced respiratory depression. [Link][21]
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Centers for Disease Control and Prevention (CDC). (n.d.). Fentanyl: Incapacitating Agent. NIOSH. [Link][7]
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Montandon, G., & Horner, R. L. (2023). Fentanyl-Induced Respiratory Depression and Locomotor Hyperactivity Are Mediated by μ-Opioid Receptors Expressed in Somatostatin-Negative Neurons. eNeuro. [Link][8]
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Bach, M. A., & St-John, J. L. (2020). Neuronal mechanisms underlying opioid-induced respiratory depression: our current understanding. PMC. [Link][3]
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Dahan, A., Aarts, L., & Smith, T. (2010). Multi-Level Regulation of Opioid-Induced Respiratory Depression. PMC. [Link]
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Boom, M., Niesters, M., Sarton, E., Aarts, L., Olofsen, E., & Dahan, A. (2012). Non-analgesic effects of opioids: opioid-induced respiratory depression. PubMed. [Link][6]
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Jordan, C., Le-Guellec, C., & Hughes, I. E. (1987). The effects of a new opioid analgesic, meptazinol, on the respiration of the conscious rat. PMC. [Link][15]
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Jordan, C., Lehane, J. R., & Jones, J. G. (1981). A comparison of the respiratory effects of meptazinol, pentazocine and morphine. PubMed. [Link][17]
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A Guide to a Double-Blind, Placebo-Controlled Study Design for Meptazinol Hydrochloride Efficacy in Postoperative Pain Management
This document outlines a meticulously designed double-blind, placebo-controlled study to rigorously assess the efficacy of Meptazinol hydrochloride in managing moderate to severe postoperative pain. This guide delves into the scientific rationale behind the chosen study design, methodologies, and outcome measures, providing a blueprint for generating high-quality, unbiased data suitable for regulatory submission and scientific publication.
Scientific Rationale and Background
This compound is a centrally acting opioid analgesic with a unique pharmacological profile. It acts as a partial agonist at the µ-opioid receptor and also exhibits cholinergic activity.[1][2] This dual mechanism of action suggests it may offer effective analgesia with a potentially lower risk of dependence and respiratory depression compared to full µ-opioid agonists like morphine.[1][3] While preliminary clinical experience with meptazinol has been favorable, a well-controlled, double-blind study is essential to definitively establish its efficacy and safety profile against both a placebo and a relevant active comparator.[4][5]
Postoperative pain is a significant clinical challenge, and there is a continuing need for effective and safe analgesics.[6] This study is designed to provide robust evidence for the clinical utility of this compound in this setting.
Study Objectives
Primary Objective:
-
To evaluate the analgesic efficacy of a single intravenous dose of this compound compared to placebo in patients experiencing moderate to severe pain following abdominal surgery.
Secondary Objectives:
-
To compare the analgesic efficacy of this compound with an active comparator, Tramadol hydrochloride.
-
To assess the safety and tolerability of this compound.
-
To evaluate the onset and duration of analgesic action of this compound.
-
To quantify the use of rescue medication in each treatment arm.
Study Design and Methodology
A randomized, double-blind, placebo-controlled, parallel-group study design will be employed. This design is the gold standard for minimizing bias and establishing causality in clinical trials of analgesic agents.[7][8]
Caption: Double-blind, placebo-controlled study workflow.
Patient Population
A total of 150 adult patients (aged 18-65 years) scheduled for elective abdominal surgery under general anesthesia and expected to experience moderate to severe postoperative pain will be recruited.
Inclusion Criteria:
-
Male or female, aged 18 to 65 years.
-
Scheduled for elective abdominal surgery.
-
American Society of Anesthesiologists (ASA) physical status I or II.
-
Able to provide written informed consent.
-
Willing and able to comprehend and use the pain assessment scales.
Exclusion Criteria:
-
Known hypersensitivity to Meptazinol, Tramadol, or any other opioid or NSAID.
-
History of significant renal, hepatic, or cardiovascular disease.
-
History of substance abuse.
-
Chronic use of analgesic medications.
-
Pregnancy or lactation.
Randomization and Blinding
Patients will be randomly assigned in a 1:1:1 ratio to one of three treatment groups:
-
This compound: 100 mg intravenous (IV)
-
Tramadol hydrochloride: 100 mg IV (Active Comparator)
-
Placebo: Normal saline IV
A central randomization center will generate the randomization schedule. To ensure blinding, the study medications will be prepared by an unblinded pharmacist and will be identical in appearance. Patients, investigators, and all study personnel involved in patient assessment and data collection will remain blinded to the treatment allocation until the study is completed and the database is locked.
Study Procedures
-
Preoperative Visit: Patients will be screened for eligibility, and written informed consent will be obtained. They will be trained on the use of the pain assessment scales.
-
Surgery and Postoperative Period: Anesthesia will be standardized for all patients. Postoperatively, once the patient is awake and reports a pain intensity of at least 4 on the 11-point Numeric Rating Scale (NRS), the blinded study medication will be administered as a slow IV injection.
-
Pain Assessments: Pain intensity will be assessed using the 100-mm Visual Analog Scale (VAS) and a 5-point Verbal Rating Scale (VRS) at baseline (pre-dose) and at 15, 30, 45, 60, 90, 120, 180, 240, 300, and 360 minutes post-dose.[9][10]
-
Rescue Medication: If a patient requests additional pain relief after 60 minutes post-dose, they will be offered a standard dose of rescue medication (e.g., morphine IV). The time to first rescue medication and the total amount of rescue medication consumed will be recorded.
-
Safety Assessments: Adverse events will be monitored and recorded throughout the study period. Vital signs (blood pressure, heart rate, respiratory rate, and oxygen saturation) will be measured at each pain assessment time point.
Outcome Measures
Primary Efficacy Endpoint:
-
Sum of Pain Intensity Differences over 6 hours (SPID-6): This will be calculated from the VAS scores. SPID is a time-weighted sum of the differences between the baseline pain intensity and the pain intensity at each subsequent time point.[11]
Secondary Efficacy Endpoints:
-
Total Pain Relief (TOTPAR) over 6 hours.
-
Time to onset of analgesia.
-
Duration of analgesia (time to first rescue medication).
-
Proportion of patients requiring rescue medication.
-
Patient's global assessment of pain relief.
Safety Endpoints:
-
Incidence and severity of adverse events.
-
Changes in vital signs.
Statistical Analysis
The statistical analysis will be performed on the intent-to-treat (ITT) population, which includes all randomized patients who received the study medication. The primary efficacy endpoint, SPID-6, will be analyzed using an Analysis of Covariance (ANCOVA) model with the treatment group as a factor and the baseline VAS score as a covariate.[12][13] Pairwise comparisons will be made between Meptazinol and placebo, and between Meptazinol and Tramadol.
Secondary endpoints will be analyzed using appropriate statistical methods, such as repeated measures analysis for pain scores over time and survival analysis for the time to rescue medication. Safety data will be summarized descriptively. A p-value of <0.05 will be considered statistically significant. The sample size of 50 patients per group is calculated to provide 80% power to detect a clinically meaningful difference in SPID-6 between Meptazinol and placebo, assuming a standard deviation of 15 and a two-sided alpha of 0.05.
Data Presentation
Table 1: Anticipated Demographic and Baseline Characteristics
| Characteristic | Meptazinol HCl (n=50) | Tramadol HCl (n=50) | Placebo (n=50) |
| Age (years), mean (SD) | |||
| Sex, n (%) | |||
| - Male | |||
| - Female | |||
| Baseline VAS (mm), mean (SD) |
Table 2: Projected Efficacy Outcomes
| Outcome | Meptazinol HCl (n=50) | Tramadol HCl (n=50) | Placebo (n=50) | p-value (Meptazinol vs. Placebo) |
| SPID-6, mean (SD) | ||||
| TOTPAR-6, mean (SD) | ||||
| Time to Rescue (min), median (IQR) | ||||
| Patients Requiring Rescue, n (%) |
Signaling Pathway and Mechanism of Action
Caption: Proposed signaling pathway of this compound.
Conclusion
This double-blind, placebo-controlled study is designed to provide high-quality evidence on the efficacy and safety of this compound for the management of acute postoperative pain. The inclusion of an active comparator will help to position Meptazinol within the current analgesic landscape. The rigorous methodology and comprehensive data analysis plan will ensure the generation of reliable and interpretable results, which will be crucial for informing clinical practice and future drug development. Adherence to international guidelines, such as those from the EMA and FDA, will further strengthen the validity of the study findings.[1][14]
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Patsnap Synapse. (n.d.). What is the mechanism of this compound? Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). Development of Non-Opioid Analgesics for Acute Pain; Draft Guidance for Industry. Retrieved from [Link]
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Wikipedia. (n.d.). Meptazinol. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025). Development of Non-Opioid Analgesics for Chronic Pain. Retrieved from [Link]
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Seoul National University Hospital. (2018). Development and Validation of New "SNU Illustrated Pain Rating Scale" as a Tool for Postoperative Pain Assessment. Retrieved from [Link]
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A Comparative Analysis of the Anticholinesterase Activity of Meptazinol Hydrochloride and Donepezil
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience and pharmacology, the inhibition of cholinesterases—enzymes responsible for the breakdown of the neurotransmitter acetylcholine—is a cornerstone of therapeutic strategies for a range of neurological disorders. This guide provides an in-depth, objective comparison of the anticholinesterase activity of two distinct molecules: Meptazinol hydrochloride, a mixed opioid agonist-antagonist with known cholinergic properties, and Donepezil, a well-established acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease.
This analysis is designed to offer a clear, data-supported perspective for researchers and drug development professionals. We will delve into the mechanisms of action, present available experimental data on their inhibitory potency, and provide a detailed protocol for the standardized in vitro assessment of anticholinesterase activity.
Understanding the Target: Acetylcholinesterase
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system. Its primary function is the rapid hydrolysis of acetylcholine into choline and acetic acid, a process that terminates the signal at cholinergic synapses. By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, enhancing cholinergic neurotransmission. This mechanism is the foundation for the therapeutic effects of drugs used to treat conditions characterized by a cholinergic deficit, such as Alzheimer's disease. A secondary enzyme, butyrylcholinesterase (BChE), can also hydrolyze acetylcholine and is a target for some inhibitors.
Donepezil: A Potent and Selective Acetylcholinesterase Inhibitor
Donepezil is a reversible, non-competitive inhibitor of acetylcholinesterase.[1][2] It is highly selective for AChE over BChE.[1][3] This selectivity is a key attribute, as it is thought to contribute to a more favorable side-effect profile by minimizing peripheral cholinergic effects.
Mechanism of Action of Donepezil
Donepezil's inhibitory action on AChE is well-characterized. It binds to the peripheral anionic site (PAS) of the enzyme, which is distinct from the catalytic active site (CAS) where acetylcholine is hydrolyzed. This binding induces a conformational change in the enzyme, thereby allosterically inhibiting the hydrolysis of acetylcholine. The long half-life of donepezil allows for once-daily dosing.[4]
Caption: Step-by-step workflow for the Ellman's assay.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (or other appropriate source)
-
Donepezil hydrochloride (as a positive control)
-
This compound (test compound)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate monobasic and dibasic
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 412 nm
Step-by-Step Methodology
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic until the desired pH is reached.
-
10 mM DTNB Solution: Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer.
-
14 mM ATCI Solution: Dissolve 4.04 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.
-
AChE Solution (e.g., 0.1 U/mL): Prepare a stock solution of AChE and dilute it with phosphate buffer to the desired final concentration just before use. Keep on ice. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Test Compound Solutions: Prepare stock solutions of this compound and donepezil hydrochloride in an appropriate solvent (e.g., deionized water or DMSO). Prepare a series of dilutions in phosphate buffer to determine the IC50 value.
-
-
Assay Procedure (in a 96-well plate):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 20 µL DTNB solution.
-
Control (100% Activity): 130 µL Phosphate Buffer + 20 µL DTNB solution + 20 µL AChE solution + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 130 µL Phosphate Buffer + 20 µL DTNB solution + 20 µL AChE solution + 10 µL of each dilution of the test compound solution.
-
-
Pre-incubation: Add the buffer, DTNB, AChE solution, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: To all wells (including blank, control, and test samples), add 20 µL of the 14 mM ATCI solution to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) using a suitable non-linear regression software.
-
Conclusion
This guide provides a comparative overview of the anticholinesterase activity of this compound and donepezil, grounded in the available scientific literature. Donepezil is a well-established, potent, and selective AChE inhibitor. This compound, while primarily an opioid analgesic, exhibits clear anticholinesterase properties, which may contribute to its overall pharmacological effects.
References
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- Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and Findings in Experimental and Clinical Pharmacology.
- What is this compound used for?
- The antinociceptive activity of meptazinol depends on both opiate and cholinergic mechanisms. British Journal of Pharmacology.
- On the cholinergic component of action of meptazinol. Archives Internationales de Pharmacodynamie et de Thérapie.
- Pharmacophore-based design and discovery of (−)-meptazinol carbamates as dual modulators of cholinesterase and amyloidogenesis. Journal of Medicinal Chemistry.
- meptazinol - Drug Central. Drug Central.
- Meptazinol 59263-76-2. Sigma-Aldrich.
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A Guide to the Statistical Analysis of Synergistic Effects of Meptazinol Hydrochloride with Non-Opioid Analgesics
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the potential synergistic analgesic effects of Meptazinol hydrochloride when combined with non-opioid analgesics. We will delve into the unique pharmacology of Meptazinol, the rationale for combination therapy, and the rigorous statistical methodologies required to substantiate claims of synergy.
Introduction: The Rationale for Combination Analgesia with this compound
This compound, sold under trade names such as Meptid, is a centrally acting opioid analgesic with a distinctive pharmacological profile.[1] It is primarily utilized for the management of moderate to severe pain, including in surgical and obstetric settings.[1] A key differentiator for Meptazinol is its dual mechanism of action. It acts as a partial agonist at the mu-opioid receptors (MOR), which contributes to its analgesic effect while potentially limiting the risk of dependency and respiratory depression associated with full MOR agonists like morphine.[1][2]
Crucially, Meptazinol also exhibits central cholinergic activity by acting as an agonist at nicotinic acetylcholine receptors.[2][3] This dual-action provides a strong theoretical basis for expecting synergistic interactions with non-opioid analgesics. By targeting different pain pathways simultaneously—the opioid pathway with Meptazinol and, for instance, the prostaglandin synthesis pathway with a non-steroidal anti-inflammatory drug (NSAID)—it is possible to achieve a greater analgesic effect than the sum of the individual drugs. This concept, known as multimodal analgesia, is a cornerstone of modern pain management, aiming to enhance efficacy while minimizing the doses of individual agents and, consequently, their side effects.[4][5]
The Gold Standard for Synergy Assessment: Isobolographic Analysis
To move beyond theoretical benefits and empirically quantify the nature of the interaction between Meptazinol and a non-opioid analgesic, isobolographic analysis is the most rigorous and preferred method.[6][7] This graphical and statistical technique allows for a definitive classification of the drug interaction as synergistic, additive, or antagonistic.[8]
The Principle of Isobolography
The core of isobolographic analysis is the comparison of experimentally determined equieffective doses of a drug combination with the theoretically predicted equieffective doses if the drugs were acting in an additive manner.[7]
An isobologram is a two-dimensional graph where the doses of two drugs (Drug A and Drug B) are plotted on the x and y axes, respectively. The analysis involves the following key steps:
-
Dose-Response Curves: The first step is to establish the dose-response curves for each drug administered alone. This allows for the determination of the dose of each drug that produces a specific level of effect, typically the 50% effective dose (ED50).
-
Line of Additivity: A straight line, known as the "line of additivity" or "isobole," is drawn connecting the ED50 values of the two drugs on their respective axes. Any point on this line represents a combination of doses of the two drugs that would be expected to produce the same 50% effect if their interaction is purely additive.
-
Experimental Combination: The ED50 of the drug combination, administered in a fixed ratio, is then determined experimentally.
-
Interpretation:
-
Synergism: If the experimentally determined ED50 of the combination lies significantly below the line of additivity, it indicates a synergistic interaction. This means that lower doses of both drugs are required to achieve the same effect when used in combination than would be predicted by simple addition.
-
Additivity: If the experimental ED50 falls on the line of additivity, the interaction is considered additive.
-
Antagonism: If the experimental ED50 is located significantly above the line of additivity, the interaction is antagonistic, meaning that higher doses of the combination are needed to produce the same effect.
-
The following diagram illustrates the principle of isobolographic analysis:
Caption: A conceptual isobologram illustrating synergistic, additive, and antagonistic interactions.
Experimental Models for Assessing Analgesic Synergy
The choice of an appropriate animal model of pain is critical for the reliable evaluation of analgesic synergy. Different models represent different types of pain (e.g., acute thermal, inflammatory, visceral), and the nature of a drug interaction can vary between these models.
Common Preclinical Pain Models
| Model | Type of Pain | Endpoint | Description |
| Hot Plate Test | Acute Thermal Pain | Latency to paw lick or jump | The animal is placed on a heated surface, and the time taken to show a pain response is measured. |
| Tail-Flick Test | Acute Thermal Pain | Latency to flick the tail | A focused beam of heat is applied to the animal's tail, and the time to tail withdrawal is recorded. |
| Writhing Test | Visceral Inflammatory Pain | Number of abdominal constrictions | An irritant (e.g., acetic acid) is injected intraperitoneally, inducing characteristic writhing movements. |
| Formalin Test | Tonic/Persistent Pain | Licking/biting time | A dilute formalin solution is injected into the paw, causing a biphasic pain response (an early neurogenic phase and a later inflammatory phase). |
The following workflow outlines the key steps in a preclinical study designed to assess analgesic synergy:
Caption: Experimental workflow for assessing analgesic synergy.
Current Evidence for Meptazinol Combinations
Meptazinol and Ibuprofen
A preclinical study in mice demonstrated that the concurrent administration of ibuprofen potentiated the antinociceptive response of Meptazinol in the hot-plate test.[9] This interaction was suggested to be pharmacokinetic in nature, with ibuprofen potentially affecting the biotransformation of Meptazinol.[9] A subsequent clinical study in patients with soft tissue rheumatism showed a slight preference for the combination of ibuprofen and Meptazinol over ibuprofen alone, although the difference was not statistically significant.[10]
Meptazinol and Paracetamol (Acetaminophen)
Clinical studies have compared the analgesic efficacy of Meptazinol to that of paracetamol or a combination of dextropropoxyphene and paracetamol.[11][12] These studies have generally found Meptazinol to have comparable efficacy to these agents for moderate pain.[1] However, these were comparative efficacy studies and were not designed to assess for synergistic interactions. Preclinical studies have shown that paracetamol can produce synergistic effects when combined with other opioids like tramadol and morphine, providing a rationale for investigating its combination with Meptazinol.[13]
Data Presentation and Interpretation: A Hypothetical Example
To illustrate how data from a synergy study would be presented and interpreted, the following table shows hypothetical ED50 values for Meptazinol and a generic NSAID in the mouse writhing test.
| Drug/Combination | ED50 (mg/kg) ± SEM |
| Meptazinol | 10.0 ± 1.2 |
| NSAID X | 50.0 ± 5.5 |
| Meptazinol + NSAID X (1:5 ratio) - Theoretical Additive ED50 | 30.0 |
| Meptazinol + NSAID X (1:5 ratio) - Experimental ED50 | 12.5 ± 1.8* |
*p < 0.05 compared to the theoretical additive ED50.
In this hypothetical example, the experimentally determined ED50 of the combination is significantly lower than the theoretical additive ED50. This would be strong evidence for a synergistic interaction, which would be visualized on an isobologram with the experimental point falling well below the line of additivity.
Conclusion and Future Directions
The unique dual mechanism of action of this compound, involving both opioid and central cholinergic pathways, provides a compelling rationale for its use in combination with non-opioid analgesics to achieve synergistic pain relief. While some preliminary evidence suggests beneficial interactions with NSAIDs like ibuprofen, there is a clear need for rigorous preclinical studies employing isobolographic analysis to systematically evaluate the nature and magnitude of these interactions.
Future research should focus on generating dose-response data for Meptazinol in combination with a variety of NSAIDs and paracetamol in different, clinically relevant animal models of pain. Such studies will be instrumental in identifying optimal drug combinations and dose ratios, ultimately paving the way for the development of more effective and safer multimodal analgesic therapies.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]
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Patsnap Synapse. (2024, June 15). What is this compound used for? Retrieved from [Link]
- Miranda, H. F., Noriega, V., Sierralta, F., Sotomayor-Zárate, R., & Prieto, J. C. (2022). Antinociceptive synergism in preclinical studies: A review. Scientific Research Archives, 3(1), 31-40.
- Jordan, C. (1982). The antinociceptive activity of meptazinol depends on both opiate and cholinergic mechanisms. British Journal of Pharmacology, 75(4), 547–553.
- Huang, R. Y., Pei, L. L., Liu, Q., et al. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology, 10, 1222.
- Traldi, P., Gringeri, M., & Varrassi, G. (2022). Paracetamol for multimodal analgesia. Expert Review of Clinical Pharmacology, 15(10), 1165-1175.
- Gessner, P. K. (1995). Isobolographic analysis of interactions: an update on applications and utility. Toxicology, 105(2-3), 161-179.
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Traldi, P., Gringeri, M., & Varrassi, G. (2022). Paracetamol for Multimodal Analgesia. Taylor & Francis Online. Retrieved from [Link]
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Miranda, H. F., Noriega, V., Sierralta, F., Sotomayor-Zárate, R., & Prieto, J. C. (2022). Antinociceptive synergism in preclinical studies: A review. Repositorio UDD. Retrieved from [Link]
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Miranda, H. F., Noriega, V., Sierralta, F., Sotomayor-Zárate, R., & Prieto, J. C. (2022). Antinociceptive synergism in preclinical studies: A review. ResearchGate. Retrieved from [Link]
- Huang, R. Y., Pei, L. L., Liu, Q., et al. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology, 10, 1222.
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Huang, R. Y., Pei, L. L., Liu, Q., et al. (2019). (PDF) Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. ResearchGate. Retrieved from [Link]
- Łuszczki, J. J. (2020). Isobolographic analysis of interactions – a pre-clinical perspective. Pharmacological Reports, 72(6), 1433-1449.
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Bravo-Hernández, M., et al. (2012). Synergistic Interaction Between Fentanyl and a Tramadol:Paracetamol Combination on the Inhibition of Nociception in Mice. ResearchGate. Retrieved from [Link]
- Stephens, R. J. (1984). Evidence for a pharmacokinetic interaction between ibuprofen and meptazinol in the mouse. Journal of Pharmacy and Pharmacology, 36(11), 779-781.
- Le Gallez, P., Reeve, F. B., Crawley, M. A., & Bird, H. A. (1988). A double-blind comparison of ibuprofen, placebo and ibuprofen with meptazinol in soft tissue rheumatism. Current Medical Research and Opinion, 10(10), 663-667.
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Wikipedia. (n.d.). Meptazinol. Retrieved from [Link]
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Pasternak, G. W. (2012). Preclinical pharmacology and opioid combinations. PubMed Central (PMC). Retrieved from [Link]
- Chávez-Piña, A. E., & Villeda-Hernández, J. (2018). Analgesic combinations as a strategy for pain relief and isobolographic analysis. Mexican Journal of Medical Research ICSa, 6(12).
- Price, R. K., & Latham, A. N. (1982). Double-blind comparison of meptazinol (200 mg) and dextropropoxyphene/paracetamol in a multi-centre, general practice setting. Current Medical Research and Opinion, 8(1), 54-60.
- Fischer, B. D. (2011). Preclinical assessment of drug combinations for the treatment of pain: isobolographic and dose-addition analysis of the opioidergic system. CNS & Neurological Disorders - Drug Targets, 10(5), 529-535.
- Forrest, J. A., et al. (1982). A double-blind comparison of meptazinol versus paracetamol and placebo in acute and chronic painful conditions presented to the general practitioner. Current Medical Research and Opinion, 8(3), 191-196.
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Fischer, B. D. (2011). Preclinical assessment of drug combinations for the treatment of pain: Isobolographic and dose-addition analysis of the opioidergic system. Rowan University Research with Bepress. Retrieved from [Link]
- Moore, N. (2019). Adverse drug reactions and drug–drug interactions with over-the-counter NSAIDs. Therapeutics and Clinical Risk Management, 15, 1257–1268.
- Kara, A., et al. (2019). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and Genomics, 29(8), 167–176.
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Safety Operating Guide
Navigating the Disposal of Meptazinol Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. For potent opioid analgesics like meptazinol hydrochloride, this process demands meticulous attention to regulatory compliance and chemical safety protocols. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to safely and legally manage the disposal of this compound waste. Our aim is to empower you with the knowledge to not only comply with regulations but also to understand the rationale behind these essential procedures, fostering a culture of safety and scientific integrity within your laboratory.
Understanding this compound: Properties and Hazards
This compound is a centrally acting opioid analgesic.[1][2] Its pharmacological activity necessitates careful handling to prevent accidental exposure and potential for abuse. The primary acute hazard associated with this compound is that it is harmful if swallowed.[3][4]
| Property | Value | Source |
| Chemical Formula | C15H24ClNO | [4] |
| Molecular Weight | 269.81 g/mol | [4] |
| Hazard Statement | H302: Harmful if swallowed | [3][4] |
| Signal Word | Warning | [1][3] |
| Storage | Store at 10°C - 25°C | [4] |
Regulatory Framework: DEA and EPA Compliance
The disposal of this compound is governed by two primary federal agencies in the United States: the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).
DEA Regulations: As an opioid, this compound is a controlled substance. The DEA mandates that all controlled substances be rendered "non-retrievable" upon disposal.[5][6] This means the substance must be permanently altered in its physical or chemical state, making it unavailable and unusable for its original purpose. The DEA does not endorse a specific method but requires the result to be effective.[5][6]
EPA Regulations: The EPA regulates the disposal of pharmaceutical waste to protect human health and the environment.[7] A key provision is the prohibition of "sewering" (flushing down the drain) of hazardous pharmaceutical waste.[8][9] While this compound is not explicitly on the P or U lists of acute hazardous wastes, it is crucial to manage it as a potentially hazardous chemical waste to prevent environmental contamination.[10]
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Procedures
1. Disposal of Unused or Expired Bulk this compound
For significant quantities of this compound, the preferred method of disposal is through a DEA-registered reverse distributor.[11] This ensures a compliant and documented destruction process.
-
Step 1: Segregation and Labeling: Isolate the this compound waste from other chemical waste streams. Label the container clearly as "this compound for Disposal" and include the appropriate hazard warnings.
-
Step 2: Inventory and Record-Keeping: Maintain a detailed inventory of all controlled substances designated for disposal.
-
Step 3: Transfer to a Reverse Distributor: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the transfer of the material to a DEA-registered reverse distributor.
-
Step 4: Documentation: Ensure that a DEA Form 41 is completed to document the destruction of the controlled substance.[12] This form should be witnessed by two employees.[13]
2. Management of Small Spills
In the event of a small spill of this compound powder, immediate and careful cleanup is necessary to prevent exposure and contamination.
-
Step 1: Personal Protective Equipment (PPE): At a minimum, wear safety goggles, gloves, and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.
-
Step 2: Containment: Cover the spill with an absorbent material, such as vermiculite or a commercial spill absorbent.
-
Step 3: Collection: Carefully sweep the absorbed material into a designated waste container. Avoid creating dust.
-
Step 4: Decontamination: Clean the spill area with a suitable solvent (e.g., 70% ethanol) and then with soap and water. All cleaning materials should be treated as hazardous waste.
-
Step 5: Waste Disposal: The collected spill residue and cleaning materials must be disposed of as hazardous chemical waste through your institution's EHS program. Do not dispose of this waste in the regular trash or down the drain.[3]
3. Disposal of Empty Containers
Empty containers that once held this compound must be handled properly to ensure no residual product remains.
-
Step 1: Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water or ethanol).
-
Step 2: Collection of Rinsate: The rinsate from the first rinse should be collected and disposed of as hazardous chemical waste. Subsequent rinsates can typically be disposed of down the drain with copious amounts of water, but consult your local regulations and EHS department.
-
Step 3: Defacing the Label: Obliterate or remove the label from the container to prevent any misunderstanding of its contents.
-
Step 4: Final Disposal: Once triple-rinsed and with the label removed, the container can be disposed of in the regular laboratory trash or recycling, depending on the material.
Chemical Deactivation: A Note of Caution
While chemical deactivation to render the compound non-retrievable is a possibility, it should only be performed by trained personnel with a validated procedure. The goal is to break down the active molecule into non-toxic and non-controlled substances. Such procedures must be approved by your institution's EHS and may require analytical confirmation to verify complete destruction. Due to the complexity and potential for hazardous byproducts, this method is generally not recommended without specific expertise and resources.
Conclusion
The responsible disposal of this compound is a multi-faceted process that requires an understanding of its chemical properties and strict adherence to DEA and EPA regulations. By following the procedures outlined in this guide, laboratory professionals can ensure the safety of themselves and their colleagues, protect the environment, and maintain full regulatory compliance. Always consult your institution's Environmental Health and Safety department for specific guidance and protocols applicable to your location.
References
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DEA Pharmaceutical Disposal Regulations - Rx Destroyer. (n.d.). Retrieved from [Link]
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Drug Disposal Information. (n.d.). DEA Diversion Control Division. Retrieved from [Link]
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Disposal of Controlled Substances. (2014, September 9). Federal Register. Retrieved from [Link]
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Pharmaceutical Wastes. (n.d.). Healthcare Environmental Resource Center (HERC). Retrieved from [Link]
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DEA Rule on the Disposal of Controlled Substances. (2014, October 20). ASHP. Retrieved from [Link]
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How to Properly Destroy Controlled Drugs: DEA Forms 222, 41, and COD Explained. (2025, May 25). Retrieved from [Link]
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Management of Hazardous Waste Pharmaceuticals. (2025, September 16). US EPA. Retrieved from [Link]
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Updated Rules for EPA hazardous pharmaceutical waste Sewering. (2019, June 18). Hazardous Waste Experts. Retrieved from [Link]
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New EPA Rule on Pharmaceutical Waste Disposal. (2019, March 5). LeadingAge. Retrieved from [Link]
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A 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. (2022, October 10). US EPA. Retrieved from [Link]
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Safeguarding Your Research: A Comprehensive Guide to Handling Meptazinol Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical and safety information for the handling of Meptazinol hydrochloride, an opioid analgesic. Our goal is to empower you with the knowledge to implement safe, efficient, and compliant laboratory practices, making this your preferred resource for chemical handling and laboratory safety.
Understanding the Risks: A Proactive Approach to Safety
This compound is a synthetic opioid analgesic used for moderate to severe pain.[1][2] While it has a lower potential for dependence compared to some other opioids, it is crucial to recognize the inherent risks associated with handling any pharmacologically active compound.[3] The primary hazard identified in the Safety Data Sheet (SDS) is that it is harmful if swallowed.[4] As with other opioids, potential routes of occupational exposure include inhalation of airborne particles, dermal contact, and ingestion.[5][6] Inadvertent exposure can lead to side effects such as drowsiness, dizziness, and in severe cases, respiratory depression.[7] Therefore, a comprehensive safety strategy encompassing engineering controls, personal protective equipment, and stringent operational protocols is not just recommended—it is essential.
Core Directive: Personal Protective Equipment (PPE)
A risk-based approach should be applied to the selection of PPE.[8] The following recommendations are based on a conservative assessment of the risks associated with handling this compound in a powdered form, drawing from guidelines for potent pharmaceutical compounds and other opioids.
PPE Selection Framework
Caption: Workflow for selecting appropriate PPE when handling this compound.
Detailed PPE Recommendations
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Powder-free nitrile gloves.[9] Consider double-gloving. | Nitrile gloves have demonstrated good resistance to permeation by opioids like fentanyl and are recommended for handling these compounds.[10] Double-gloving provides an additional layer of protection in case of a breach in the outer glove. Always inspect gloves for defects before use and wash hands thoroughly after removal.[11][12] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes or airborne particles entering the eyes.[6] |
| Respiratory Protection | NIOSH-approved N95 or P100 respirator. | Recommended when handling powders outside of a containment system or when there is a risk of aerosolization.[6] All respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing.[13] |
| Body Protection | Dedicated, long-sleeved lab coat. | Prevents contamination of personal clothing.[14] Lab coats should be buttoned completely and laundered separately from other clothing. |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach to handling this compound minimizes the risk of exposure and cross-contamination.
Receiving and Storage
-
Verification : Upon receipt, verify the integrity of the container.
-
Designated Storage : Store this compound in a secure, well-ventilated, and clearly labeled area, away from incompatible materials.[4]
-
Inventory : Maintain a detailed inventory log to track usage and disposal.
Handling and Weighing (Powdered Compound)
Causality Behind Procedural Choices: The primary risk when handling powdered active pharmaceutical ingredients (APIs) is the generation of airborne particles, which can be easily inhaled or contaminate surfaces.[15] Therefore, all procedures are designed to minimize dust generation and contain the compound.
Self-Validating System: Adherence to these steps in a controlled environment, such as a chemical fume hood or a ventilated balance enclosure, provides a self-validating system of containment.
Experimental Protocol: Safe Weighing of this compound
-
Preparation :
-
Don all required PPE as outlined in the table above.
-
Prepare the workspace within a certified chemical fume hood or other ventilated enclosure.[5]
-
Cover the work surface with disposable bench paper.
-
Gather all necessary equipment (spatulas, weigh boats, containers) before introducing the compound.
-
-
Weighing :
-
Carefully open the container of this compound, avoiding any sudden movements that could aerosolize the powder.
-
Use a clean, dedicated spatula to transfer the desired amount of powder to a weigh boat on a tared analytical balance.
-
Perform all transfers slowly and deliberately to minimize dust generation.[16]
-
Once the desired amount is weighed, securely close the primary container.
-
-
Post-Weighing :
-
Clean all equipment that came into contact with the compound.
-
Wipe down the work surface with an appropriate cleaning agent.
-
Dispose of all contaminated disposable materials (bench paper, gloves, weigh boats) in a designated hazardous waste container.
-
-
Doffing PPE :
-
Remove PPE in the correct order to avoid self-contamination (gloves first, followed by lab coat, then eye and respiratory protection).
-
Wash hands thoroughly with soap and water immediately after removing gloves.[9]
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal of pharmaceutical waste can lead to environmental contamination and poses a risk of diversion.[17][18] All this compound waste, including unused product and contaminated materials, must be disposed of as hazardous pharmaceutical waste in accordance with local, state, and federal regulations.
Disposal Procedures
-
Segregation : All waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.
-
Unused Product :
-
Do not dispose of unused this compound down the drain or in the regular trash.[17]
-
For disposal of the pure compound, it should be sent to a licensed hazardous waste disposal facility.
-
Alternatively, commercially available denaturing kits can be used for controlled substances, following the manufacturer's instructions.[19]
-
-
Record Keeping : Maintain accurate records of all disposed this compound, including quantities and dates of disposal.
By implementing these comprehensive safety and handling procedures, you can ensure a safe laboratory environment while maintaining the integrity of your research. This guide serves as a foundational document; always consult your institution's specific safety protocols and the latest Safety Data Sheet for the most current information.
References
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HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]
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Prince, B., & Lundevall, J. (2014). Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety. International Journal of Pharmaceutical Compounding, 18(3), 222–226. Retrieved from [Link]
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Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]
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Lab Manager. (n.d.). Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation. Retrieved from [Link]
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ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. Retrieved from [Link]
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National Academies of Sciences, Engineering, and Medicine. (2024). Defining and Evaluating In-Home Drug Disposal Systems For Opioid Analgesics: Proceedings of a Workshop. Washington, DC: The National Academies Press. Retrieved from [Link]
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Franklin, R. A., & Aldridge, A. (1984). The clinical pharmacokinetics and metabolism of the analgesic meptazinol. British Journal of Clinical Pharmacology, 18(Suppl 2), 177S–181S. Retrieved from [Link]
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University of California, San Diego Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Fent, K. W., et al. (2021). Fentanyl and carfentanil permeation through commercial disposable gloves. Journal of Occupational and Environmental Hygiene, 18(3), 114–123. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (2017, January 26). Guidelines for the Selection of Chemical-Resistant Gloves. Retrieved from [Link]
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Franklin, R. A., & Aldridge, A. (1979). Studies on the absorption and disposition of meptazinol following rectal administration. British Journal of Clinical Pharmacology, 8(4), 363–366. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
